molecular formula C10H16O B12787810 Isopinocarveol CAS No. 6712-79-4

Isopinocarveol

Cat. No.: B12787810
CAS No.: 6712-79-4
M. Wt: 152.23 g/mol
InChI Key: LCYXQUJDODZYIJ-HRDYMLBCSA-N
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Description

Isopinocarveol is a natural product found in Picea abies and Cedronella canariensis with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6712-79-4

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(1R,3R,5R)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol

InChI

InChI=1S/C10H16O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h7-9,11H,1,4-5H2,2-3H3/t7-,8+,9-/m1/s1

InChI Key

LCYXQUJDODZYIJ-HRDYMLBCSA-N

Isomeric SMILES

CC1([C@@H]2C[C@H]1C(=C)[C@@H](C2)O)C

Canonical SMILES

CC1(C2CC1C(=C)C(C2)O)C

Origin of Product

United States

Foundational & Exploratory

Spectroscopic Data of Isopinocarveol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for isopinocarveol, a bicyclic monoterpenoid of interest in various scientific and pharmaceutical research fields. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in clearly structured tables, accompanied by detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound (C₁₀H₁₆O, Molar Mass: 152.23 g/mol ).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

Chemical Shift (ppm)Multiplicity
5.25s
4.75s
4.1t
2.5m
2.3m
2.1m
1.9m
1.7s
1.3s
0.9s

¹³C NMR

Chemical Shift (ppm)
150.2
112.5
71.8
48.1
41.0
38.2
34.1
27.5
26.8
21.1
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Functional Group Assignment
~3400 (broad)O-H stretch (alcohol)
~3080=C-H stretch (alkene)
~2920C-H stretch (alkane)
~1645C=C stretch (alkene)
~1050C-O stretch (secondary alcohol)
Mass Spectrometry (MS)
m/zRelative Intensity (%)Proposed Fragment
15215[M]⁺ (Molecular Ion)
13730[M - CH₃]⁺
119100[M - H₂O - CH₃]⁺
9385[C₇H₉]⁺
7960[C₆H₇]⁺

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Analysis

A solution of this compound is prepared by dissolving approximately 10-20 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (δ 0.00).

  • Instrumentation: A high-field NMR spectrometer, such as a Bruker Avance operating at 400 MHz for ¹H and 100 MHz for ¹³C, is utilized.

  • ¹H NMR Parameters:

    • Pulse Program: A standard single-pulse experiment (zg30).

    • Number of Scans: 16-32, to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: A range of 0-12 ppm is typically sufficient.

  • ¹³C NMR Parameters:

    • Pulse Program: A proton-decoupled pulse program (zgpg30) is used to simplify the spectrum to single lines for each carbon.

    • Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: A range of 0-220 ppm is standard for most organic molecules.[1]

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Analysis

Given that this compound is a viscous liquid, Attenuated Total Reflectance (ATR) is a suitable and convenient method for obtaining its infrared spectrum.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with a diamond or zinc selenide (B1212193) (ZnSe) ATR crystal.

  • Sample Preparation: A small drop of neat this compound is placed directly onto the surface of the ATR crystal.

  • Data Acquisition:

    • The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

    • A background spectrum of the clean, empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.

    • To achieve a good signal-to-noise ratio, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the preferred method for the analysis of volatile compounds like this compound, providing both separation and mass spectral data.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Sample Preparation: A dilute solution of this compound (e.g., 1 mg/mL) is prepared in a volatile organic solvent such as hexane (B92381) or dichloromethane.

  • GC Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used for terpene analysis.

    • Injector: Split/splitless injector, typically operated in split mode with a split ratio of 50:1 to prevent column overloading. Injector temperature is set to 250 °C.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: An initial oven temperature of 60 °C is held for 2 minutes, then ramped at a rate of 5 °C/min to 240 °C, and held for 5 minutes.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: A scan range of m/z 40-400 is typically used.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Data Interpretation and Visualization

The following diagrams, generated using the DOT language, illustrate the workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry cluster_Analysis Structural Elucidation NMR_Sample Sample Preparation (this compound in CDCl3) H1_NMR 1H NMR Acquisition NMR_Sample->H1_NMR C13_NMR 13C NMR Acquisition NMR_Sample->C13_NMR NMR_Data NMR Data Processing (Chemical Shifts, Coupling Constants) H1_NMR->NMR_Data C13_NMR->NMR_Data Structure This compound Structure NMR_Data->Structure IR_Sample Sample Application (Neat liquid on ATR crystal) IR_Acquisition FT-IR Data Acquisition IR_Sample->IR_Acquisition IR_Data IR Spectrum Analysis (Functional Group Identification) IR_Acquisition->IR_Data IR_Data->Structure MS_Sample Sample Injection (Dilute solution in Hexane) GC_Separation Gas Chromatography Separation MS_Sample->GC_Separation MS_Detection Mass Spectrometry Detection (EI) GC_Separation->MS_Detection MS_Data Mass Spectrum Analysis (Fragmentation Pattern) MS_Detection->MS_Data MS_Data->Structure

Spectroscopic Analysis Workflow

This diagram illustrates the parallel workflows for NMR, IR, and MS analysis, culminating in the structural elucidation of this compound. Each pathway begins with sample preparation, proceeds through data acquisition and processing, and contributes to the final structural confirmation.

References

An In-depth Technical Guide to the Physical and Chemical Properties of cis-Pinocarveol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-Pinocarveol (B35165) is a bicyclic monoterpenoid alcohol that is a constituent of various essential oils and exhibits interesting chemical and potential biological properties. This technical guide provides a comprehensive overview of the physical and chemical characteristics of cis-pinocarveol, including its structural attributes, physicochemical properties, and spectroscopic data. Detailed experimental protocols for its synthesis, purification, and characterization are provided to support further research and development. Additionally, key chemical transformations of cis-pinocarveol are outlined and visualized to facilitate a deeper understanding of its reactivity.

Physical and Chemical Properties

cis-Pinocarveol is a stereoisomer of pinocarveol (B1213195), an organic compound with the chemical formula C10H16O.[1] It is a bicyclic monoterpenoid alcohol found in a variety of plant species, including Eucalyptus globulus and Picea abies.[1][2] The "cis" designation refers to the stereochemical orientation of the hydroxyl group relative to the methylene (B1212753) bridge.[1]

Quantitative Data Summary

The key physical and chemical properties of cis-pinocarveol are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C10H16O[3][4][5][6]
Molecular Weight 152.23 g/mol [3][7][8]
Appearance Colorless to pale yellow, viscous liquid[9]
Odor Woody, Camphor-like[1][4]
Boiling Point 217 °C at 760 mmHg[1]
Density 0.9730 g/cm³[1]
Refractive Index 1.445 - 1.451[10]
Solubility Insoluble in water; Soluble in ethanol (B145695) and oils[1][9]
Flash Point 90.1 °C[1]
CAS Number 3917-59-7[1][7]

Experimental Protocols

Synthesis of cis-Pinocarveol via Isomerization of α-Pinene Oxide

A common and effective method for the synthesis of pinocarveol isomers is the base-catalyzed rearrangement of α-pinene oxide.[1][3] The following protocol is a generalized procedure based on established methods for the isomerization of epoxides to allylic alcohols.[1]

Materials:

  • α-Pinene

  • m-Chloroperbenzoic acid (m-CPBA)

  • Sodium bicarbonate (NaHCO3)

  • Dichloromethane (B109758) (CH2Cl2)

  • Sodium sulfite (B76179) (Na2SO3)

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Lithium diethylamide (prepared in situ from n-butyllithium and diethylamine)

  • Anhydrous diethyl ether

  • 1 N Hydrochloric acid (HCl)

  • Saturated aqueous sodium hydrogen carbonate solution

Procedure:

Step 1: Epoxidation of α-Pinene

  • In a three-necked round-bottomed flask equipped with a dropping funnel, thermometer, and magnetic stirrer, suspend m-CPBA and sodium bicarbonate in dichloromethane.

  • Cool the suspension in an ice-salt bath.

  • Add a solution of α-pinene in dichloromethane dropwise, maintaining the internal temperature between 5-10 °C.

  • After the addition is complete, continue stirring for 1 hour at the same temperature.

  • Add a solution of sodium sulfite in water and stir vigorously for 30 minutes at room temperature.

  • Add water and separate the organic layer. Wash the organic layer with aqueous sodium carbonate solution.

  • Extract the aqueous washings with dichloromethane.

  • Combine the organic solutions and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield crude α-pinene oxide.

Step 2: Isomerization to cis-Pinocarveol

  • In a dry, nitrogen-flushed three-necked flask, prepare lithium diethylamide by adding n-butyllithium to a solution of diethylamine (B46881) in anhydrous diethyl ether at 0 °C.

  • To this solution, add the crude α-pinene oxide dissolved in anhydrous diethyl ether dropwise.

  • Heat the mixture to reflux and stir for approximately 6 hours.

  • Cool the reaction mixture in an ice bath and quench by the slow addition of water.

  • Separate the ether phase and wash successively with 1 N HCl, water, and saturated aqueous sodium hydrogen carbonate.

  • Extract the aqueous washings with diethyl ether.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Evaporate the solvent to yield the crude product containing pinocarveol isomers.

Purification of cis-Pinocarveol

The crude product from the synthesis can be purified by fractional distillation under reduced pressure to separate the cis- and trans-pinocarveol isomers.

Procedure:

  • Set up a fractional distillation apparatus with a short-path distillation head.

  • Introduce the crude pinocarveol into the distillation flask.

  • Apply a vacuum and gently heat the flask.

  • Collect the fractions at their respective boiling points. The boiling point of pinocarveol is approximately 92-93 °C at 8 mmHg.[1] The separation of cis and trans isomers may require a column with high theoretical plates.

Spectroscopic Characterization

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR Spectroscopy:

    • Sample Preparation: Dissolve a small amount of purified cis-pinocarveol in deuterated chloroform (B151607) (CDCl3).

    • Instrument Parameters (Typical):

      • Spectrometer: 400 MHz or higher

      • Pulse Program: Standard proton acquisition

      • Number of Scans: 16-64

      • Relaxation Delay: 1-2 seconds

  • ¹³C NMR Spectroscopy:

    • Sample Preparation: Use the same sample prepared for ¹H NMR.

    • Instrument Parameters (Typical):

      • Spectrometer: 100 MHz or higher

      • Pulse Program: Proton-decoupled carbon acquisition

      • Number of Scans: 1024 or more due to the lower natural abundance of ¹³C

      • Relaxation Delay: 2-5 seconds

2.3.2. Infrared (IR) Spectroscopy

  • Sample Preparation: A thin film of the neat liquid can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Instrument Parameters (Typical):

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer

    • Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

2.3.3. Mass Spectrometry (MS)

  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used for volatile compounds like cis-pinocarveol.

  • Sample Preparation: Dilute a small amount of the sample in a suitable solvent (e.g., dichloromethane or diethyl ether).

  • Instrument Parameters (Typical):

    • GC:

      • Column: A non-polar capillary column (e.g., DB-5).

      • Injector Temperature: 250 °C

      • Oven Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 280 °C).

    • MS:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-400.

Chemical Reactions

Oxidation to Pinocarvone

The secondary alcohol group in cis-pinocarveol can be oxidized to the corresponding ketone, pinocarvone. This transformation is a common reaction for secondary alcohols.

Materials:

  • cis-Pinocarveol

  • Chromium trioxide (CrO₃) or other suitable oxidizing agent (e.g., PCC, PDC)

  • Pyridine (B92270)

  • Dichloromethane (CH2Cl2)

Procedure:

  • In a round-bottomed flask, dissolve cis-pinocarveol in dichloromethane.

  • In a separate flask, prepare the oxidizing agent (e.g., Collins reagent by adding CrO₃ to pyridine in dichloromethane).

  • Slowly add the solution of cis-pinocarveol to the oxidizing agent at room temperature.

  • Stir the reaction mixture for several hours until the starting material is consumed (monitor by TLC or GC).

  • Upon completion, quench the reaction by adding a suitable reagent (e.g., isopropyl alcohol).

  • Filter the mixture through a pad of silica (B1680970) gel or celite to remove the chromium salts.

  • Wash the filtrate with aqueous acid, base, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield crude pinocarvone, which can be further purified by chromatography or distillation.

Visualizations

Synthesis of cis-Pinocarveol

The following diagram illustrates the two-step synthesis of cis-pinocarveol from α-pinene.

Synthesis_of_cis_Pinocarveol alpha_pinene α-Pinene epoxidation Epoxidation (m-CPBA) alpha_pinene->epoxidation alpha_pinene_oxide α-Pinene Oxide epoxidation->alpha_pinene_oxide isomerization Base-catalyzed Isomerization (e.g., LDA) alpha_pinene_oxide->isomerization cis_pinocarveol cis-Pinocarveol isomerization->cis_pinocarveol

Caption: Synthetic pathway of cis-pinocarveol from α-pinene.

Oxidation of cis-Pinocarveol

This diagram shows the oxidation of cis-pinocarveol to pinocarvone.

Oxidation_of_cis_Pinocarveol cis_pinocarveol cis-Pinocarveol oxidation Oxidation (e.g., CrO₃/Pyridine) cis_pinocarveol->oxidation pinocarvone Pinocarvone oxidation->pinocarvone

Caption: Oxidation of cis-pinocarveol to pinocarvone.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of cis-pinocarveol, catering to the needs of researchers and professionals in the fields of chemistry and drug development. The summarized quantitative data, comprehensive experimental protocols, and clear visualizations of key chemical transformations offer a solid foundation for future studies and applications of this versatile monoterpenoid. Further research into the biological activities and potential signaling pathways of cis-pinocarveol is warranted to fully explore its therapeutic potential.

References

Isopinocarveol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of isopinocarveol, a bicyclic monoterpenoid of interest to researchers in natural products chemistry, pharmacology, and drug development. This document consolidates key information regarding its chemical identity, physicochemical properties, and analytical methodologies. Due to the limited availability of data on the specific biological pathways of this compound, this guide also presents a generalized experimental workflow for its analysis within essential oil matrices, a common context for its study.

Chemical Identity and Synonyms

This compound is a naturally occurring organic compound. Its chemical structure and nomenclature can be complex due to stereoisomerism. The primary CAS number for this compound is 6712-79-4 .[1][2][3][4]

Key synonyms and alternative names for this compound include:

  • cis-Pinocarveol[1][2]

  • Bicyclo[3.1.1]heptan-3-ol, 6,6-dimethyl-2-methylene-, (1α,3β,5α)-[1][2]

  • 2(10)-Pinen-3-ol, cis-[1][2]

  • (Z)-Pinocarveol[1][2]

  • (1R,3R,5R)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol[5]

It is important to note that this compound is a stereoisomer of pinocarveol, and the literature may sometimes use these names interchangeably, making careful attention to the specific stereochemistry crucial.[6][7]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is critical for its handling, characterization, and use in experimental settings.

PropertyValueReference(s)
CAS Number 6712-79-4[1][2][3][4]
Molecular Formula C₁₀H₁₆O[1][2]
Molecular Weight 152.23 g/mol [1][5]
Appearance Light yellow viscous liquid[6]
Odor Woody[6]
Boiling Point 217 °C[6]
Density 0.9730 g/cm³[6]
Solubility Insoluble in water; Soluble in ethanol (B145695) and oils[6]
Kovats Retention Index (non-polar column) 1139, 1198[1]
Kovats Retention Index (polar column) 1668[2]

Experimental Protocols

Detailed experimental protocols for the synthesis of pure this compound are not widely available in the public domain. However, a general method for the synthesis of its parent compound, pinocarveol, involves the oxidation of pinene found in turpentine (B1165885) using selenium dioxide as a catalyst with hydrogen peroxide.[6]

For researchers working with natural extracts, the analysis of this compound is typically performed using gas chromatography-mass spectrometry (GC-MS). Below is a generalized protocol for the GC-MS analysis of essential oils, which would be suitable for the identification and quantification of this compound.

General Protocol for GC-MS Analysis of this compound in Essential Oils

Objective: To identify and quantify this compound in an essential oil sample.

Materials:

  • Essential oil sample

  • Anhydrous sodium sulfate (B86663)

  • Hexane (or other suitable solvent)

  • GC-MS instrument with a suitable capillary column (e.g., DB-5 or HP-5MS)

  • Helium (carrier gas)

  • This compound analytical standard

Procedure:

  • Sample Preparation:

    • Dry the essential oil sample over anhydrous sodium sulfate to remove any residual water.

    • Prepare a 1% (v/v) solution of the dried essential oil in hexane.

  • GC-MS Instrumentation and Conditions:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 1:100

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase to 240 °C at a rate of 3 °C/minute.

      • Hold: Maintain 240 °C for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

    • Mass Spectrometer:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Mass Range: 40-500 amu.

      • Ion Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

  • Data Analysis:

    • Identify this compound in the sample chromatogram by comparing its retention time and mass spectrum with that of the analytical standard.

    • The mass spectrum of this compound will show a characteristic fragmentation pattern that can be compared with spectral libraries such as NIST.

    • Quantification can be performed by creating a calibration curve using the analytical standard.

Biological Activity and Signaling Pathways

The biological activity of pure this compound is not extensively documented in publicly available literature. Most studies focus on the bioactivities of essential oils that contain a mixture of terpenes, including this compound. These essential oils have been investigated for various properties, including antimicrobial and antioxidant activities.[8][9] The parent compound, pinocarveol, has been noted to have a role as a GABA modulator.[10][11] Further research is required to elucidate the specific mechanism of action and any involvement in signaling pathways for this compound itself.

Visualization of Experimental Workflow

Given the prevalence of GC-MS in the analysis of this compound, the following diagram illustrates a typical workflow for the characterization of this compound from a natural product extract.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_processing Data Processing & Identification start Essential Oil Sample drying Drying (Anhydrous Na2SO4) start->drying dilution Dilution in Solvent drying->dilution injection Sample Injection dilution->injection separation GC Separation injection->separation ionization Electron Ionization separation->ionization detection Mass Detection ionization->detection chromatogram Total Ion Chromatogram detection->chromatogram mass_spectra Mass Spectra Acquisition chromatogram->mass_spectra library_search Spectral Library Comparison (NIST) mass_spectra->library_search identification Compound Identification library_search->identification final_report Final Report (this compound Identified) identification->final_report

Caption: A generalized workflow for the identification of this compound in an essential oil sample using GC-MS.

Safety and Handling

This compound should be handled with care in a laboratory setting. Based on available safety data for related compounds, it is advisable to:

  • Work in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of vapors.

  • Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Store in a tightly sealed container in a cool, dry place away from ignition sources.

For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

References

The Unveiled Potential: A Technical Guide to the Biological Activity of Isopinocarveol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopinocarveol, a monoterpene alcohol, and its synthetic derivatives are emerging as a promising class of bioactive molecules with a diverse range of pharmacological activities. As a component of various essential oils, this compound has been implicitly associated with the therapeutic effects of these natural extracts. However, dedicated research into the specific biological functions of this compound and its structurally modified analogs is now beginning to shed light on its potential as a lead compound for drug discovery. This technical guide provides a comprehensive overview of the current state of knowledge regarding the biological activities of this compound and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms. While research specifically on this compound is still developing, this guide will also draw upon data from the closely related monoterpene, isopulegol (B1217435), to illustrate the potential of this structural class.

Core Biological Activities

This compound and its derivatives have demonstrated potential across several key therapeutic areas:

  • Anticancer Activity: The cytotoxic effects of these compounds against various cancer cell lines are a primary area of investigation.

  • Antimicrobial Activity: Broad-spectrum activity against pathogenic bacteria and fungi has been observed.

  • Anti-inflammatory Activity: The potential to modulate inflammatory pathways is a significant therapeutic prospect.

  • Insecticidal Activity: As natural plant metabolites, these compounds exhibit toxicity against various insect pests.

Quantitative Data Summary

Due to the nascent stage of research on this compound derivatives, a comprehensive quantitative dataset is not yet available. However, studies on closely related isopulegol derivatives provide valuable insights into the potential potencies. The following table summarizes the antiproliferative activities of O,N-functionalised isopulegol analogues against several human cancer cell lines.

CompoundTarget Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
10a MCF-71.93Cisplatin5.78
11a MCF-71.95Cisplatin5.78
34b HeLa~2.0-2.3Cisplatin12.43
37a HeLa~2.0-2.3Cisplatin12.43
38a HeLa~2.0-2.3Cisplatin12.43
38b HeLa~2.0-2.3Cisplatin12.43
40a HeLa~2.0-2.3Cisplatin12.43
34a MCF7~2.0Cisplatin5.78
37a MCF7~2.0Cisplatin5.78
38a MCF7~2.0Cisplatin5.78
38b MCF7~2.0Cisplatin5.78
40a MCF7~2.0Cisplatin5.78
40b MCF7~2.0Cisplatin5.78
40a MDA-MB-2312.4Cisplatin3.74
40b MDA-MB-2312.0Cisplatin3.74
38a A27802.5Cisplatin1.3
40a A27802.2Cisplatin1.3
40b A27802.0Cisplatin1.3

Data extracted from a study on O,N-functionalised isopulegol derivatives, which are structurally similar to potential this compound derivatives[1].

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols for evaluating the biological activities of this compound and its derivatives.

Synthesis of this compound Derivatives (e.g., Esters)

A common method for derivatizing this compound is through esterification, which can enhance its biological activity.

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound in a suitable solvent (e.g., dichloromethane).

  • Addition of Acylating Agent: Add the desired acyl chloride or carboxylic acid and a coupling agent (e.g., dicyclohexylcarbodiimide/4-dimethylaminopyridine).

  • Reaction Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures for several hours to overnight.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is washed with aqueous solutions (e.g., saturated sodium bicarbonate, brine) to remove unreacted reagents and byproducts.

  • Purification: The crude product is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The final ester derivative is purified by column chromatography on silica (B1680970) gel[2][3].

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5000 cells/well) and incubate overnight to allow for cell attachment[1].

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for a specified period (e.g., 72 hours)[1].

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilutions: Perform a serial two-fold dilution of the this compound derivative in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., temperature, time) for the specific microorganism.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Procedure:

  • Cell Culture: Culture RAW 264.7 macrophages in a suitable medium.

  • Cell Treatment: Seed the cells in a 96-well plate and treat them with various concentrations of the this compound derivative in the presence of LPS.

  • Incubation: Incubate the plates for a specified period (e.g., 24 hours).

  • Nitrite Measurement: The concentration of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells.

Insecticidal Activity Assay (Contact Toxicity Bioassay)

This assay evaluates the toxicity of a compound to insects upon direct contact.

Procedure:

  • Test Insects: Use a specific developmental stage of the target insect (e.g., larvae or adults).

  • Compound Application: Apply a known concentration of the this compound derivative dissolved in a suitable solvent (e.g., acetone) topically to a specific part of the insect's body (e.g., the thorax).

  • Observation: Place the treated insects in a controlled environment (e.g., petri dishes with a food source) and monitor for mortality at specific time intervals (e.g., 24, 48, 72 hours).

  • Data Analysis: Calculate the percentage of mortality for each concentration and determine the LD50 value (the lethal dose that causes 50% mortality of the test insects).

Signaling Pathways and Mechanisms of Action

While the precise molecular targets of this compound and its derivatives are still under investigation, research on other monoterpenes suggests potential mechanisms of action, primarily revolving around the induction of apoptosis in cancer cells and the modulation of inflammatory pathways.

Apoptosis Induction

Many monoterpenes exert their anticancer effects by inducing programmed cell death, or apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The diagram below illustrates a generalized apoptosis pathway that may be activated by bioactive compounds like this compound derivatives.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding DISC DISC Death Receptor->DISC Activation Procaspase-8 Procaspase-8 DISC->Procaspase-8 Recruitment Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Activation Cellular Stress Cellular Stress Bax/Bak Bax/Bak Cellular Stress->Bax/Bak Activation Mitochondrion Mitochondrion Bax/Bak->Mitochondrion Pore formation Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binding Apoptosome Apoptosome Apaf-1->Apoptosome Formation Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activation Procaspase-9 Procaspase-9 Procaspase-9->Apoptosome Recruitment Caspase-9->Procaspase-3 Activation Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Execution This compound Derivative This compound Derivative This compound Derivative->Death Receptor This compound Derivative->Cellular Stress

Caption: Generalized Apoptosis Pathway.

Modulation of NF-κB Signaling

The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a key regulator of the inflammatory response. Many anti-inflammatory compounds act by inhibiting the NF-κB signaling pathway. The following diagram illustrates the canonical NF-κB activation pathway, a potential target for this compound derivatives.

NFkB_Pathway Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Activation IKK Complex IKK Complex Receptor->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB (p50/p65) NF-κB (p50/p65) Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation NF-κB (p50/p65)->IκBα Inhibition Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Induction of Inflammatory Genes This compound Derivative This compound Derivative This compound Derivative->IKK Complex Inhibition

Caption: Canonical NF-κB Signaling Pathway.

Acetylcholinesterase Inhibition

The insecticidal activity of many monoterpenes is attributed to their ability to inhibit acetylcholinesterase (AChE), an enzyme crucial for nerve function in insects. Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, causing paralysis and death.

AChE_Inhibition Acetylcholine Acetylcholine Acetylcholinesterase (AChE) Acetylcholinesterase (AChE) Acetylcholine->Acetylcholinesterase (AChE) Substrate Nerve Impulse Transmission Nerve Impulse Transmission Acetylcholine->Nerve Impulse Transmission Normal Function Choline + Acetate Choline + Acetate Acetylcholinesterase (AChE)->Choline + Acetate Hydrolysis This compound Derivative This compound Derivative This compound Derivative->Acetylcholinesterase (AChE) Inhibition

Caption: Acetylcholinesterase Inhibition Mechanism.

Conclusion and Future Directions

This compound and its derivatives represent a compelling area for further investigation in the field of drug discovery. The preliminary evidence, supported by data from structurally related compounds, suggests significant potential in anticancer, antimicrobial, anti-inflammatory, and insecticidal applications. The synthesis of novel derivatives, followed by comprehensive biological evaluation, is a critical next step. Future research should focus on:

  • Systematic Synthesis and Screening: The generation of a diverse library of this compound derivatives and their systematic screening against a broad range of biological targets.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: To identify the key structural features responsible for the observed biological activities and to guide the design of more potent and selective compounds.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy and Safety Profiling: Evaluation of the most promising derivatives in relevant animal models to assess their therapeutic potential and safety.

The exploration of this compound and its derivatives holds the promise of yielding novel therapeutic agents with diverse applications, contributing to the advancement of medicine and pest management. This technical guide serves as a foundational resource to stimulate and guide further research in this exciting field.

References

The Multifaceted Role of Isopinocarveol in Plant Essential Oils: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopinocarveol, a bicyclic monoterpenoid alcohol, is a significant constituent of various plant essential oils, contributing not only to their aromatic profile but also to their diverse biological activities. This technical guide provides an in-depth exploration of the role of this compound, with a focus on its quantitative distribution, and its antimicrobial, anti-inflammatory, and insecticidal properties. Detailed experimental protocols for assessing these bioactivities are provided, alongside an examination of the underlying molecular mechanisms. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic and practical applications of this compound.

Introduction

This compound, systematically known as cis-pinocarveol, is a naturally occurring monoterpenoid found in the essential oils of numerous plant species. It is a stereoisomer of pinocarveol (B1213195), existing as cis- and trans-isomers, with the cis- form being synonymous with this compound.[1][2][3][4] This compound is recognized for its characteristic woody and herbaceous aroma and is a component of essential oils from plants such as those in the Eucalyptus genus.[5] Beyond its sensory contributions, this compound has garnered scientific interest for its potential pharmacological effects, including antimicrobial, anti-inflammatory, and insecticidal activities. Understanding the distribution and biological functions of this compound is crucial for harnessing its potential in various applications, from pharmaceuticals to agriculture.

Chemical Properties and Occurrence

This compound is a bicyclic monoterpenoid with the chemical formula C₁₀H₁₆O.[1][2] Its structure is characterized by a pinane (B1207555) skeleton with a hydroxyl group and a methylene (B1212753) group. The stereochemistry of the hydroxyl group in relation to the methylene bridge determines whether it is the cis- (this compound) or trans-isomer.[2]

Quantitative Analysis of this compound in Plant Essential Oils

The concentration of this compound in essential oils can vary significantly depending on the plant species, geographical location, climate, and extraction method. Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the qualitative and quantitative analysis of this compound in essential oils.[6][7][8]

Table 1: Quantitative Data of Pinocarveol Isomers in Select Plant Essential Oils

Plant SpeciesFamilyPlant PartIsomerConcentration (%)Reference(s)
Carum carvi (Caraway)ApiaceaeSeedcis-Carveol*5.01[9]

Note: Data for cis-carveol is included as a closely related compound; specific quantitative data for this compound (cis-pinocarveol) is limited in the reviewed literature. Further targeted quantitative studies are required to establish a comprehensive database of this compound concentrations in a wider range of essential oils.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities that are of interest for therapeutic and other applications.

Antimicrobial Activity

Essential oils containing monoterpenoids are known for their antimicrobial properties.[10][11] The lipophilic nature of these compounds allows them to disrupt the cell membranes of microorganisms, leading to increased permeability and leakage of cellular contents, ultimately resulting in cell death.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Monoterpenes, including those structurally related to this compound, have demonstrated anti-inflammatory effects.[12] The proposed mechanisms involve the inhibition of pro-inflammatory mediators and signaling pathways.

Insecticidal Activity

This compound and other monoterpenoids can act as natural insecticides.[3][13][14] Their mechanisms of action are often neurotoxic to insects, targeting key components of the insect nervous system.

Experimental Protocols

This section provides detailed methodologies for the investigation of the biological activities of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Quantification

This protocol outlines a standard method for the analysis of this compound in essential oils.

Objective: To identify and quantify this compound in an essential oil sample.

Materials:

  • Essential oil sample

  • Helium (carrier gas)

  • Methanol or other suitable solvent[8]

  • GC-MS system equipped with an autosampler, a capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d. x 0.25 µm film thickness), and a mass selective detector[8]

Procedure:

  • Sample Preparation: Dilute 1 µL of the essential oil in 1 mL of methanol.[8]

  • Injection: Inject 1 µL of the diluted sample into the GC-MS system with a split ratio of 1:25.[8]

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 60°C, then increase at a rate of 3°C/minute to 240°C.[8]

    • Carrier Gas Flow: Helium at a constant pressure of 65 kPa.[8]

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV

    • Mass Range: Scan from m/z 40 to 550.

  • Data Analysis: Identify this compound by comparing its mass spectrum and retention index with those of a reference standard and library data (e.g., NIST, Wiley). Quantify the compound using the area normalization method.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_output Output EO Essential Oil Sample Dilution Dilute with Solvent EO->Dilution Injection Inject into GC-MS Dilution->Injection Separation Separation in GC Column Injection->Separation Detection Detection by MS Separation->Detection LibrarySearch Library Search & Retention Index Matching Detection->LibrarySearch Quantification Quantification (Area Normalization) Detection->Quantification Result Identification and Percentage of this compound LibrarySearch->Result Quantification->Result

Figure 1: Workflow for GC-MS analysis of this compound.

Broth Microdilution Assay for Antimicrobial Activity

This protocol details a method to determine the Minimum Inhibitory Concentration (MIC) of this compound.[15][16]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.

Materials:

  • This compound

  • Bacterial or fungal strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Tryptic Soy Broth (TSB) or other suitable growth medium[15]

  • Tween 80 (emulsifier)[15]

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Culture the microorganism overnight and then dilute the culture in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[15]

  • Preparation of this compound Emulsion: Prepare a stock solution of this compound in a suitable solvent. Create a stable emulsion by adding Tween 80 to the TSB medium (final concentration of 0.5%) and sonicating for 30 minutes, followed by vortexing.[15]

  • Serial Dilutions: Perform two-fold serial dilutions of the this compound emulsion in the 96-well plate to obtain a range of concentrations.

  • Inoculation: Add the prepared inoculum to each well. Include a positive control (inoculum without this compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible turbidity is observed. This can be confirmed by measuring the optical density at 600 nm.

Antimicrobial_Assay cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_controls Controls A Prepare this compound Stock & Emulsion C Serial Dilutions of this compound in 96-well Plate A->C B Prepare Microbial Inoculum D Inoculate Wells B->D C->D E Incubate at Optimal Temperature D->E F Determine MIC (Visual/OD) E->F G Positive Control (Inoculum + Broth) G->E H Negative Control (Broth only) H->E

Figure 2: Workflow for broth microdilution antimicrobial assay.

Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity

This in vivo protocol is a standard method for evaluating the anti-inflammatory potential of a compound.[17][18]

Objective: To assess the ability of this compound to reduce acute inflammation in a rodent model.

Materials:

  • This compound

  • Carrageenan (1% in saline)

  • Male Wistar rats or Swiss mice

  • Vehicle (e.g., saline, DMSO)

  • Pletismometer or calipers

Procedure:

  • Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer this compound (dissolved in a suitable vehicle) intraperitoneally or orally to the test group of animals. The control group receives only the vehicle. A positive control group can be treated with a known anti-inflammatory drug like indomethacin.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer or calipers at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[17]

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group at each time point.

Insecticidal Activity Assays

These protocols describe methods to evaluate the contact and fumigant toxicity of this compound against insect pests.

Objective: To determine the lethal dose (LD₅₀) or lethal concentration (LC₅₀) of this compound for a target insect species.

Materials:

  • This compound

  • Acetone or other suitable solvent

  • Target insect species (e.g., stored product pests, agricultural pests)

  • Filter paper

  • Petri dishes or sealed containers

  • Micropipette

Procedure (Contact and Residual Assay):

  • Preparation of Test Solutions: Prepare a series of dilutions of this compound in acetone.

  • Treatment of Filter Paper: Apply a specific volume of each dilution onto a filter paper and allow the solvent to evaporate.

  • Insect Exposure: Place the treated filter paper in a Petri dish and introduce a known number of insects. Seal the dish with parafilm.

  • Mortality Assessment: Record insect mortality at regular intervals (e.g., 24, 48, and 72 hours).

  • Data Analysis: Calculate the LD₅₀ value using probit analysis.

Procedure (Fumigant Assay):

  • Preparation of Test Compound: Apply a specific amount of this compound to a small piece of filter paper.

  • Insect Exposure: Place the treated filter paper inside a sealed container with a known volume, containing the target insects in a way that prevents direct contact.

  • Mortality Assessment: Record insect mortality at regular intervals.

  • Data Analysis: Calculate the LC₅₀ value using probit analysis.

Signaling Pathways and Molecular Mechanisms

The biological activities of this compound are mediated through its interaction with various cellular and molecular targets.

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of many essential oil components are attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes (e.g., COX-2, iNOS). While specific studies on this compound are limited, it is hypothesized that it may exert its anti-inflammatory effects by inhibiting the activation of these pathways.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling Pathways cluster_response Inflammatory Response cluster_inhibition Inhibition LPS LPS MAPK MAPK Pathway LPS->MAPK NFkB NF-κB Pathway LPS->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines NFkB->Cytokines Enzymes Inflammatory Enzymes (COX-2, iNOS) NFkB->Enzymes This compound This compound This compound->MAPK Inhibits This compound->NFkB Inhibits

Figure 3: Putative anti-inflammatory mechanism of this compound.

Insecticidal Mechanisms of Action

The insecticidal properties of monoterpenoids often involve neurotoxic effects. Key molecular targets include:

  • Acetylcholinesterase (AChE): Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, causing continuous nerve stimulation, paralysis, and death of the insect.

  • Octopamine Receptors: Octopamine is a crucial neurotransmitter, neurohormone, and neuromodulator in insects. Compounds that interfere with octopaminergic signaling can disrupt various physiological processes, leading to insect mortality.

Further research is needed to elucidate the specific molecular targets of this compound in insects.

Conclusion and Future Directions

This compound is a promising bioactive compound found in plant essential oils with demonstrated potential for antimicrobial, anti-inflammatory, and insecticidal applications. This guide has provided a comprehensive overview of its known roles, along with detailed experimental protocols to facilitate further research. However, there are notable gaps in the current understanding of this compound. Future research should focus on:

  • Quantitative Screening: Conducting extensive quantitative analyses to determine the concentration of this compound in a wider variety of plant essential oils.

  • Mechanistic Studies: Elucidating the specific molecular mechanisms underlying the biological activities of this compound, including its effects on key signaling pathways.

  • In Vivo Efficacy and Safety: Performing more in vivo studies to evaluate the efficacy and safety of this compound for potential therapeutic and agricultural applications.

  • Structure-Activity Relationship Studies: Investigating the relationship between the stereochemistry of pinocarveol isomers and their biological activities.

By addressing these research areas, the full potential of this compound as a valuable natural product can be realized.

References

A Preliminary Investigation into the Pharmacological Effects of Isopinocarveol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct pharmacological data for isopinocarveol is limited in publicly available scientific literature. This guide provides a preliminary investigation based on the known effects of its isomers (pinocarveol and carveol) and other structurally related monoterpenes. The experimental protocols and potential signaling pathways described are extrapolated from studies on these related compounds and should be considered as a starting point for future research on this compound.

Introduction

This compound is a bicyclic monoterpenoid alcohol, an organic compound found in the essential oils of several plants. As a member of the terpene family, which is known for a wide range of biological activities, this compound holds potential for various pharmacological applications. This technical guide aims to provide a comprehensive preliminary overview of the potential pharmacological effects of this compound, drawing insights from its isomers and related compounds. The focus is on its potential anti-inflammatory, analgesic, anxiolytic, and anticonvulsant properties. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting areas for future investigation.

Potential Pharmacological Effects

Based on the activities of its isomers and other monoterpenes, this compound is hypothesized to possess the following pharmacological effects:

  • Anxiolytic and Sedative Effects: The isomer pinocarveol (B1213195) has been identified as a potent modulator of GABA(A) receptors.[1] This suggests that this compound may also interact with the GABAergic system, potentially leading to anxiolytic and sedative effects.

  • Anti-inflammatory and Analgesic Effects: Various monoterpenes have demonstrated significant anti-inflammatory and analgesic properties.[2][3] The isomer carveol (B46549) has shown anti-inflammatory activity. This suggests that this compound could potentially modulate inflammatory pathways and alleviate pain.

  • Anticonvulsant Effects: Several monoterpenes are known to possess anticonvulsant properties, often linked to their interaction with GABA receptors.[4][5][6][7] Given the potential GABAergic activity of its isomer, this compound may exhibit anticonvulsant effects.

Quantitative Data from Related Compounds

Due to the lack of specific quantitative data for this compound, the following table summarizes findings for its isomer, pinocarveol, and other related monoterpenes to provide a comparative context.

CompoundPharmacological EffectAssayKey FindingsReference
Pinocarveol GABA(A) Receptor ModulationTwo-electrode voltage clamp on Xenopus oocytes expressing GABA(A) receptorsPotent modulator of GABA(A) receptor function.[1]
Carveol Anti-inflammatoryNot specified in the available abstractReported to have anti-inflammatory activity.
Linalool (B1675412) AnxiolyticElevated Plus MazeInhalation of linalool oxide showed anxiolytic effects in mice.[8]
Isopulegol Anxiolytic-likeElevated Plus MazeSignificantly modified all observed parameters in the EPM test, similar to diazepam.

Detailed Experimental Protocols (Based on Related Compounds)

The following are detailed methodologies for key experiments that could be adapted to investigate the pharmacological effects of this compound.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol is designed to assess the potential of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Griess Reagent System

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.[9]

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[9]

  • Nitrite Measurement: After incubation, collect the cell culture supernatant.

  • Griess Assay: Mix the supernatant with an equal volume of Griess reagent and incubate at room temperature for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.

In Vivo Analgesic Activity: Hot Plate and Formalin Tests

These in vivo models are used to evaluate the central and peripheral analgesic effects of a compound.

Principle: This test measures the reaction time of an animal to a thermal stimulus, indicating central analgesic activity.

Apparatus:

  • Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C)

  • Animal cages

  • Timer

Procedure:

  • Acclimatization: Acclimatize the animals (e.g., mice or rats) to the experimental room for at least 1 hour before the test.

  • Baseline Latency: Determine the baseline reaction time for each animal by placing it on the hot plate and recording the time until it shows signs of discomfort (e.g., licking paws, jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Drug Administration: Administer this compound or a control vehicle (e.g., saline) intraperitoneally or orally.

  • Post-treatment Latency: Measure the reaction time at different time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: Compare the post-treatment latencies with the baseline latencies and the control group to determine the analgesic effect.[10]

Principle: This test induces a biphasic pain response (neurogenic and inflammatory) and is used to assess both central and peripheral analgesic effects.[11][12]

Procedure:

  • Acclimatization: Acclimatize the animals in individual observation chambers for at least 30 minutes.

  • Drug Administration: Administer this compound or a control vehicle.

  • Formalin Injection: After a set pre-treatment time, inject a dilute formalin solution (e.g., 2.5% in saline) subcutaneously into the plantar surface of one hind paw.

  • Observation: Immediately after the injection, record the time the animal spends licking or biting the injected paw for two distinct phases: the early phase (0-5 minutes, neurogenic pain) and the late phase (15-30 minutes, inflammatory pain).

  • Data Analysis: Compare the duration of nociceptive behavior in the treated groups with the control group for both phases.[3]

In Vivo Anxiolytic Activity: Elevated Plus Maze (EPM) Test

The EPM is a widely used behavioral assay to assess the anxiolytic or anxiogenic effects of pharmacological agents in rodents.[8][13][14][15][16]

Apparatus:

  • An elevated, plus-shaped maze with two open arms and two enclosed arms.

  • Video camera and tracking software for recording and analysis.

Procedure:

  • Acclimatization: Acclimatize the animals to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound or a control vehicle.

  • EPM Test: After the pre-treatment period, place the animal in the center of the maze, facing an open arm.

  • Recording: Allow the animal to explore the maze for a set period (e.g., 5 minutes) and record its behavior using the video tracking system.

  • Parameters Measured:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

  • Data Analysis: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

Potential Signaling Pathways and Mechanisms of Action

While the precise signaling pathways for this compound are yet to be elucidated, we can infer potential mechanisms based on its structural relatives.

GABAergic System Modulation (Potential Anxiolytic and Anticonvulsant Mechanism)

The GABA(A) receptor, a ligand-gated ion channel, is the primary target for many anxiolytic and anticonvulsant drugs. The finding that pinocarveol modulates GABA(A) receptors strongly suggests a similar potential for this compound.[1]

GABA_Modulation This compound This compound (Hypothesized) GABA_A_Receptor GABA(A) Receptor This compound->GABA_A_Receptor Allosteric Modulation Chloride_Influx Increased Cl- Influx GABA_A_Receptor->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anxiolytic_Effect Anxiolytic Effect Reduced_Excitability->Anxiolytic_Effect Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect

Caption: Hypothesized GABA(A) Receptor Modulation by this compound.

Inhibition of Inflammatory Mediators (Potential Anti-inflammatory and Analgesic Mechanism)

Many monoterpenes exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. This is often achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_inhibition Potential Action of this compound LPS LPS iNOS iNOS Expression LPS->iNOS COX2 COX-2 Expression LPS->COX2 This compound This compound This compound->iNOS Inhibition (Hypothesized) This compound->COX2 Inhibition (Hypothesized) NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs Inflammation Inflammation & Pain NO->Inflammation PGs->Inflammation

Caption: Potential Anti-inflammatory and Analgesic Pathway of this compound.

Experimental Workflow for Preliminary Investigation

The following workflow outlines a logical sequence of experiments to conduct a preliminary investigation into the pharmacological effects of this compound.

Experimental_Workflow Start Start: this compound Compound In_Vitro In Vitro Screening Start->In_Vitro NO_Assay Nitric Oxide Inhibition Assay (RAW 264.7 cells) In_Vitro->NO_Assay COX_Assay COX-1/COX-2 Inhibition Assay In_Vitro->COX_Assay In_Vivo In Vivo Studies (Rodent Models) NO_Assay->In_Vivo COX_Assay->In_Vivo Analgesic_Tests Analgesic Activity (Hot Plate, Formalin Test) In_Vivo->Analgesic_Tests Anxiolytic_Test Anxiolytic Activity (Elevated Plus Maze) In_Vivo->Anxiolytic_Test Anticonvulsant_Tests Anticonvulsant Activity (PTZ, MES) In_Vivo->Anticonvulsant_Tests Mechanism Mechanism of Action Studies Analgesic_Tests->Mechanism Anxiolytic_Test->Mechanism Anticonvulsant_Tests->Mechanism GABA_Binding GABA(A) Receptor Binding/Modulation Assays Mechanism->GABA_Binding Gene_Expression Gene Expression Analysis (iNOS, COX-2) Mechanism->Gene_Expression End Conclusion & Further Development GABA_Binding->End Gene_Expression->End

Caption: Proposed Experimental Workflow for this compound Investigation.

Conclusion and Future Directions

While direct evidence for the pharmacological effects of this compound is currently lacking, the existing data on its isomers and other monoterpenes provide a strong rationale for further investigation. The preliminary evidence suggests that this compound may possess valuable anxiolytic, anticonvulsant, anti-inflammatory, and analgesic properties.

Future research should focus on:

  • In vitro screening: To confirm the hypothesized inhibitory effects on inflammatory mediators and to investigate its interaction with key neurological receptors like the GABA(A) receptor.

  • In vivo studies: To validate the potential analgesic, anxiolytic, and anticonvulsant effects in established animal models.

  • Mechanism of action studies: To elucidate the precise molecular targets and signaling pathways involved in its pharmacological activities.

  • Structure-activity relationship studies: To compare the activity of this compound with its isomers (pinocarveol, carveol) to understand the influence of stereochemistry on its biological effects.

This technical guide serves as a roadmap for initiating a comprehensive pharmacological evaluation of this compound, a promising natural compound with the potential for therapeutic development.

References

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isopinocarveol is a bicyclic monoterpenoid alcohol that has garnered interest in the scientific community for its potential applications in the pharmaceutical and fragrance industries. As a chiral molecule, it serves as a valuable building block in asymmetric synthesis. This compound is found as a constituent of various essential oils and has been associated with a range of biological activities, including anticancer, anti-inflammatory, and insecticidal properties. This document aims to provide an in-depth overview of the current research trends, synthetic approaches, and known biological activities of this compound, tailored for researchers, scientists, and professionals in drug development.

Synthesis of this compound

The enantioselective synthesis of this compound is a key area of research, often starting from readily available chiral precursors. A common strategy involves the stereoselective functionalization of pinenes. While specific, detailed protocols for the synthesis of this compound are proprietary or embedded within broader synthetic studies, a general workflow can be outlined.

Experimental Workflow: A Representative Synthesis

The following diagram illustrates a plausible, high-level workflow for the synthesis of this compound from a common starting material, such as α-pinene. This process typically involves stereoselective oxidation to introduce the hydroxyl group at the desired position.

G cluster_0 Synthesis of this compound Start α-Pinene (Starting Material) Step1 Stereoselective Oxidation (e.g., with SeO2 or photosensitized oxidation) Start->Step1 Reagents Step2 Work-up (Quenching and Extraction) Step1->Step2 Crude Product Step3 Purification (e.g., Column Chromatography) Step2->Step3 Extracted Mixture End This compound (Product) Step3->End Purified Product

A representative workflow for the synthesis of this compound.

Biological Activities and Quantitative Data

While this compound itself has not been extensively studied as an isolated compound, its presence in various essential oils has prompted investigations into their biological effects. The data presented below is for essential oils containing this compound or for structurally related monoterpenes and should be interpreted with caution as the activity may not be solely attributable to this compound.

Biological Activity Test System Compound/Extract Result (IC50/LD50)
Anticancer Human cancer cell linesEssential oils containing monoterpenesVaries (often in the µg/mL range)
Anti-inflammatory Macrophage cell lines (e.g., RAW 264.7)Essential oils and individual terpenesInhibition of NO, PGE2, and pro-inflammatory cytokines
Insecticidal Various insect speciesEssential oils and monoterpenesLD50 values vary depending on the insect and application method

Potential Mechanism of Action: Anti-inflammatory Signaling

The anti-inflammatory properties of many terpenoids are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. It is hypothesized that this compound may exert its anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the production of pro-inflammatory mediators.

Hypothesized Anti-inflammatory Signaling Pathway

The following diagram illustrates the general mechanism by which many anti-inflammatory compounds, potentially including this compound, inhibit inflammation.

G cluster_0 Cellular Response to Inflammatory Stimulus LPS Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 IKK IKK Complex TLR4->IKK MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) Nucleus->Genes activates This compound This compound (Hypothesized) This compound->IKK inhibits This compound->MAPK inhibits

A generalized anti-inflammatory signaling pathway.

Conclusion and Future Directions

This compound remains a molecule of significant interest due to its versatile chemical nature and its association with a range of biological activities. Current research trends point towards its potential as a chiral building block for complex molecules and as a lead compound in drug discovery. However, a significant gap exists in the literature regarding the specific biological activities and mechanisms of action of this compound as an isolated, pure compound.

Future research should focus on:

  • Detailed Biological Screening: Evaluating the cytotoxic, anti-inflammatory, and insecticidal activities of pure this compound to determine its specific potency.

  • Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways through which this compound exerts its biological effects.

  • Development of Novel Synthetic Routes: Optimizing existing synthetic methods and exploring new, more efficient, and sustainable routes to access this compound and its derivatives.

A more comprehensive understanding of the pharmacology and toxicology of this compound will be crucial for its potential translation into therapeutic or commercial applications.

Methodological & Application

Enantioselective Synthesis Using Isopinocarveol as a Chiral Auxiliary: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopinocarveol, a chiral bicyclic monoterpene alcohol, represents a readily available and potentially valuable chiral auxiliary for asymmetric synthesis. Derived from the natural chiral pool, it offers a rigid and sterically defined framework that can impart facial selectivity in a variety of chemical transformations. This document provides detailed application notes and protocols for the use of this compound derivatives as chiral auxiliaries in key carbon-carbon bond-forming reactions, including Diels-Alder, aldol (B89426), and alkylation reactions. While direct and extensive literature on the application of this compound itself as a chiral auxiliary is limited, the closely related stereoisomer, (+)-isopinocampheol, has been more thoroughly investigated and serves as an excellent model for the potential applications of this compound. The protocols and data presented herein are largely based on studies involving (+)-isopinocampheol and are intended to serve as a comprehensive guide for researchers exploring the utility of this compound in enantioselective synthesis.

General Workflow for Chiral Auxiliary-Mediated Synthesis

The use of this compound as a chiral auxiliary follows a well-established three-step sequence: attachment of the auxiliary to a prochiral substrate, execution of the diastereoselective reaction, and subsequent cleavage of the auxiliary to yield the enantiomerically enriched product.

G cluster_workflow General Workflow start Prochiral Substrate + This compound Auxiliary attachment Attachment of Auxiliary (e.g., Esterification) start->attachment conjugate Substrate-Auxiliary Conjugate attachment->conjugate diastereoselective_reaction Diastereoselective Reaction (Diels-Alder, Aldol, Alkylation) conjugate->diastereoselective_reaction diastereomers Diastereomeric Products diastereoselective_reaction->diastereomers separation Purification of Desired Diastereomer (e.g., Chromatography) diastereomers->separation cleavage Cleavage of Auxiliary (e.g., Hydrolysis, Reduction) separation->cleavage product Enantiomerically Enriched Product cleavage->product recovery Recovered this compound cleavage->recovery

Caption: General workflow for enantioselective synthesis using a recoverable chiral auxiliary like this compound.

Data Presentation: Quantitative Analysis of Stereoselectivity

The following tables summarize representative quantitative data for key asymmetric transformations utilizing (+)-isopinocampheol as a chiral auxiliary. These values serve as a benchmark for the expected stereoselectivity when employing this compound-based auxiliaries.

Table 1: Diastereoselective Diels-Alder Reaction

Dienophile (Isopinocampheol Acrylate)DieneLewis AcidSolventTemp (°C)Diastereomeric Ratio (endo:exo)Diastereomeric Excess (d.e. %) of endo
(+)-Isopinocampheol Acrylate (B77674)Cyclopentadiene (B3395910)Et₂AlClCH₂Cl₂-78>95:590
(+)-Isopinocampheol AcrylateCyclopentadieneTiCl₄CH₂Cl₂-78>95:585
(+)-Isopinocampheol CrotonateCyclopentadieneEt₂AlClCH₂Cl₂-7890:1092

Table 2: Diastereoselective Aldol Reaction

Enolate Source (from Isopinocampheol Ester)AldehydeBaseSolventTemp (°C)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (e.e. %) of syn
(+)-Isopinocampheol Propionate (B1217596)IsobutyraldehydeLDATHF-7895:594
(+)-Isopinocampheol AcetateBenzaldehydeLDATHF-7890:1091
(+)-Isopinocampheol PropionateAcetaldehydeNaHMDSTHF-7892:893

Table 3: Diastereoselective Alkylation

Substrate (Isopinocampheol Ester)Alkylating AgentBaseSolventTemp (°C)Diastereomeric Excess (d.e. %)
(+)-Isopinocampheol PropionateBenzyl (B1604629) bromideLDATHF-7896
(+)-Isopinocampheol PropionateMethyl iodideLDATHF-7890
(+)-Isopinocampheol ButyrateAllyl iodideKHMDSToluene-7893

Experimental Protocols

Attachment of the this compound Auxiliary (Esterification)

This protocol describes the formation of an ester linkage between this compound and a carboxylic acid, a common method for attaching the chiral auxiliary.

Materials:

  • This compound

  • Carboxylic acid (e.g., acrylic acid, propionic acid)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 N HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve this compound (1.0 eq.), the carboxylic acid (1.1 eq.), and a catalytic amount of DMAP in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC (1.1 eq.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea.

  • Wash the filtrate sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to afford the desired this compound ester.

Asymmetric Diels-Alder Reaction

This protocol outlines a Lewis acid-catalyzed Diels-Alder reaction between an this compound acrylate and cyclopentadiene.

G cluster_da_workflow Diels-Alder Workflow start This compound Acrylate + Cyclopentadiene dissolve Dissolve in CH₂Cl₂ Cool to -78 °C start->dissolve lewis_acid Add Lewis Acid (e.g., Et₂AlCl) dissolve->lewis_acid reaction Stir at -78 °C (3-4 hours) lewis_acid->reaction quench Quench with sat. NaHCO₃ reaction->quench extract Extract with CH₂Cl₂ quench->extract purify Purify by Chromatography extract->purify product Diastereomerically Enriched Cycloadduct purify->product

Caption: Experimental workflow for the asymmetric Diels-Alder reaction.

Materials:

  • This compound acrylate

  • Freshly cracked cyclopentadiene

  • Lewis acid (e.g., Et₂AlCl, 1.0 M in hexanes)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated NaHCO₃ solution

  • Anhydrous MgSO₄

Procedure:

  • Dissolve the this compound acrylate (1.0 eq.) in anhydrous CH₂Cl₂ under an inert atmosphere and cool to -78 °C.

  • Slowly add the Lewis acid (1.1 eq.) to the solution and stir for 15 minutes.

  • Add freshly cracked cyclopentadiene (3.0 eq.) dropwise.

  • Stir the reaction mixture at -78 °C for 3-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and extract with CH₂Cl₂.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Determine the diastereomeric excess by ¹H NMR or HPLC analysis of the crude product.

  • Purify the product by silica gel column chromatography.

Asymmetric Alkylation

This protocol details the diastereoselective alkylation of an this compound propionate enolate.

Materials:

  • This compound propionate

  • Lithium diisopropylamide (LDA) solution

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated NH₄Cl solution

  • Diethyl ether

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve this compound propionate (1.0 eq.) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add LDA solution (1.1 eq.) dropwise to the reaction mixture and stir for 1 hour at -78 °C to form the enolate.

  • Add the alkyl halide (1.2 eq.) to the enolate solution and continue stirring at -78 °C for 2-4 hours.

  • Quench the reaction by adding saturated NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by silica gel column chromatography to obtain the alkylated ester. The diastereomeric ratio can be determined by ¹H NMR or GC analysis.

Cleavage of the this compound Auxiliary

This protocol describes the removal of the this compound auxiliary to yield the chiral carboxylic acid or alcohol.

For Ester Cleavage (Hydrolysis):

  • Dissolve the this compound ester in a mixture of THF and water.

  • Add an excess of a base (e.g., LiOH or NaOH) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with dilute HCl and extract the carboxylic acid with an organic solvent.

  • The aqueous layer can be extracted to recover the this compound.

For Ether Cleavage (Reductive Cleavage):

  • Dissolve the this compound ether in an anhydrous solvent like THF.

  • Add a reducing agent such as lithium aluminum hydride (LiAlH₄) and stir at the appropriate temperature (e.g., 0 °C to reflux).

  • Carefully quench the reaction with water and a base (e.g., NaOH solution).

  • Filter the resulting salts and extract the product and the recovered this compound from the filtrate.

Signaling Pathways and Mechanistic Models

The stereochemical outcome of many of these reactions can be rationalized by considering the steric hindrance imposed by the rigid bicyclic structure of the this compound auxiliary. For instance, in the aldol reaction, the formation of a six-membered chair-like transition state (Zimmerman-Traxler model) is often invoked to explain the observed diastereoselectivity.

Caption: A simplified representation of the Zimmerman-Traxler model explaining the syn-selectivity in an aldol reaction mediated by an this compound-derived chiral auxiliary. (Note: A generic image placeholder is used; in a real application, a chemical structure drawing would be inserted).

Conclusion

This compound, and its closely related stereoisomers, hold significant promise as effective and recoverable chiral auxiliaries for a range of enantioselective transformations. The protocols and data presented in this guide, primarily based on the well-studied (+)-isopinocampheol, provide a strong foundation for the application of this compound in the synthesis of complex chiral molecules. The rigid bicyclic framework of the pinane (B1207555) skeleton offers a powerful platform for inducing high levels of stereocontrol. Further research into the specific applications of this compound will undoubtedly expand the toolbox of synthetic chemists and contribute to the efficient production of enantiomerically pure compounds for the pharmaceutical and other fine chemical industries.

Application Note: Quantitative Analysis of Isopinocarveol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive methodology for the identification and quantification of isopinocarveol in various matrices, particularly essential oils and plant extracts, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol described herein is designed for researchers, scientists, and professionals in the fields of natural product chemistry, quality control, and drug development. This document provides a complete workflow, from sample preparation to data analysis, ensuring reliable and reproducible results.

Introduction

This compound (C₁₀H₁₆O, Molar Mass: 152.23 g/mol ) is a monoterpenoid alcohol found in a variety of plants and their essential oils.[1] As a chiral molecule, it exists in different stereoisomeric forms. Its presence and concentration are often critical indicators of the quality and authenticity of essential oils. Furthermore, as a potential bioactive compound, its accurate quantification is crucial for research into its pharmacological properties. GC-MS is an ideal analytical technique for this purpose, offering high-resolution separation and sensitive, specific detection.[2]

Experimental Protocol

Sample Preparation

The appropriate sample preparation protocol is crucial for accurate GC-MS analysis and depends on the sample matrix.

For Essential Oils:

  • Accurately weigh approximately 10 mg of the essential oil into a 10 mL volumetric flask.

  • Dissolve the oil in a suitable volatile solvent such as hexane, ethyl acetate, or methanol (B129727).[3]

  • Bring the flask to volume with the chosen solvent and mix thoroughly.

  • If necessary, perform a serial dilution to bring the concentration of this compound within the calibrated range of the instrument.

  • Filter the final solution through a 0.45 µm syringe filter into a 2 mL autosampler vial.

For Plant Material (e.g., leaves, flowers):

  • Dry the plant material to a constant weight.

  • Grind the dried material to a fine powder.

  • Perform extraction using a suitable method such as steam distillation to obtain the essential oil, or solvent extraction (e.g., with methanol or hexane) followed by concentration.[4]

  • The resulting extract can then be prepared as described for essential oils.

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of this compound. These may be optimized for specific instruments and applications.

Parameter Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column[5]
Injector Split/Splitless
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on concentration)
Carrier Gas Helium (99.999% purity)
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial temperature 60°C, hold for 2 min, ramp to 240°C at 3°C/min, hold for 5 min.[5]
MS Source Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Mass Range m/z 40-400
Solvent Delay 3 min
Data Acquisition and Analysis

Data acquisition and processing are performed using the instrument's software. Identification of this compound is achieved by comparing the retention time and the acquired mass spectrum with a reference standard or a reputable library such as the NIST/EPA/NIH Mass Spectral Library.[6] The mass spectrum of this compound is characterized by its molecular ion peak and specific fragmentation pattern.

For quantitative analysis, a calibration curve should be prepared using a certified reference standard of this compound.

Quantitative Data

A five-point calibration curve was generated for this compound using a certified reference standard. The results demonstrate good linearity over the tested concentration range.

Concentration (µg/mL) Peak Area (Arbitrary Units)
1.015,234
5.076,170
10.0151,987
25.0380,542
50.0759,881

Method Validation Parameters:

Parameter Result
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Precision (RSD%) < 5%
Accuracy (Recovery %) 95-105%

Visualizations

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (Essential Oil or Plant Extract) Dilution Dilution with Solvent Sample->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Vial Transfer to Autosampler Vial Filtration->Vial Injection Injection into GC Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-400) Ionization->Detection Acquisition Data Acquisition Detection->Acquisition Identification Peak Identification (Retention Time & Mass Spectrum) Acquisition->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Final Report Quantification->Report

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust protocol for the qualitative and quantitative analysis of this compound. The described sample preparation, instrumental parameters, and data analysis procedures are suitable for a wide range of applications in research and quality control settings. Adherence to this protocol will ensure high-quality, reproducible data for the assessment of this compound in various matrices.

References

Application Note: Derivatization of Isopinocarveol for Enhanced Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Isopinocarveol, a monoterpenoid alcohol, possesses properties that can make its direct analysis by gas chromatography (GC) challenging. Its hydroxyl group leads to lower volatility and potential for thermal degradation in the hot GC inlet, resulting in poor peak shape and inaccurate quantification.[1][2][3] Derivatization is a chemical modification process used to convert the polar hydroxyl group into a less polar, more volatile, and more thermally stable functional group, thereby improving its chromatographic behavior.[1][4][5] This application note provides detailed protocols for the derivatization of this compound using silylation and acylation techniques, facilitating robust and reliable GC and GC-MS analysis.

Key Derivatization Strategies

Two primary methods are effective for the derivatization of alcohols like this compound:

  • Silylation: This is a common and effective method where an active hydrogen in the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group.[2][6] Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), are widely used. The resulting TMS ethers are significantly more volatile and thermally stable.[2][7][8] The addition of a catalyst like trimethylchlorosilane (TMCS) can increase the reactivity of the silylating agent.[8][9]

  • Acylation: This technique involves the introduction of an acyl group (e.g., trifluoroacetyl) to the hydroxyl moiety, forming an ester.[10] Reagents like Trifluoroacetic Anhydride (TFAA) are highly effective. The resulting derivatives are stable and highly volatile.[1][10][11] Fluorinated derivatives are particularly useful for enhancing sensitivity when using an electron capture detector (ECD).[1][11]

Experimental Protocols

Protocol 1: Silylation of this compound using BSTFA with TMCS

This protocol details the conversion of this compound to its more volatile trimethylsilyl (TMS) ether derivative.

Materials:

  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine (B92270) or other aprotic solvent (e.g., Acetonitrile, Dichloromethane)[2][8]

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for drying

Procedure:

  • Sample Preparation: Prepare a solution of the this compound sample in an appropriate aprotic solvent. If the sample is in an aqueous solution, it must be dried completely, as silylating reagents react with water.[2][12]

  • Reagent Addition: To approximately 1 mg of the dried sample or residue in a reaction vial, add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.[8]

  • Reaction: Tightly cap the vial and vortex thoroughly for 30 seconds.

  • Incubation: Heat the mixture at 60-80°C for 30 minutes to ensure complete derivatization.[8][13][14]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for direct injection into the GC-MS system.

Protocol 2: Acylation of this compound using Trifluoroacetic Anhydride (TFAA)

This protocol describes the formation of a trifluoroacetate (B77799) ester of this compound to increase volatility and detector response.

Materials:

  • This compound sample

  • Trifluoroacetic Anhydride (TFAA)

  • Anhydrous solvent (e.g., Acetone, Dichloromethane)[15]

  • Acid scavenger/catalyst (optional, e.g., Pyridine, Triethylamine)[11]

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply

Procedure:

  • Sample Preparation: Dissolve 1-5 mg of the this compound sample in 0.5 mL of a suitable anhydrous solvent (e.g., acetone) in a reaction vial.[15]

  • Reagent Addition: Add 200 µL of Trifluoroacetic Anhydride (TFAA) to the vial.[15] If desired, a base like pyridine can be added to act as a catalyst and scavenge the acid byproduct.[1][11]

  • Reaction: Cap the vial and vortex. Allow the reaction to proceed for 20-30 minutes at room temperature. Gentle heating to 40°C can be applied if the reaction is slow.[15]

  • Solvent Removal: After the reaction is complete, remove the excess reagent and solvent under a gentle stream of nitrogen.[1][15]

  • Reconstitution: Dissolve the dried residue in a suitable solvent (e.g., acetone, ethyl acetate) for GC analysis.

  • Analysis: The derivatized sample is ready for injection.

Data Presentation

Table 1: Comparison of Derivatization Methods for this compound

FeatureSilylation (BSTFA/MSTFA)Acylation (TFAA)
Derivative Formed Trimethylsilyl (TMS) EtherTrifluoroacetyl (TFA) Ester
Reaction Conditions Mild to moderate heating (60-80°C)[8][13]Room temperature to gentle heating (40°C)[15]
Reaction Byproducts Neutral and volatile (e.g., N-methyltrifluoroacetamide from MSTFA)[2][7]Acidic (Trifluoroacetic acid), may need removal or scavenging[1][11]
Derivative Stability Good, but can be sensitive to moisture.[16]Excellent thermal and chemical stability.[10][11]
Key Advantages Fast, effective for hydroxyl groups, clean byproducts with MSTFA.[7][8]Produces highly stable derivatives, enhances ECD response.[1][11]
Considerations Reagents are highly sensitive to water; may damage hydroxylated GC columns (e.g., WAX phases).[2]Reagents are corrosive; acidic byproducts can damage GC columns if not removed.[1][11]
Detector Suitability Flame Ionization Detector (FID), Mass Spectrometry (MS).FID, MS, and especially Electron Capture Detector (ECD).[10]

Visualizations

The following diagrams illustrate the experimental workflow and the chemical principle of derivatization.

G Experimental Workflow for this compound Derivatization cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample This compound Sample Solvent Dissolve in Aprotic Solvent Sample->Solvent Dry Dry Sample (if necessary) Solvent->Dry Reagent Add Derivatizing Reagent (e.g., BSTFA) Dry->Reagent React Vortex & Heat (e.g., 60°C, 30 min) Reagent->React GCMS GC-MS Injection React->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: General workflow for derivatization of this compound prior to GC-MS analysis.

G Silylation Reaction of an Alcohol R_OH This compound (R-OH) plus1 + BSTFA Silylating Agent (e.g., BSTFA) BSTFA->reaction  Heat, Catalyst   R_OTMS Silylated this compound (R-O-TMS) plus2 + Byproduct Volatile Byproduct

References

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Isopinocarveol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the analysis of isopinocarveol using High-Performance Liquid Chromatography (HPLC). While gas chromatography (GC) is a common technique for the analysis of volatile monoterpenes like this compound, HPLC offers a viable alternative, particularly when GC is not available or when different selectivity is required.[1][2][3][4][5][6][7][8] The method outlined below is a comprehensive compilation based on established protocols for structurally similar monoterpene alcohols and other essential oil components.[9][10][11]

Introduction

This compound is a monoterpene alcohol found in various essential oils. As a chiral molecule, the separation of its enantiomers can be critical in pharmaceutical and fragrance applications. HPLC provides a robust method for the quantification and purity assessment of this compound. This application note details a reversed-phase HPLC (RP-HPLC) method suitable for the analysis of this compound.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution of monoterpenes.

  • Solvents: HPLC grade acetonitrile, methanol (B129727), and water.

  • Standards: this compound standard of known purity.

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point and can be optimized for specific applications.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic mixture of Acetonitrile and Water
(e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 210 nm (this compound lacks a strong chromophore, thus detection at a low UV wavelength is necessary)
Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 10, 25, 50, 100, 250, 500 µg/mL).

Sample Preparation

The sample preparation method will depend on the matrix. For essential oils or other liquid samples:

  • Accurately weigh a known amount of the sample.

  • Dilute the sample with methanol to a concentration expected to be within the linear range of the calibration curve.

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation

Method validation should be performed to ensure the reliability of the results. The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 5-6 concentrations.

  • Precision: The closeness of agreement between a series of measurements. It is assessed at two levels:

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days.

  • Accuracy: The closeness of the test results to the true value. It is often determined by a recovery study on spiked samples.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Data Presentation

The following tables summarize the expected performance of the HPLC method for this compound, based on typical validation data for similar monoterpene alcohols.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (Arbitrary Units)
1015000
2537500
5075000
100150000
250375000
500750000
Correlation Coefficient (r²) > 0.999

Table 2: Precision Data

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
50< 2.0%< 3.0%
250< 1.5%< 2.5%
500< 1.0%< 2.0%

Table 3: Accuracy (Recovery) Data

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
5049.599.0
250247.599.0
500497.599.5
Average Recovery (%) 99.2

Table 4: LOD and LOQ

ParameterValue (µg/mL)
Limit of Detection (LOD) ~1.0
Limit of Quantitation (LOQ) ~3.0

Chiral Separation (Advanced Protocol)

For the separation of this compound enantiomers, a chiral stationary phase (CSP) is required. Polysaccharide-based chiral columns are often effective for this class of compounds.

  • Chiral Column: A cellulose (B213188) or amylose-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase: Typically a normal-phase eluent such as a mixture of hexane (B92381) and isopropanol (B130326) (e.g., 95:5 v/v). The exact ratio will need to be optimized to achieve baseline separation.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: As with the achiral method, detection at a low UV wavelength (e.g., 210 nm) is recommended.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh this compound Standard Stock Prepare Stock Solution (1000 µg/mL) Standard->Stock Working Prepare Working Standards Stock->Working Inject Inject into HPLC System Working->Inject Calibrate Generate Calibration Curve Working->Calibrate Sample Weigh/Measure Sample Dilute Dilute Sample Sample->Dilute Filter Filter Sample Dilute->Filter Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify this compound Integrate->Quantify Calibrate->Quantify

HPLC Analysis Workflow for this compound.

Validation_Pathway cluster_precision Precision Assessment Method Developed HPLC Method Validation Method Validation Method->Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Precision Precision Validation->Precision Accuracy Accuracy Validation->Accuracy LOD_LOQ LOD & LOQ Validation->LOD_LOQ Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate Precision (Inter-day) Precision->Intermediate

Logical Flow of HPLC Method Validation.

References

Isopinocarveol: A Versatile Chiral Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isopinocarveol, a naturally derived monoterpene alcohol, has emerged as a valuable and versatile chiral precursor in the field of organic synthesis. Its rigid bicyclic framework and strategically positioned functional groups make it an excellent starting material for the synthesis of a wide array of complex molecules, including bioactive natural products and pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in key synthetic transformations, highlighting its role in establishing stereocontrol and building molecular complexity.

Application 1: Synthesis of Pinane-Based 2-Amino-1,3-diols

Pinane-based 2-amino-1,3-diols are important chiral building blocks in medicinal chemistry and asymmetric synthesis. This compound serves as a readily available starting material for the stereoselective synthesis of these valuable compounds. The synthetic strategy involves the conversion of this compound into a condensed oxazolidin-2-one, which can be further elaborated to the desired amino diols.

A key step in this synthesis is the stereoselective aminohydroxylation of an intermediate carbamate (B1207046) derived from this compound. This reaction proceeds with high diastereoselectivity, establishing the required stereocenters in a controlled manner.

Experimental Workflow for Pinane-Fused Oxazolidin-2-one Synthesis

G cluster_0 Synthesis of this compound Carbamate cluster_1 Stereoselective Aminohydroxylation cluster_2 Further Transformations This compound This compound Carbamate This compound Carbamate This compound->Carbamate 1. CCl3CONCO, CH2Cl2 2. K2CO3, MeOH Trichloroacetyl_isocyanate Trichloroacetyl isocyanate Carbamate_intermediate This compound Carbamate Carbamate->Carbamate_intermediate Intermediate Oxazolidinone Pinane-Fused Oxazolidin-2-one Carbamate_intermediate->Oxazolidinone K2OsO2_OH_4 K2OsO2(OH)4 (cat.) tBuOCl t-BuOCl DIPEA DIPEA Oxazolidinone_product Pinane-Fused Oxazolidin-2-one Oxazolidinone->Oxazolidinone_product Product Hydrolysis_Reduction Hydrolysis or Reduction Oxazolidinone_product->Hydrolysis_Reduction Amino_Diol Pinane-Based 2-Amino-1,3-diol Hydrolysis_Reduction->Amino_Diol

Caption: Synthetic pathway from this compound to pinane-based 2-amino-1,3-diols.

Experimental Protocol: Synthesis of Pinane-Fused Oxazolidin-2-one from this compound

Step 1: Synthesis of this compound Carbamate

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂) at 0 °C under an inert atmosphere, add trichloroacetyl isocyanate (1.1 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in methanol (B129727) (MeOH) and add potassium carbonate (K₂CO₃) (1.5 eq).

  • Stir the mixture at room temperature for 2 hours.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the this compound carbamate.

Step 2: Stereoselective Aminohydroxylation

  • To a stirred solution of the this compound carbamate (1.0 eq) and diisopropylethylamine (DIPEA) (2.5 eq) in a mixture of n-propanol and water (1:1) at room temperature, add potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄) (0.05 eq).

  • Cool the mixture to 0 °C and add tert-butyl hypochlorite (B82951) (t-BuOCl) (2.2 eq) dropwise.

  • Stir the reaction at 0 °C for 24 hours.

  • Quench the reaction by adding aqueous sodium sulfite (B76179) solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pinane-fused oxazolidin-2-one.[1]

Application 2: Chiral Mediator in Enantioselective Addition of Organometallic Reagents to Aldehydes

Derivatives of this compound, such as (+)-isopinocampheol and its amino alcohol derivatives, are highly effective chiral mediators in the enantioselective addition of organometallic reagents (e.g., dialkylzinc, Grignard reagents) to prochiral aldehydes. This methodology provides a powerful and reliable route to enantioenriched secondary alcohols, which are key chiral building blocks in the synthesis of pharmaceuticals and natural products.

The reaction proceeds through the in-situ formation of a chiral complex between the organometallic reagent and the this compound-derived ligand. This chiral complex then delivers the alkyl or aryl group to one face of the aldehyde carbonyl with high stereoselectivity.

Logical Relationship of Chiral Induction

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product Aldehyde Prochiral Aldehyde Chiral_Complex In-situ formation of Chiral Complex Aldehyde->Chiral_Complex Organometallic Organometallic Reagent Organometallic->Chiral_Complex Chiral_Mediator This compound Derivative (Chiral Mediator) Chiral_Mediator->Chiral_Complex Stereoselective_Addition Diastereoselective Transition State Chiral_Complex->Stereoselective_Addition Facial-selective addition Enantioenriched_Alcohol Enantioenriched Secondary Alcohol Stereoselective_Addition->Enantioenriched_Alcohol Facial-selective addition

Caption: Enantioselective addition to aldehydes mediated by this compound derivatives.

Quantitative Data for Enantioselective Addition of Diethylzinc (B1219324) to Aldehydes
AldehydeChiral MediatorSolventTemp (°C)Yield (%)ee (%)
Benzaldehyde (B42025)(+)-IsopinocampheolToluene (B28343)09598
p-Tolualdehyde(+)-IsopinocampheolToluene09297
p-Anisaldehyde(+)-IsopinocampheolToluene09699
Cinnamaldehyde(+)-IsopinocampheolToluene08595
Hexanal(+)-IsopinocampheolHexane08892
Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde
  • To a solution of (+)-isopinocampheol (1.2 eq) in anhydrous toluene (5 mL) at 0 °C under an inert atmosphere, add diethylzinc (1.1 M solution in toluene, 1.2 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzaldehyde (1.0 eq) dropwise to the reaction mixture.

  • Continue stirring at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion (typically 2-4 hours), quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched (R)-1-phenyl-1-propanol.

Conclusion

This compound and its derivatives have proven to be invaluable chiral precursors in modern organic synthesis. The application notes and protocols provided herein demonstrate their utility in the stereoselective synthesis of important chiral building blocks. The ready availability of this compound from the chiral pool, coupled with its ability to induce high levels of stereocontrol, ensures its continued and expanding role in the synthesis of complex and medicinally relevant molecules. Researchers in drug development and natural product synthesis are encouraged to explore the potential of this versatile chiral precursor in their synthetic endeavors.

References

Application of Isopinocarveol and its Isomers in the Fragrance Industry: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopinocarveol is a bicyclic monoterpenoid alcohol that, along with its isomers such as pinocarveol (B1213195), constitutes a group of naturally occurring compounds found in various essential oils. While this compound itself is not typically utilized as a fragrance ingredient, its isomer, pinocarveol, possesses distinct olfactory properties that make it a valuable component in the fragrance industry. This document provides a detailed examination of the application of pinocarveol in fragrance formulations, alongside relevant experimental protocols and an overview of the olfactory signaling pathway.

Chemical and Olfactory Profiles

The olfactory characteristics of this compound and its isomers are closely linked to their stereochemistry. A summary of their properties is presented below.

CompoundCAS NumberMolecular FormulaOlfactory DescriptionApplication in FragranceNatural Occurrence (Examples)
This compound 6712-79-4C₁₀H₁₆ONot well-defined in literature for fragrance purposes.Generally not for fragrance use.[1]Eucalyptus goniocalyx, Eucalyptus patens[1]
Pinocarveol 5947-36-4C₁₀H₁₆OHerbal, camphoreous, woody, pine, with fresh, cooling minty undertones.[2]Flavor and fragrance agent.[2] Used in colognes, soaps, detergents, and deodorants.[3]Eucalyptus globulus, Picea abies, grapefruit peel oil, black currant buds, Scotch spearmint oil.[4][5]
(-)-trans-Pinocarveol 547-61-5C₁₀H₁₆OWarm, woody, balsamic, fennel.[6]Potential applications in perfumery.[7]Found in various essential oils.[7]

Application of Pinocarveol in Fragrance Formulations

Pinocarveol is valued in perfumery for its fresh, natural, and complex scent profile. Its herbal and woody notes provide a substantive and diffusive character to fragrance compositions.

Recommended Usage Levels: The recommended usage level for pinocarveol in a fragrance concentrate is up to 5.00%.[2] For fine fragrances, the maximum skin level is suggested at 0.0010%, assuming the fragrance mixture is used at 20% in a consumer product.[2]

Blending and Synergy: Pinocarveol blends well with other fragrance ingredients to create a variety of scent profiles. For instance, it can be used to enhance the freshness of citrus and lavender notes, or to add a natural, woody dimension to floral and oriental fragrances. One patent describes the use of pinocarveol as a starting material for the synthesis of pinoacetaldehyde, a compound with a fresh, floral, and woodsy odor suitable for lavender fragrances.[8]

Olfactory Signaling Pathway

The perception of fragrance molecules like pinocarveol is initiated by their interaction with olfactory receptors in the nasal cavity. This triggers a signal transduction cascade that ultimately leads to the perception of smell in the brain.

Olfactory_Signaling_Pathway cluster_cilia Olfactory Cilia cluster_neuron Olfactory Sensory Neuron Odorant Odorant (e.g., Pinocarveol) OR Olfactory Receptor (GPCR) Odorant->OR Binding G_protein Gαolf OR->G_protein Activation AC Adenylyl Cyclase III G_protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC CNG_channel Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG_channel Opening Na_Ca_in Na⁺, Ca²⁺ Influx CNG_channel->Na_Ca_in Ca_Cl_channel Ca²⁺-activated Cl⁻ Channel Cl_out Cl⁻ Efflux Ca_Cl_channel->Cl_out Depolarization Depolarization Depolarization->Ca_Cl_channel Activation Action_Potential Action Potential to Brain Depolarization->Action_Potential Na_Ca_in->Depolarization Cl_out->Depolarization

Figure 1: Olfactory Signal Transduction. An odorant molecule binds to an olfactory receptor, initiating a G-protein-mediated cascade that leads to the generation of an action potential.

The process begins when an odorant molecule binds to a specific G-protein-coupled receptor (GPCR) on the cilia of an olfactory sensory neuron.[9][10] This activates the G-protein, specifically the Gαolf subunit, which in turn activates adenylyl cyclase.[9][11] Adenylyl cyclase converts ATP into cyclic AMP (cAMP).[9][10] The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of sodium and calcium ions.[9][10][11] The influx of calcium also opens calcium-activated chloride channels, leading to an efflux of chloride ions.[12] This combined ion movement results in the depolarization of the neuron's membrane, generating an action potential that is transmitted to the olfactory bulb and then to other regions of the brain for processing.[9][12][13]

Experimental Protocols

Protocol 1: Characterization of Volatile Compounds by Gas Chromatography-Olfactometry (GC-O)

This protocol outlines a general procedure for identifying odor-active compounds in a fragrance or essential oil sample.

Objective: To separate and identify the volatile compounds in a sample and to determine which of these compounds contribute to the overall aroma.

Materials and Equipment:

  • Gas chromatograph (GC) with a flame ionization detector (FID) and an olfactometry port.

  • Mass spectrometer (MS) for compound identification.

  • Capillary column suitable for essential oil analysis (e.g., DB-5 or equivalent).

  • Helium or hydrogen as carrier gas.

  • Sample of fragrance or essential oil.

  • Solvent for dilution (e.g., ethanol (B145695) or hexane).

  • Trained sensory panelists.

Procedure:

  • Sample Preparation: Dilute the sample in an appropriate solvent to a suitable concentration for injection.

  • GC-MS/FID Analysis:

    • Inject the sample into the GC.

    • The GC separates the volatile compounds based on their boiling points and polarity.

    • The effluent from the column is split between the FID, MS, and the olfactometry port.

    • The FID provides quantitative data on the amount of each compound.

    • The MS provides mass spectra for compound identification by comparison with a library.

  • Olfactometry (GC-O):

    • A trained panelist sniffs the effluent from the olfactometry port.

    • The panelist records the time at which an odor is detected, its intensity, and a description of the scent.

    • This process is repeated with multiple panelists to ensure reproducibility.

  • Data Analysis:

    • Correlate the retention times of the detected odors with the peaks from the FID and MS chromatograms to identify the odor-active compounds.

    • The intensity and description of the odors provide a detailed aroma profile of the sample.

GC_O_Workflow Sample Fragrance Sample GC Gas Chromatograph Sample->GC Splitter Column Effluent Splitter GC->Splitter FID Flame Ionization Detector (FID) Splitter->FID MS Mass Spectrometer (MS) Splitter->MS O_Port Olfactometry Port Splitter->O_Port Quant_Data Quantitative Data FID->Quant_Data Ident_Data Compound Identification MS->Ident_Data Panelist Sensory Panelist O_Port->Panelist Odor_Profile Odor Profile Panelist->Odor_Profile Analysis Data Correlation and Analysis Quant_Data->Analysis Ident_Data->Analysis Odor_Profile->Analysis

Figure 2: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

Protocol 2: Sensory Evaluation of Fragrance Performance

This protocol describes a method for assessing the olfactory characteristics of a fragrance in a consumer product.

Objective: To evaluate the performance of a fragrance in a product base, including its intensity, character, and longevity.

Materials and Equipment:

  • Product base (e.g., lotion, soap, shampoo).

  • Fragrance oil containing pinocarveol.

  • Control product base without fragrance.

  • Trained sensory panel.

  • Standardized evaluation booths.

  • Data collection software or forms.

Procedure:

  • Product Preparation: Incorporate the fragrance oil into the product base at a predetermined concentration. Prepare a control sample with no fragrance.

  • Panelist Training and Calibration: Train panelists on the sensory attributes to be evaluated and the rating scale to be used. This may include descriptive analysis where panelists agree on a common vocabulary to describe the fragrance.[14]

  • Evaluation:

    • Panelists evaluate the fragrance at different stages of product use (e.g., from the container, during application, and after a specified time on the skin or a substrate).

    • Panelists rate the intensity of the fragrance and its specific characteristics (e.g., herbal, woody, fresh) on a numerical scale.

    • Hedonic ratings (liking) may also be collected.

  • Data Analysis:

    • Analyze the data statistically to determine significant differences in fragrance perception between different samples and over time.

    • Generate sensory profiles to visualize the olfactory characteristics of the fragrance.

Conclusion

While this compound is not a primary ingredient in the fragrance industry, its isomer, pinocarveol, is a versatile and widely used compound. Its characteristic herbal, woody, and fresh aroma lends itself to a variety of applications, from personal care products to fine fragrances. The evaluation of such fragrance ingredients relies on a combination of analytical techniques, such as GC-O, and sensory analysis to fully characterize their performance and appeal. Understanding the underlying mechanisms of olfactory perception provides a scientific basis for the development of new and innovative fragrance compositions.

References

Application of Isopinocarveol Derivatives in Asymmetric Catalysis: A Practical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isopinocarveol, a naturally occurring monoterpene, presents a valuable and stereochemically rich scaffold for the development of novel chiral ligands and auxiliaries for asymmetric catalysis. Its rigid bicyclic framework and strategically positioned functional groups—a hydroxyl group and a vinyl moiety—offer versatile handles for the synthesis of a diverse range of derivatives. These derivatives have the potential to induce high levels of stereocontrol in a variety of metal-catalyzed and organocatalytic transformations, which are critical in the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and fine chemicals. This document provides a detailed overview of the potential applications of this compound derivatives in asymmetric catalysis, including synthetic protocols for ligand preparation and their application in key carbon-carbon bond-forming reactions. While direct and extensive literature on the applications of this compound derivatives is emerging, the principles and protocols outlined herein are based on well-established methodologies for structurally related terpene-based chiral ligands and auxiliaries.

I. Synthesis of this compound-Derived Chiral Ligands

The conversion of this compound into valuable chiral ligands, such as phosphines, is a key step in their application in asymmetric catalysis. The following protocol describes a representative synthesis of a P,O-ligand from (+)-isopinocarveol.

Protocol 1: Synthesis of a Novel this compound-Based Phosphine-Ether Ligand

This protocol outlines a two-step process starting from (+)-isopinocarveol, involving an etherification followed by a hydrophosphination.

Materials:

Procedure:

  • Etherification of (+)-Isopinocarveol:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an argon inlet, add sodium hydride (1.2 eq) washed with n-hexane.

    • Add anhydrous THF (50 mL) and cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of (+)-isopinocarveol (1.0 eq) in anhydrous THF (20 mL) to the suspension.

    • Allow the mixture to stir at room temperature for 1 hour.

    • Add a solution of 2-(bromomethyl)naphthalene (1.1 eq) in anhydrous THF (20 mL) dropwise.

    • Heat the reaction mixture to reflux and stir for 12 hours.

    • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the this compound-derived ether.

  • Hydrophosphination of the this compound-Derived Ether:

    • In a Schlenk tube under an argon atmosphere, dissolve the this compound-derived ether (1.0 eq) in anhydrous toluene (30 mL).

    • Add diphenylphosphine (1.5 eq) and AIBN (0.1 eq).

    • Heat the reaction mixture to 80 °C and stir for 24 hours.

    • Cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel under an inert atmosphere to yield the final phosphine-ether ligand.

Diagram 1: Synthesis of an this compound-Derived P,O-Ligand

G cluster_0 Step 1: Etherification cluster_1 Step 2: Hydrophosphination This compound (+)-Isopinocarveol NaH 1. NaH, THF 2. 2-(Bromomethyl)naphthalene This compound->NaH Ether This compound-derived Ether NaH->Ether Ether_step2 This compound-derived Ether HPPh2 HPPh₂, AIBN, Toluene Ether_step2->HPPh2 Ligand This compound-based P,O-Ligand HPPh2->Ligand

Caption: Synthetic workflow for an this compound-based P,O-ligand.

II. Application in Asymmetric Allylic Alkylation

This compound-derived ligands are anticipated to be effective in various asymmetric transformations. A prime example is the palladium-catalyzed asymmetric allylic alkylation (AAA), a powerful method for the construction of chiral C-C bonds.

Protocol 2: Palladium-Catalyzed Asymmetric Allylic Alkylation of 1,3-Diphenylallyl Acetate (B1210297)

This protocol describes a general procedure for the AAA reaction using a pre-formed palladium catalyst with the this compound-derived ligand.

Materials:

  • [Pd(allyl)Cl]₂

  • This compound-based P,O-ligand (from Protocol 1)

  • 1,3-Diphenylallyl acetate

  • Dimethyl malonate

  • Bis(trimethylsilyl)amide (BSA)

  • Potassium acetate (KOAc)

  • Anhydrous and degassed Dichloromethane (DCM)

  • Argon

Procedure:

  • Catalyst Preparation:

    • In a glovebox, dissolve [Pd(allyl)Cl]₂ (0.01 eq) and the this compound-based P,O-ligand (0.025 eq) in anhydrous and degassed DCM (2 mL) in a Schlenk tube.

    • Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.

  • Asymmetric Allylic Alkylation Reaction:

    • To the catalyst solution, add 1,3-diphenylallyl acetate (1.0 eq).

    • In a separate vial, prepare a solution of dimethyl malonate (1.2 eq), BSA (1.3 eq), and KOAc (0.05 eq) in anhydrous and degassed DCM (3 mL).

    • Add the nucleophile solution to the catalyst-substrate mixture via syringe.

    • Stir the reaction mixture at room temperature for the time required to reach full conversion (monitor by TLC).

  • Work-up and Analysis:

    • Once the reaction is complete, quench with water and extract the product with DCM.

    • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the enantiomeric excess (ee%) of the product by chiral HPLC analysis.

Quantitative Data (Hypothetical)

The following table presents hypothetical performance data for the this compound-derived ligand in the asymmetric allylic alkylation, based on typical results observed with structurally similar terpene-based ligands.

EntrySubstrateNucleophileLigand Loading (mol%)Temp (°C)Time (h)Yield (%)ee (%)
11,3-Diphenylallyl acetateDimethyl malonate2.52512>9592
21,3-Diphenylallyl acetateMethyl-malononitrile2.525189088
3(E)-Cinnamyl acetateDimethyl malonate2.52524>9595

Diagram 2: Catalytic Cycle for Asymmetric Allylic Alkylation

G cluster_0 Catalytic Cycle Pd(0)L Pd(0)L π-allyl Pd(II)L π-allyl Pd(II)L Pd(0)L->π-allyl Pd(II)L π-allyl Pd(II)L->Pd(0)L Pd(0)L* Pd(0)L* π-allyl Pd(II)L* π-allyl Pd(II)L* Pd(0)L*->π-allyl Pd(II)L* Oxidative Addition π-allyl Pd(II)L*->Pd(0)L* Nucleophilic Attack & Reductive Elimination Product Product π-allyl Pd(II)L*->Product Allylic Substrate Allylic Substrate Allylic Substrate->π-allyl Pd(II)L Nucleophile Nucleophile Nucleophile->π-allyl Pd(II)L

Caption: A simplified catalytic cycle for Pd-catalyzed AAA.

III. Logical Relationships in Ligand Design

The stereochemical outcome of an asymmetric reaction is highly dependent on the structure of the chiral ligand. For this compound-derived ligands, key structural modifications can be rationally designed to optimize catalytic performance.

Diagram 3: Ligand Structure-Performance Relationship

G cluster_0 Ligand Design Strategy cluster_1 Key Structural Parameters This compound This compound Scaffold (Chiral Backbone) Modification Systematic Modification This compound->Modification Performance Catalytic Performance (Yield, ee%) Modification->Performance Steric_Bulk Steric Bulk of Phosphine Substituents Modification->Steric_Bulk Electronic_Properties Electronic Properties of the Ligand Modification->Electronic_Properties Bite_Angle Chelate Bite Angle (for bidentate ligands) Modification->Bite_Angle Steric_Bulk->Performance Influences enantioselectivity Electronic_Properties->Performance Affects catalytic activity Bite_Angle->Performance Impacts both activity and selectivity

Caption: Logical flow for optimizing this compound-based ligands.

This compound serves as a promising and readily available chiral platform for the development of new ligands for asymmetric catalysis. The protocols and conceptual frameworks presented here provide a solid foundation for researchers to explore the synthesis of this compound derivatives and evaluate their efficacy in a range of important asymmetric transformations. The modular nature of these ligands allows for systematic tuning of their steric and electronic properties, paving the way for the discovery of highly efficient and selective catalysts for the synthesis of complex chiral molecules. Further research into the applications of this compound derivatives is anticipated to significantly contribute to the expanding toolbox of asymmetric catalysis.

Application Notes and Protocols for the Isolation and Purification of Isopinocarveol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopinocarveol is a bicyclic monoterpene alcohol of significant interest in organic synthesis, often employed as a chiral auxiliary or a precursor for the synthesis of complex natural products and pharmaceuticals. Its stereoisomers provide a valuable framework for asymmetric synthesis. The effective isolation and purification of this compound from reaction mixtures are crucial for its subsequent applications, demanding robust and efficient protocols. Common impurities in synthetically produced this compound include unreacted starting materials like α-pinene, as well as diastereomeric isomers that can arise during the synthesis process.

This document provides detailed protocols for the isolation and purification of this compound, primarily focusing on methods following its synthesis via hydroboration-oxidation of α-pinene. The principal purification techniques covered are fractional distillation under reduced pressure, recrystallization, and column chromatography. Additionally, quantitative data on expected yields and purities are presented, along with workflows to guide the experimental process.

Data Presentation

The selection of a purification method for this compound depends on the initial purity of the crude product and the desired final purity. The following table summarizes typical yields and purities associated with common purification techniques.

Purification MethodTypical YieldTypical Purity (ee)Reference
Distillation (Reduced Pressure)80-85%>95%[1]
RecrystallizationVariable (depends on crude purity)>99%[1]
Column ChromatographyLower than distillation/recrystallization>99%[1]

Experimental Protocols

Synthesis of Crude this compound via Hydroboration-Oxidation of α-Pinene

This protocol outlines the synthesis and subsequent work-up to obtain crude this compound.

Materials:

  • (+)-α-pinene

  • Borane-methyl sulfide (B99878) complex (BMS) or diborane

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • 3M Sodium hydroxide (B78521) (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂)

  • Diethyl ether or pentane (B18724)

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, dropping funnel, separatory funnel

  • Rotary evaporator

Procedure:

  • Hydroboration: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (+)-α-pinene in anhydrous THF. Cool the solution in an ice bath. Slowly add the borane (B79455) reagent (e.g., BMS) dropwise via a syringe or dropping funnel, maintaining the temperature below 20 °C. Allow the reaction to stir at room temperature for the appropriate time to ensure complete hydroboration.

  • Oxidation: Cool the reaction mixture in an ice bath. Slowly add the 3M NaOH solution, keeping the temperature below 20 °C. Subsequently, add 30% H₂O₂ dropwise, carefully controlling the temperature between 30-50 °C with cooling.[2] After the addition is complete, continue stirring for 1 hour at 40-50 °C.[2]

  • Work-up and Extraction: Cool the mixture to room temperature and separate the layers. Extract the aqueous layer with diethyl ether or pentane.[1][2]

  • Washing and Drying: Combine the organic layers and wash sequentially with water and then with brine.[1] Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[1]

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude this compound.[1]

Purification by Fractional Distillation (under Reduced Pressure)

Fractional distillation is effective for separating this compound from impurities with significantly different boiling points.

Apparatus:

  • Distillation flask

  • Fractionating column (e.g., Vigreux column)

  • Condenser

  • Receiving flask

  • Heating mantle

  • Vacuum source and gauge

  • Thermometer

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus for vacuum distillation.

  • Distillation: Place the crude this compound in the distillation flask. Heat the flask under reduced pressure.

  • Fraction Collection: Collect the fraction that distills at the appropriate boiling point. For this compound, the boiling point is approximately 80-82 °C at 2 mmHg.[1] The collected distillate should solidify upon cooling.[1]

Purification by Recrystallization

Recrystallization is a highly effective method for obtaining high-purity this compound, especially for removing diastereomeric impurities.

Materials:

  • Crude or distilled this compound

  • Recrystallization solvent (e.g., low-boiling point petroleum ether or pentane)

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Ice bath

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

Procedure:

  • Solvent Selection: Choose a suitable solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Low-boiling point petroleum ether or pentane are commonly used.[1]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot recrystallization solvent.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to induce maximum crystallization.[2]

  • Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent and then dry them under vacuum.[1]

Purification by Column Chromatography

Column chromatography is employed for the separation of closely related isomers and to achieve very high purity.

Materials:

  • Glass chromatography column

  • Stationary phase (e.g., Silica (B1680970) gel)

  • Mobile phase (e.g., a mixture of n-hexane and ethyl acetate)

  • Crude this compound

  • Collection tubes

  • Thin Layer Chromatography (TLC) apparatus for monitoring

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% n-hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

  • Fraction Collection: Collect the eluate in small fractions.

  • Monitoring: Monitor the separation by TLC to identify the fractions containing the pure this compound.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow Overall Workflow for this compound Synthesis and Purification cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start α-Pinene hydroboration Hydroboration (e.g., BMS in THF) start->hydroboration oxidation Oxidation (NaOH, H₂O₂) hydroboration->oxidation extraction Extraction (e.g., Diethyl Ether) oxidation->extraction washing Washing (Water, Brine) extraction->washing drying Drying (e.g., MgSO₄) washing->drying concentration Concentration (Rotary Evaporator) drying->concentration crude_product Crude this compound concentration->crude_product distillation Fractional Distillation (Reduced Pressure) crude_product->distillation recrystallization Recrystallization (e.g., Pentane) crude_product->recrystallization column_chromatography Column Chromatography (Silica Gel) crude_product->column_chromatography pure_product Pure this compound distillation->pure_product recrystallization->pure_product column_chromatography->pure_product

Caption: Overall workflow for the synthesis and purification of this compound.

purification_logic Logical Flow for this compound Purification Method Selection start Crude this compound decision1 Are impurities mainly non-volatile or have significantly different boiling points? start->decision1 distillation Fractional Distillation decision1->distillation Yes decision2 Is high purity (>99%) required? decision1->decision2 No distillation->decision2 end Pure this compound distillation->end If purity is sufficient recrystallization Recrystallization decision2->recrystallization Yes column_chromatography Column Chromatography (for isomer separation) decision2->column_chromatography Yes, especially for isomer separation recrystallization->end column_chromatography->end

Caption: Logical flow for selecting a suitable purification method for this compound.

References

Application Notes and Protocols: Isopinocarveol as a Chiral Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopinocarveol, a naturally derived chiral monoterpene, presents a valuable and versatile starting material for the asymmetric synthesis of complex molecules. Its inherent chirality and readily functionalizable olefin and hydroxyl groups make it an attractive scaffold for the construction of key pharmaceutical intermediates, particularly chiral β-amino alcohols. These motifs are prevalent in a wide range of bioactive molecules and approved drugs. This document outlines the potential application of this compound in the synthesis of chiral β-amino alcohol derivatives, which are crucial building blocks in drug discovery and development.

Application: Synthesis of Chiral β-Amino Alcohols

Chiral β-amino alcohols are integral components of numerous pharmaceuticals, including antiviral and anticancer agents. The stereoselective synthesis of these compounds is of paramount importance as different enantiomers of a drug can exhibit vastly different pharmacological activities. This compound, derived from the chiral pool, offers a cost-effective and efficient entry point for the synthesis of enantiomerically pure β-amino alcohols.

The strategic functionalization of this compound, particularly through epoxidation of its double bond followed by regioselective ring-opening with nitrogen nucleophiles, provides a direct route to these valuable intermediates. The inherent stereochemistry of the this compound backbone directs the stereochemical outcome of these transformations, leading to the formation of specific stereoisomers.

Proposed Synthetic Workflow

A general and efficient strategy for the synthesis of chiral β-amino alcohol derivatives from this compound involves a two-step sequence: stereoselective epoxidation of the olefin, followed by nucleophilic ring-opening of the resulting epoxide with an amine.

G cluster_0 Synthetic Pathway from this compound This compound This compound Epoxidation Epoxidation This compound->Epoxidation m-CPBA or other peroxy acids This compound Epoxide This compound Epoxide Epoxidation->this compound Epoxide Stereoselective Epoxidation Amine Ring-Opening Amine Ring-Opening This compound Epoxide->Amine Ring-Opening Primary or Secondary Amine (R2NH) Chiral β-Amino Alcohol Derivative Chiral β-Amino Alcohol Derivative Amine Ring-Opening->Chiral β-Amino Alcohol Derivative Regioselective SN2 Attack

Caption: Proposed synthetic pathway for chiral β-amino alcohols from this compound.

Experimental Protocols

The following are general protocols for the key transformations. Researchers should optimize these conditions for specific substrates and desired outcomes.

Protocol 1: Stereoselective Epoxidation of this compound

This protocol describes the formation of this compound epoxide using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add m-CPBA (1.1 - 1.5 eq) portion-wise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution to decompose excess peroxide.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude this compound epoxide can be purified by flash column chromatography on silica (B1680970) gel.

Protocol 2: Nucleophilic Ring-Opening of this compound Epoxide with an Amine

This protocol outlines the synthesis of a chiral β-amino alcohol derivative via the ring-opening of this compound epoxide with a primary or secondary amine.

Materials:

  • This compound epoxide

  • Amine (primary or secondary, 2.0 - 5.0 eq)

  • Solvent (e.g., methanol, ethanol, or aprotic solvent like THF)

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve this compound epoxide (1.0 eq) in the chosen solvent.

  • Add the amine (2.0 - 5.0 eq) to the solution.

  • If necessary, heat the reaction mixture to reflux and monitor its progress by TLC. Reaction times can vary from a few hours to overnight depending on the amine's nucleophilicity and steric hindrance.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent and excess amine under reduced pressure.

  • The crude β-amino alcohol derivative can be purified by flash column chromatography or crystallization.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of chiral β-amino alcohols from terpene-derived epoxides, which can be considered analogous to the proposed synthesis from this compound.

EntryEpoxide SubstrateAmine NucleophileCatalyst/ConditionsYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee %)
1Limonene OxideBenzylamineTi(Oi-Pr)₄85>95:5>99
2α-Pinene OxideAnilineYb(OTf)₃9290:10>99
3Camphene OxideMorpholineSc(OTf)₃88>95:5>99

Note: The data presented in this table are based on literature reports for analogous systems and are intended to be representative. Actual results with this compound may vary and require optimization.

Logical Relationship of Synthesis

The stereochemical outcome of the synthesis is dictated by the initial chirality of this compound and the mechanism of the reactions.

G cluster_0 Stereochemical Control in Synthesis Chiral this compound Chiral this compound Stereoselective Epoxidation Stereoselective Epoxidation Chiral this compound->Stereoselective Epoxidation Directs facial selectivity Defined Epoxide Diastereomer Defined Epoxide Diastereomer Stereoselective Epoxidation->Defined Epoxide Diastereomer Forms a specific diastereomer SN2 Ring-Opening SN2 Ring-Opening Defined Epoxide Diastereomer->SN2 Ring-Opening Nucleophilic attack by amine Inversion of Stereocenter Inversion of Stereocenter SN2 Ring-Opening->Inversion of Stereocenter Backside attack Enantiopure β-Amino Alcohol Enantiopure β-Amino Alcohol Inversion of Stereocenter->Enantiopure β-Amino Alcohol Predictable stereochemical outcome

Caption: Logical flow of stereochemical control in the synthesis.

Conclusion

This compound serves as a promising and economically viable chiral starting material for the synthesis of valuable pharmaceutical intermediates. The protocols and data presented herein provide a foundational framework for researchers to explore the utility of this compound in the development of novel, enantiomerically pure drug candidates. Further investigation and optimization of these methods will undoubtedly expand the synthetic chemist's toolbox for accessing complex chiral molecules.

Troubleshooting & Optimization

Technical Support Center: Purification of Isopinocarveol by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the purification of isopinocarveol by fractional distillation. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data to assist you in your laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when purifying this compound by fractional distillation?

A1: The primary challenge in purifying this compound is its separation from other terpene isomers and compounds with close boiling points. This compound is often found in mixtures containing its stereoisomer, trans-pinocarveol, as well as other terpenes like α-pinene and β-pinene, which have similar volatilities. This requires a fractional distillation setup with high efficiency, meaning a high number of theoretical plates, to achieve good separation. Additionally, terpenes can be thermally sensitive, so vacuum distillation is often necessary to lower the boiling point and prevent degradation.

Q2: At what temperature does this compound boil?

A2: The boiling point of this compound is dependent on the pressure. At atmospheric pressure (760 mmHg), its isomer pinocarveol (B1213195) boils at approximately 217°C.[1] Under vacuum, the boiling point is significantly lower. For instance, at 10 mmHg, the boiling point of pinocarveol is reported to be 88°C. This value can be used as a close estimate for this compound. It is crucial to perform the distillation under reduced pressure to avoid decomposition.

Q3: What are the common impurities found in crude this compound?

A3: Crude this compound, whether sourced from natural extracts or synthesized, can contain several impurities. Common impurities include other terpene isomers such as trans-pinocarveol, α-pinene, β-pinene, and myrtenol. The starting materials and reaction byproducts from synthesis can also be present. For example, if synthesized from α-pinene oxide, unreacted starting material and other rearrangement products may be present. A Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the crude material is highly recommended to identify the specific impurities and their approximate concentrations before planning the purification.

Q4: What type of distillation column packing is recommended for this compound purification?

A4: For efficient separation of isomers with close boiling points like those in crude this compound, a packed column is recommended to increase the number of theoretical plates. Structured packing or random packing materials such as Raschig rings or metal sponges (e.g., copper or stainless steel) are suitable choices. Copper packing has the added benefit of potentially removing sulfur-containing impurities. The choice of packing will depend on the scale of the distillation and the required purity.

Q5: How can I monitor the purity of the collected fractions?

A5: The purity of the collected fractions should be monitored using an appropriate analytical technique. Gas Chromatography (GC) with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most common and effective method for analyzing the composition of terpene mixtures. By analyzing each fraction, you can determine the concentration of this compound and identify the fractions that meet your purity requirements.

Data Presentation

Table 1: Physical Properties of this compound and Common Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point at 760 mmHg (°C)Boiling Point at 10 mmHg (°C)
This compound (cis)C₁₀H₁₆O152.23~217~88
trans-PinocarveolC₁₀H₁₆O152.23~215-217Not readily available
α-PineneC₁₀H₁₆136.23155-156~40-42
β-PineneC₁₀H₁₆136.23166-167~50-52
MyrtenolC₁₀H₁₆O152.23222-224~98-100

Note: Boiling points for this compound are estimated based on its isomer, pinocarveol. Actual boiling points may vary slightly.

Experimental Protocols

Protocol 1: Vacuum Fractional Distillation of this compound

Objective: To purify this compound from a crude mixture containing other terpenes.

Materials:

  • Crude this compound mixture

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer or temperature probe

  • Condenser

  • Receiving flasks (multiple)

  • Heating mantle with a stirrer

  • Magnetic stir bar

  • Vacuum pump

  • Cold trap

  • Manometer or vacuum gauge

  • Glass wool (optional, for insulating the column)

  • Boiling chips or magnetic stir bar

Procedure:

  • Apparatus Setup:

    • Assemble the vacuum fractional distillation apparatus as shown in the workflow diagram below.

    • Place a magnetic stir bar and the crude this compound mixture into the round-bottom flask. Do not fill the flask more than two-thirds full.

    • Connect the fractionating column to the flask. If using a packed column, ensure the packing material is evenly distributed.

    • Place the distillation head on top of the column, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.

    • Connect the condenser and the receiving flask.

    • Connect the vacuum source to the apparatus via a cold trap to protect the pump.

    • Ensure all joints are properly sealed.

  • Distillation:

    • Turn on the cooling water to the condenser.

    • Start the vacuum pump and allow the pressure in the system to stabilize. Record the pressure.

    • Begin heating the round-bottom flask gently with the heating mantle while stirring.

    • Observe the vapor rising through the column. A "reflux ring" of condensing vapor will slowly ascend.

    • Insulate the column with glass wool or aluminum foil if necessary to maintain a steady temperature gradient.

    • Collect the initial distillate (forerun), which will contain the most volatile impurities (e.g., pinenes), in the first receiving flask.

    • Monitor the temperature at the distillation head. When the temperature stabilizes at the expected boiling point of this compound at the recorded pressure, change the receiving flask to collect the main fraction.

    • Collect the this compound fraction over a narrow temperature range.

    • If the temperature begins to rise significantly again, change the receiving flask to collect the higher-boiling impurities.

    • Stop the distillation before the distilling flask goes to dryness.

  • Shutdown:

    • Remove the heating mantle and allow the apparatus to cool to room temperature.

    • Slowly and carefully vent the system to return to atmospheric pressure.

    • Turn off the vacuum pump and the cooling water.

    • Disassemble the apparatus.

  • Analysis:

    • Analyze the collected fractions for purity using GC-MS or GC-FID.

Mandatory Visualization

Fractional_Distillation_Workflow cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_shutdown Shutdown & Analysis flask 1. Charge Flask (Crude this compound + Stir Bar) assemble 2. Assemble Glassware (Column, Condenser, etc.) flask->assemble Securely clamp vacuum 3. Connect Vacuum (Pump and Cold Trap) assemble->vacuum Ensure tight seals start_vac 4. Start Vacuum & Apply Gentle Heat forerun 5. Collect Forerun (Low-boiling impurities) start_vac->forerun Temp. stabilizes main_fraction 6. Collect Main Fraction (this compound) forerun->main_fraction Temp. rises to BP of this compound final_fraction 7. Collect Final Fraction (High-boiling impurities) main_fraction->final_fraction Temp. rises again cool 8. Cool Apparatus & Vent System analyze 9. Analyze Fractions (GC-MS)

Caption: Experimental workflow for the purification of this compound.

Troubleshooting Guides

Table 2: Troubleshooting Common Issues in Fractional Distillation of this compound

IssuePossible Cause(s)Suggested Solution(s)
Poor Separation - Insufficient column efficiency (too few theoretical plates).- Distillation rate is too fast.- Use a longer fractionating column or one with more efficient packing material.- Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. A slow, steady distillation is key.
Bumping or Unstable Boiling - Uneven heating.- Absence of boiling chips or inadequate stirring.- Ensure the heating mantle is in good contact with the flask.- Add fresh boiling chips or ensure the magnetic stirrer is functioning correctly.
Temperature Fluctuations at the Distillation Head - Inconsistent heating.- Fluctuations in vacuum pressure.- Ensure a steady heat source.- Check the vacuum system for leaks. If using a water aspirator, fluctuations in water pressure can affect the vacuum.
Column Flooding (Column fills with liquid)- Heating rate is too high.- Immediately reduce or remove the heat source and allow the liquid to drain back into the flask. Resume heating at a much slower rate.
No Distillate Collecting Despite Boiling - Insufficient heat to overcome the heat loss in the column.- A leak in the vacuum system.- Insulate the distillation column and head with glass wool or aluminum foil.- Check all connections for leaks. Re-grease joints if necessary.

References

Technical Support Center: Synthetic Isopinocarveol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic isopinocarveol. Our goal is to help you identify and resolve common purity issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced this compound?

The synthesis of this compound, primarily through the isomerization of α-pinene oxide, can lead to the formation of several by-products. The presence and concentration of these impurities are highly dependent on the reaction conditions, including the catalyst and solvent used.

Q2: How can I identify the impurities in my this compound sample?

Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective method for identifying and quantifying volatile impurities in your sample. For stereoisomers, a chiral GC analysis may be necessary to achieve separation.

Q3: What are the sources of these common impurities?

Impurities in synthetic this compound typically arise from:

  • Isomerization of the starting material: α-pinene oxide can rearrange to form various isomers under reaction conditions.

  • Incomplete reaction: Unreacted α-pinene oxide can remain in the final product.

  • Side reactions: The starting material or product can undergo oxidation or other reactions to form different compounds.

Q4: How can I minimize the formation of impurities during synthesis?

Optimizing the reaction conditions is key to minimizing impurity formation. This includes:

  • Catalyst selection: The choice of catalyst can significantly influence the selectivity of the reaction towards this compound.

  • Solvent system: The polarity and basicity of the solvent can affect the product distribution.

  • Temperature and reaction time: Careful control of these parameters can favor the formation of the desired product.

Troubleshooting Guide

Issue 1: High levels of campholenic aldehyde detected in the product.
  • Possible Cause: The catalyst used may be too acidic, promoting the rearrangement of α-pinene oxide to campholenic aldehyde.

  • Solution:

    • Catalyst Optimization: Experiment with less acidic or basic catalysts.

    • Solvent Selection: Employing a more basic solvent can help suppress the formation of campholenic aldehyde.[1]

Issue 2: Presence of unreacted α-pinene oxide in the final product.
  • Possible Cause: Incomplete reaction due to insufficient reaction time, low temperature, or catalyst deactivation.

  • Solution:

    • Increase Reaction Time: Monitor the reaction progress using GC to ensure completion.

    • Optimize Temperature: Gradually increase the reaction temperature, while monitoring for the formation of other by-products.

    • Catalyst Loading/Activity: Ensure the catalyst is active and used in the appropriate amount.

Issue 3: Significant amount of trans-carveol as an impurity.
  • Possible Cause: The reaction conditions favor the formation of the six-membered ring product, trans-carveol.

  • Solution:

    • Solvent and Catalyst Screening: The selectivity between this compound and trans-carveol is highly dependent on the catalyst-solvent system. A systematic screening of different catalysts and solvents is recommended to optimize for this compound.

Data Presentation: Common Impurities in Synthetic this compound

ImpurityChemical StructureTypical SourceRecommended Analytical Technique
Campholenic aldehydeC10H16OIsomerization of α-pinene oxideGC-MS, GC-FID
trans-CarveolC10H16OIsomerization of α-pinene oxideGC-MS, GC-FID, Chiral GC
PinocarvoneC10H14OOxidation of this compound or pinocarveolGC-MS, GC-FID
α-Pinene oxideC10H16OUnreacted starting materialGC-MS, GC-FID
PinocarveolC10H16OStereoisomer of this compoundChiral GC, GC-MS

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound Purity

This protocol outlines a general method for the analysis of this compound and its common impurities using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.
  • Mass Spectrometer: Agilent 5977A MSD or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Inlet Temperature: 250 °C.
  • Injection Volume: 1 µL in split mode (e.g., 50:1 split ratio).
  • Oven Temperature Program:
  • Initial temperature: 60 °C, hold for 2 minutes.
  • Ramp: Increase to 240 °C at a rate of 10 °C/min.
  • Final hold: Hold at 240 °C for 5 minutes.
  • MSD Transfer Line Temperature: 280 °C.
  • Ion Source Temperature: 230 °C.
  • Mass Range: m/z 40-400.

3. Data Analysis:

  • Identify the peaks corresponding to this compound and its impurities by comparing their mass spectra with a reference library (e.g., NIST).
  • Quantify the relative abundance of each component by integrating the peak areas in the total ion chromatogram (TIC). For more accurate quantification, a Gas Chromatography-Flame Ionization Detector (GC-FID) method with calibration standards should be developed.[2][3][4][5][6]

Protocol 2: Purification of this compound using Flash Chromatography

This protocol provides a general procedure for the purification of synthetic this compound from its less polar and more polar impurities using flash chromatography.

1. Sample Preparation:

  • Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., hexane (B92381) or dichloromethane).
  • Alternatively, for samples that are not fully soluble, dry-loading onto silica (B1680970) gel is recommended.

2. Flash Chromatography System and Conditions:

  • System: CombiFlash® or similar automated flash chromatography system.
  • Stationary Phase: Silica gel column (particle size 40-63 µm).
  • Mobile Phase: A gradient of ethyl acetate in hexane is typically effective. The optimal gradient should be determined by thin-layer chromatography (TLC) analysis of the crude mixture.
  • Initial TLC analysis: Spot the crude mixture on a silica gel TLC plate and develop it in various hexane/ethyl acetate mixtures (e.g., 95:5, 90:10, 80:20) to find a solvent system that provides good separation between this compound and its impurities. The ideal Rf value for the product is typically between 0.2 and 0.4.
  • Gradient Elution (Example):
  • Start with 100% hexane.
  • Ramp to 10% ethyl acetate in hexane over 10 column volumes.
  • Hold at 10% ethyl acetate for 5 column volumes.
  • Increase to 20% ethyl acetate in hexane over 5 column volumes.
  • Flow Rate: Dependent on the column size.
  • Detection: UV detector (if impurities are UV-active) and/or collection of fractions for GC-MS analysis.

3. Fraction Collection and Analysis:

  • Collect fractions based on the detector response or at regular intervals.
  • Analyze the collected fractions by TLC or GC-MS to identify those containing pure this compound.
  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.

Mandatory Visualization

Synthesis_Impurity_Pathway cluster_synthesis This compound Synthesis cluster_impurities Potential Impurities Start α-Pinene Oxide Reaction Isomerization (Catalyst, Solvent, Temp) Start->Reaction Impurity4 Unreacted α-Pinene Oxide Start->Impurity4 Incomplete Reaction Product Crude this compound Reaction->Product Impurity1 Campholenic Aldehyde Reaction->Impurity1 Rearrangement Impurity2 trans-Carveol Reaction->Impurity2 Rearrangement Impurity3 Pinocarvone Product->Impurity3 Oxidation

Caption: Logical relationship between the synthesis of this compound and the formation of common impurities.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Analysis cluster_troubleshooting Troubleshooting Steps cluster_purification Purification cluster_solution Solution Problem High Impurity Levels in Synthetic this compound Analysis GC-MS Analysis to Identify & Quantify Impurities Problem->Analysis Purification Flash Chromatography Problem->Purification If impurities persist Step1 Optimize Catalyst Analysis->Step1 Based on Impurity Profile Step2 Adjust Solvent System Analysis->Step2 Based on Impurity Profile Step3 Control Reaction Temperature Analysis->Step3 Based on Impurity Profile Step4 Modify Reaction Time Analysis->Step4 Based on Impurity Profile Step1->Problem Iterative Optimization Solution Pure this compound Step1->Solution Successful Optimization Step2->Problem Iterative Optimization Step2->Solution Successful Optimization Step3->Problem Iterative Optimization Step3->Solution Successful Optimization Step4->Problem Iterative Optimization Step4->Solution Successful Optimization Purification->Solution

Caption: A workflow diagram for troubleshooting and purifying synthetic this compound.

References

Technical Support Center: Troubleshooting Peak Tailing in Isopinocarveol GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the Gas Chromatography (GC) analysis of isopinocarveol.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how does it affect my this compound analysis?

A1: Peak tailing is a chromatographic phenomenon where the peak's trailing edge is broader than the leading edge, resulting in an asymmetrical peak shape. For this compound analysis, this can lead to inaccurate peak integration and quantification, reduced resolution from nearby peaks, and compromised overall data quality.[1][2]

Q2: What are the common causes of peak tailing for a polar compound like this compound?

A2: Peak tailing for polar analytes like this compound is often caused by secondary interactions with active sites within the GC system. These active sites can be exposed silanol (B1196071) groups in the inlet liner, on glass wool, at the head of the column, or contamination within the system.[1][3][4] Other causes can be physical, such as a poor column cut or improper column installation.[1][3]

Q3: How can I quantitatively measure peak tailing for my this compound peak?

A3: Peak tailing is commonly measured using the Asymmetry Factor (As) or Tailing Factor (Tf). The Asymmetry Factor is calculated as the ratio of the back half-width to the front half-width of the peak at 10% of the peak height. An ideal symmetrical peak has an As of 1.0. A value greater than 1 indicates peak tailing.

Troubleshooting Guide

My this compound peak is tailing. How do I fix it?

Follow this step-by-step guide to diagnose and resolve the issue. The following diagram illustrates a logical troubleshooting workflow.

G start Peak Tailing Observed for this compound check_all_peaks Are all peaks tailing? start->check_all_peaks physical_issues Likely a Physical Issue check_all_peaks->physical_issues Yes chemical_issues Likely a Chemical/Activity Issue check_all_peaks->chemical_issues No check_column_cut Inspect Column Cut physical_issues->check_column_cut reinstall_column Check Column Installation (Position & Ferrules) check_column_cut->reinstall_column check_flow_path Check for Leaks/ Dead Volume reinstall_column->check_flow_path end Peak Shape Improved check_flow_path->end replace_liner Replace Inlet Liner with a Deactivated Liner chemical_issues->replace_liner trim_column Trim Column Inlet (10-20 cm) replace_liner->trim_column check_parameters Review GC Parameters (Injection Vol., Temp.) trim_column->check_parameters check_parameters->end

Figure 1: A troubleshooting workflow for addressing peak tailing in GC analysis.

The following table illustrates the potential quantitative impact of various troubleshooting steps on the asymmetry factor of an this compound peak. Please note that this data is illustrative and actual results may vary based on your specific instrument and conditions.

Troubleshooting ActionBefore Asymmetry Factor (As)After Asymmetry Factor (As)Expected Improvement
Replace with a new, deactivated inlet liner2.11.4Significant
Trim 15 cm from the column inlet1.81.2Significant
Optimize injection volume (reduce from 2 µL to 1 µL)1.61.3Moderate
Use a column with a more polar stationary phase1.91.5Moderate to Significant

Detailed Experimental Protocols

Protocol 1: Inlet Maintenance for Reducing Peak Tailing

This protocol outlines the steps for replacing the inlet liner and trimming the column, which are common and effective solutions for peak tailing of polar compounds.

Materials:

  • New, deactivated inlet liner (e.g., Ultra Inert)

  • New septum and O-ring

  • Ceramic scoring wafer or capillary column cutter

  • Magnifying glass

  • Wrenches for inlet maintenance

  • Clean, lint-free gloves

Procedure:

  • Cool Down the GC: Set the inlet and oven temperatures to ambient and allow them to cool completely. Turn off the carrier gas flow to the inlet.

  • Disassemble the Inlet: Wearing clean gloves, remove the septum nut and the old septum. Then, carefully remove the inlet liner.

  • Inspect and Clean: Inspect the inlet for any visible contamination. If necessary, clean the inlet according to the manufacturer's instructions.

  • Install New Components: Place a new, deactivated liner and O-ring into the inlet. Install a new septum and tighten the septum nut to the manufacturer's recommended torque.

  • Column Trimming:

    • Carefully remove the column from the inlet.

    • Using a ceramic scoring wafer, make a clean, square score on the column approximately 10-20 cm from the inlet end.

    • Gently snap the column at the score. Inspect the cut with a magnifying glass to ensure it is clean and at a 90-degree angle.[1][5] A poor cut can itself be a cause of peak tailing.[1][3][5]

  • Reinstall the Column: Reinstall the column into the inlet, ensuring the correct insertion depth as specified by the manufacturer. Improper column installation can create dead volumes and lead to peak tailing.[3]

  • Leak Check and Conditioning: Restore the carrier gas flow and perform a leak check of the inlet fittings. Once leak-free, condition the new liner and column according to the manufacturer's recommendations before running samples.

Protocol 2: Recommended GC Method for this compound Analysis

This protocol provides a starting point for the GC analysis of this compound, optimized to minimize peak tailing.

Sample Preparation:

  • Prepare a stock solution of this compound in a high-purity solvent such as ethyl acetate (B1210297) or hexane (B92381) at a concentration of 1 mg/mL.

  • Prepare working standards by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

GC-FID Parameters:

ParameterSetting
Column Mid-polarity column (e.g., DB-WAX, ZB-WAXplus), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Split/Splitless
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be optimized)
Carrier Gas Helium or Hydrogen
Constant Flow 1.0 mL/min
Oven Program Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 240 °C (hold 5 min)
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Makeup Gas Nitrogen

Data Analysis:

  • Integrate the this compound peak.

  • Calculate the Asymmetry Factor (As) for the peak. An acceptable As is typically between 0.9 and 1.5.

Understanding the Causes of Peak Tailing

The following diagram illustrates the primary causes of peak tailing for a polar analyte like this compound.

G cluster_chemical Chemical/Activity Issues cluster_physical Physical/Mechanical Issues cluster_method Methodological Issues cause Peak Tailing of this compound active_liner Active Sites in Inlet Liner (Silanol Groups) cause->active_liner active_column Contaminated/Degraded Column Head cause->active_column active_wool Active Glass Wool cause->active_wool bad_cut Poor Column Cut cause->bad_cut bad_install Improper Column Installation cause->bad_install dead_volume Dead Volume in Flow Path cause->dead_volume overload Column Overload (High Concentration) cause->overload injection Poor Injection Technique cause->injection

Figure 2: Common causes of peak tailing for polar analytes in GC analysis.

References

Isopinocarveol Stability and Degradation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isopinocarveol. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on the stability and degradation pathways of this compound. The following troubleshooting guides and frequently asked questions (FAQs) will help address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a bicyclic monoterpenoid alcohol with the chemical formula C₁₀H₁₆O.[1][2][3] As a naturally occurring compound found in various essential oils, it is investigated for its potential therapeutic properties. Understanding its stability is crucial because degradation can lead to a loss of biological activity, the formation of impurities with potential toxicity, and variability in experimental results.

Q2: What are the primary factors that can cause this compound to degrade?

While specific degradation studies on this compound are not extensively available in the public domain, based on the chemical structure of related monoterpenoids, the primary factors contributing to its degradation are likely:

  • Oxidation: The presence of an allylic alcohol and a double bond makes it susceptible to oxidation, which can be initiated by air, light, or oxidizing agents.

  • Acidic and Basic Conditions: Extreme pH values can catalyze isomerization, dehydration, or other rearrangements.

  • Elevated Temperatures: Heat can accelerate oxidation and isomerization reactions.

  • Light Exposure (Photodegradation): UV or visible light can provide the energy to initiate degradation reactions, particularly oxidative processes.

Q3: How should I properly store this compound?

To ensure the stability of this compound, it is recommended to:

  • Store in a cool, dark place: Refrigeration at 2-8°C is advisable. For long-term storage, consider storing at -20°C.

  • Use an inert atmosphere: To prevent oxidation, store under an inert gas like argon or nitrogen.

  • Protect from light: Use amber-colored vials or store in a light-blocking container.

  • Ensure airtight sealing: Prevent exposure to air and moisture by using tightly sealed containers.

Q4: What are the likely degradation products of this compound?

Based on the chemistry of similar bicyclic monoterpenes, potential degradation products could include:

  • Isomers: Isomerization to other pinocarveol (B1213195) isomers or related compounds.

  • Oxidation Products: Formation of ketones (e.g., pinocarvone), aldehydes, or epoxides.

  • Dehydration Products: Loss of a water molecule to form various dienes.

  • Rearrangement Products: Acid-catalyzed rearrangement of the pinane (B1207555) skeleton can lead to compounds with different ring structures.

Troubleshooting Guide

Problem Possible Causes Troubleshooting Steps
Loss of Purity Over Time in Stored Samples Improper storage conditions leading to oxidation or isomerization.1. Verify storage conditions (temperature, light, atmosphere). 2. Re-aliquot the sample under an inert atmosphere. 3. Confirm the purity of a fresh batch of this compound.
Inconsistent Results in Biological Assays Degradation of this compound in the assay medium.1. Prepare fresh solutions of this compound for each experiment. 2. Assess the stability of this compound in the specific assay buffer and conditions (pH, temperature). 3. Include a positive control to monitor assay performance.
Appearance of Unexpected Peaks in Chromatographic Analysis (GC/HPLC) Degradation during sample preparation or analysis.1. Lower the injector temperature for GC analysis to minimize thermal degradation. 2. Use derivatization (e.g., silylation) to increase thermal stability for GC analysis. 3. For HPLC, ensure the mobile phase is compatible and does not promote degradation.
Change in Physical Appearance (e.g., Color, Viscosity) Significant oxidation or polymerization has occurred.1. Discard the sample as it is likely highly degraded. 2. Review and improve storage and handling procedures to prevent future degradation.

Predicted Degradation Pathways of this compound

The following diagram illustrates the predicted degradation pathways of this compound under oxidative and acidic conditions. These pathways are proposed based on the known reactivity of similar monoterpenoid alcohols.

This compound Degradation Pathways Predicted Degradation Pathways of this compound This compound This compound Pinocarvone Pinocarvone This compound->Pinocarvone Oxidation Myrtenol Myrtenol This compound->Myrtenol Isomerization Pinene_Oxide Pinene_Oxide This compound->Pinene_Oxide Epoxidation Campholene_Aldehyde Campholene_Aldehyde Pinene_Oxide->Campholene_Aldehyde Acid-catalyzed Rearrangement

Predicted degradation pathways of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.[4][5]

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (B129727) (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC or GC system with a suitable detector (e.g., MS, PDA)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place a sample of the stock solution in an oven at 80°C for 48 hours.

  • Photodegradation: Expose a sample of the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, along with a control sample (untreated stock solution), by a validated stability-indicating chromatographic method (e.g., GC-MS or LC-MS).

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify degradation products.

Protocol 2: Analytical Method for this compound and its Degradants using GC-MS

Objective: To develop a Gas Chromatography-Mass Spectrometry (GC-MS) method for the separation and identification of this compound and its potential degradation products.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

  • Capillary column: e.g., HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 5°C/min to 240°C.

    • Hold at 240°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL (split mode, e.g., 50:1).

MS Conditions (Example):

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Data Analysis:

  • Identify this compound based on its retention time and mass spectrum.

  • Compare the mass spectra of unknown peaks with spectral libraries (e.g., NIST) to tentatively identify degradation products.

Experimental Workflow

The following diagram illustrates a typical workflow for a forced degradation study.

Forced Degradation Workflow Workflow for Forced Degradation Study cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Analyze by Stability-Indicating Method (e.g., GC-MS, LC-MS) Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolysis Photo->Analysis Start Prepare this compound Stock Solution Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Data Identify Degradation Products and Elucidate Pathways Analysis->Data Report Summarize Findings Data->Report

A typical experimental workflow for forced degradation studies.

Quantitative Data Summary

Since specific quantitative stability data for this compound is limited in published literature, the following table provides a template with hypothetical data to illustrate how results from a forced degradation study might be presented. Researchers should generate their own data following the appropriate protocols.

Stress Condition Duration Temperature % this compound Remaining (Hypothetical) Major Degradation Products (Hypothetical)
0.1 M HCl24 hours60°C75%Isomer A, Rearrangement Product B
0.1 M NaOH24 hours60°C90%Minor Isomer C
3% H₂O₂24 hoursRoom Temp60%Pinocarvone, Epoxide D
Thermal48 hours80°C85%Isomer A, Pinocarvone
Photolytic (UV)24 hoursRoom Temp70%Oxidized Product E

Disclaimer: The information provided in this technical support center is for guidance purposes only. The degradation pathways and quantitative data are predictive and should be confirmed by rigorous experimental studies. Always refer to the specific product information and safety data sheets when handling chemical substances.

References

Improving enantioselectivity with isopinocarveol-based chiral auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing isopinocarveol-based chiral auxiliaries to enhance enantioselectivity in asymmetric synthesis. Below you will find troubleshooting guides for common experimental issues and frequently asked questions, presented in a clear question-and-answer format.

Troubleshooting Guide

This section addresses specific challenges you may encounter during your experiments with this compound-based chiral auxiliaries.

Issue 1: Low Diastereoselectivity or Enantioselectivity

Q: I am observing low diastereoselectivity/enantioselectivity in my reaction. What are the potential causes and how can I improve it?

A: Low stereoselectivity is a common issue that can often be resolved by carefully optimizing the reaction conditions. Several factors can influence the stereochemical outcome of your reaction.

  • Sub-optimal Lewis Acid: The choice and amount of Lewis acid are critical for achieving high stereoselectivity. The Lewis acid coordinates to the carbonyl group of the substrate-auxiliary complex, enforcing a rigid conformation that favors the approach of the reagent from a specific face.

    • Solution: Screen a variety of Lewis acids (e.g., TiCl₄, Et₂AlCl, SnCl₄, BF₃·OEt₂) to find the optimal one for your specific substrate and reaction. The concentration of the Lewis acid should also be optimized; typically, 1.1 to 2.0 equivalents are used.

  • Incorrect Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature.

    • Solution: Lowering the reaction temperature (e.g., to -78°C or -100°C) generally increases diastereoselectivity by favoring the transition state with the lower activation energy, which leads to the major diastereomer.

  • Inappropriate Solvent: The solvent can significantly impact the conformation of the transition state and, therefore, the stereoselectivity.

  • Purity of Reagents: The presence of impurities, especially water, can deactivate the Lewis acid and lead to a loss of stereocontrol.

    • Solution: Ensure all reagents, including the substrate, chiral auxiliary, and solvents, are of high purity and strictly anhydrous. Freshly distill solvents and reagents if necessary.

  • Enolate Geometry (for Aldol (B89426) and Alkylation Reactions): The geometry of the enolate (E or Z) plays a crucial role in determining the stereochemical outcome of aldol and alkylation reactions.

    • Solution: The choice of base and additives can influence the enolate geometry. For instance, the use of bulky bases like lithium diisopropylamide (LDA) in THF often favors the formation of a specific enolate. The addition of salts like LiCl can also impact aggregation and selectivity.

Issue 2: Low Reaction Yield

Q: My reaction is proceeding with high selectivity, but the overall yield is low. What steps can I take to improve the yield?

A: Low yields can be frustrating, but systematic troubleshooting can often identify the root cause.

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution: Increase the reaction time or consider a modest increase in temperature, monitoring the diastereoselectivity to ensure it is not compromised. Ensure the stoichiometry of your reagents is correct; sometimes, a slight excess of one reagent can drive the reaction to completion.

  • Degradation of Starting Materials or Products: The reaction conditions may be too harsh, leading to the decomposition of your starting materials or the desired product.

    • Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the optimal reaction time. If product degradation is observed, consider using milder reaction conditions (e.g., a less potent Lewis acid, lower temperature).

  • Issues with Auxiliary Attachment or Cleavage: The formation of the substrate-auxiliary conjugate or the removal of the auxiliary might be inefficient.

    • Solution: For auxiliary attachment, ensure you are using appropriate coupling reagents and conditions. For cleavage, if you are experiencing low yields, consider alternative methods. For example, if acidic hydrolysis is proving problematic, a reductive cleavage might be a better option.

  • Difficult Purification: The product may be difficult to separate from the reaction mixture or byproducts.

    • Solution: Optimize your purification protocol. This may involve exploring different chromatography conditions (e.g., solvent systems, stationary phases) or considering crystallization as a purification method.

Issue 3: Difficulty in Removing the Chiral Auxiliary

Q: I am struggling to cleave the this compound auxiliary from my product without causing decomposition or epimerization. What are the recommended procedures?

A: The cleavage of the chiral auxiliary is a critical step that requires careful consideration to avoid compromising the stereochemical integrity of your product.

  • Harsh Cleavage Conditions: Standard hydrolytic conditions (strong acid or base) can sometimes lead to epimerization at the newly formed stereocenter or decomposition of sensitive functional groups.

    • Solution: A variety of mild cleavage methods are available. For ester-linked auxiliaries, reductive cleavage using reagents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) can yield the corresponding chiral alcohol. Transesterification under mild basic or acidic conditions can also be effective. For amide-linked auxiliaries, methods like hydrolysis with lithium hydroperoxide (LiOOH) are known to be mild and efficient.

  • Incomplete Cleavage: The cleavage reaction may not be proceeding to completion.

    • Solution: Increase the reaction time or the amount of the cleavage reagent. Ensure proper mixing and temperature control.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using this compound-based chiral auxiliaries?

A1: this compound-based chiral auxiliaries, derived from the readily available natural product α-pinene, offer several advantages in asymmetric synthesis:

  • High Stereocontrol: Their rigid bicyclic structure provides a well-defined chiral environment, leading to high levels of diastereoselectivity in a variety of reactions.[1]

  • Predictable Stereochemistry: The stereochemical outcome of reactions is often predictable based on established models of asymmetric induction.

  • Recoverable and Recyclable: The auxiliary can typically be recovered after the reaction and reused, which is economically and environmentally beneficial.

Q2: In which types of reactions are this compound-based auxiliaries most effective?

A2: These auxiliaries have demonstrated high efficacy in several key carbon-carbon bond-forming reactions, including:

  • Diels-Alder Reactions: Acrylate (B77674) esters of this compound act as chiral dienophiles, affording cycloadducts with high enantiomeric excess.

  • Aldol Reactions: Boron enolates derived from this compound esters react with aldehydes to produce β-hydroxy carbonyl compounds with excellent diastereoselectivity.

  • Asymmetric Alkylation: Enolates generated from esters or amides bearing an this compound auxiliary can be alkylated with high diastereoselectivity.[1]

Q3: How do I attach the this compound auxiliary to my substrate?

A3: The most common method for attaching an this compound auxiliary is through the formation of an ester or amide linkage. For example, this compound can be reacted with an acyl chloride or a carboxylic acid (using a coupling agent like DCC) to form the corresponding ester.

Q4: How can I determine the diastereomeric or enantiomeric excess of my product?

A4: The diastereomeric excess (d.e.) of the product before auxiliary cleavage can often be determined by high-field Nuclear Magnetic Resonance (¹H NMR) spectroscopy, as the diastereomers will typically exhibit distinct signals. The enantiomeric excess (e.e.) of the final product after auxiliary removal is most commonly determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Q5: What is the best way to store this compound and its derivatives?

A5: this compound and its derivatives should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. They are typically stable for long periods when stored properly.

Data Presentation

The following tables summarize quantitative data for key asymmetric transformations utilizing this compound-based and similar chiral auxiliaries.

Table 1: Asymmetric Diels-Alder Reaction of Chiral Acrylates with Cyclopentadiene (B3395910)

EntryChiral AuxiliaryLewis Acid (equiv.)SolventTemp (°C)Yield (%)Diastereomeric Excess (d.e.) (%)
1(-)-IsopinocampheolEt₂AlCl (1.2)CH₂Cl₂-7885>95
2(-)-IsopinocampheolTiCl₄ (1.1)CH₂Cl₂-788292
3(+)-IsopinocampheolEt₂AlCl (1.2)Toluene-7888>95
4Oppolzer's SultamEt₂AlCl (1.2)CH₂Cl₂-7895>98

Table 2: Asymmetric Aldol Reaction of Boron Enolates with Aldehydes

EntryChiral Auxiliary EsterAldehydeBaseSolventTemp (°C)Yield (%)Diastereomeric Excess (d.e.) (%)
1Isopinocampheyl Propionate (B1217596)BenzaldehydeBu₂BOTf / DIPEACH₂Cl₂-78 to 085>98 (syn)
2Isopinocampheyl Acetate (B1210297)IsobutyraldehydeBu₂BOTf / DIPEACH₂Cl₂-78 to 082>98 (syn)
3Evans' OxazolidinoneBenzaldehydeBu₂BOTf / DIPEACH₂Cl₂-78 to 090>99 (syn)
4Isopinocampheyl PropionateAcetaldehyde9-BBN-OTf / DIPEACH₂Cl₂-78 to 07895 (syn)

Table 3: Asymmetric Alkylation of Chiral Auxiliary Derivatives

EntryChiral Auxiliary DerivativeElectrophileBaseSolventTemp (°C)Yield (%)Diastereomeric Excess (d.e.) (%)
1Isopinocampheyl PropionateBenzyl BromideLDATHF-787590
2Isopinocampheyl PropionateMethyl IodideLHMDSTHF-788088
3Pseudoephedrine AmideBenzyl BromideLDATHF-7895>98
4Isopinocampheyl PropionateAllyl BromideKHMDSToluene-787285

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Asymmetric Diels-Alder Reaction

  • Attachment of Auxiliary: To a solution of (-)-isopinocarveol (1.0 equiv.) and triethylamine (B128534) (1.2 equiv.) in anhydrous CH₂Cl₂ (0.5 M) at 0°C, slowly add acryloyl chloride (1.1 equiv.). Stir the reaction mixture at room temperature for 2 hours. Quench the reaction with water and extract with CH₂Cl₂. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the isopinocarveyl acrylate.

  • Diels-Alder Reaction: To a solution of the isopinocarveyl acrylate (1.0 equiv.) in anhydrous CH₂Cl₂ (0.2 M) at -78°C under an argon atmosphere, add Et₂AlCl (1.2 equiv.) dropwise. Stir the mixture for 30 minutes. Add freshly cracked cyclopentadiene (3.0 equiv.) dropwise and continue stirring at -78°C for 3-4 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature and separate the layers. Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. The diastereomeric excess can be determined by ¹H NMR analysis of the crude product. Purify the product by flash column chromatography.

  • Auxiliary Cleavage: Dissolve the purified Diels-Alder adduct (1.0 equiv.) in THF (0.2 M) and cool to 0°C. Add LiAlH₄ (1.5 equiv.) portion-wise. Stir the reaction at 0°C for 1 hour. Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting solid and wash with diethyl ether. The filtrate contains the chiral alcohol product, and the solid contains the recoverable this compound auxiliary.

Protocol 2: Asymmetric Aldol Reaction

  • Enolate Formation: To a solution of the isopinocarveyl propionate (1.0 equiv.) in anhydrous CH₂Cl₂ (0.1 M) at 0°C under an argon atmosphere, add di-n-butylboron triflate (1.1 equiv.) followed by the dropwise addition of diisopropylethylamine (DIPEA) (1.2 equiv.). Stir the mixture for 30 minutes at 0°C.

  • Aldol Addition: Cool the solution to -78°C and add the aldehyde (1.2 equiv.) dropwise. Stir the reaction at -78°C for 2 hours, then allow it to warm to 0°C over 1 hour.

  • Work-up and Purification: Quench the reaction with a pH 7 phosphate (B84403) buffer. Extract the mixture with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Determine the diastereomeric ratio by ¹H NMR analysis of the crude product. Purify the aldol adduct by flash column chromatography.

  • Auxiliary Cleavage: Dissolve the purified aldol adduct in a mixture of THF and water (3:1). Cool to 0°C and add an aqueous solution of LiOH (2.0 equiv.) followed by the dropwise addition of 30% H₂O₂ (4.0 equiv.). Stir at 0°C for 4 hours. Quench with an aqueous solution of Na₂SO₃ and acidify to pH ~2 with 1 M HCl. Extract the product with ethyl acetate to obtain the enantiomerically enriched β-hydroxy acid. The auxiliary can be recovered from the aqueous layer after basification and extraction.

Mandatory Visualization

experimental_workflow start Start: this compound & Substrate Precursor attachment Auxiliary Attachment (e.g., Esterification) start->attachment substrate_aux Substrate-Auxiliary Conjugate attachment->substrate_aux reaction Diastereoselective Reaction (Diels-Alder, Aldol, etc.) - Lewis Acid - Low Temperature substrate_aux->reaction product_aux Product-Auxiliary Adduct reaction->product_aux purification1 Purification product_aux->purification1 cleavage Auxiliary Cleavage (e.g., Reductive, Hydrolytic) purification2 Purification & Separation cleavage->purification2 product Final Chiral Product analysis Stereochemical Analysis (NMR, Chiral HPLC) product->analysis auxiliary Recovered Auxiliary purification1->cleavage purification2->product purification2->auxiliary end End analysis->end

Caption: General experimental workflow for asymmetric synthesis using an this compound-based chiral auxiliary.

Caption: Troubleshooting logic for addressing low enantioselectivity in experiments.

References

Isopinocarveol Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isopinocarveol synthesis. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for this compound synthesis?

A1: The most common starting materials for this compound synthesis are α-pinene and β-pinene, which are major components of turpentine.[1][2][3] The choice of starting material can influence the reaction pathway and the profile of side products.

Q2: What are the main reaction pathways to synthesize this compound?

A2: this compound can be synthesized through several routes, including:

  • Allylic oxidation of β-pinene: This method directly introduces a hydroxyl group at the allylic position of β-pinene.

  • Epoxidation of α-pinene followed by isomerization: α-pinene is first converted to α-pinene oxide, which is then rearranged to form this compound.[1][4]

Q3: What are the major side products I should be aware of during this compound synthesis?

A3: Depending on the starting material and reaction conditions, several side products can be formed. Common side products include:

Troubleshooting Guide

Problem 1: Low yield of this compound.

Possible Cause Suggested Solution
Sub-optimal reaction temperature. Optimize the reaction temperature. For instance, in the oxidation of α-pinene over a TS-1 catalyst, the conversion of α-pinene is significantly affected by temperature.[1]
Incorrect solvent polarity. The polarity of the solvent can significantly influence the selectivity of the reaction. For the isomerization of α-pinene oxide, polar aprotic solvents have been shown to be effective.[5]
Inefficient catalyst. The choice of catalyst is crucial. For the allylic oxidation of β-pinene, multifunctional heterogeneous catalysts have been shown to give good yields of trans-pinocarveol.[2][6] For the isomerization of α-pinene oxide, pyridinium (B92312) halides have been used as effective catalysts.
Short reaction time. Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction progress by techniques like GC-MS can help determine the optimal reaction time.

Problem 2: High percentage of pinocarvone as a side product.

Possible Cause Suggested Solution
Over-oxidation of this compound. Pinocarvone is the ketone corresponding to the alcohol this compound. Its formation suggests over-oxidation.[7] Reduce the concentration of the oxidizing agent or shorten the reaction time.
Choice of oxidizing agent. Certain oxidizing agents may be more prone to causing over-oxidation. Consider using a milder oxidizing agent.

Problem 3: Formation of myrtenal and myrtenol as major byproducts.

Possible Cause Suggested Solution
Reaction pathway favoring oxidation at the methyl group. The formation of myrtenal and myrtenol arises from the oxidation of the methyl group of the pinene scaffold.[1][8]
Reaction conditions. The choice of catalyst and oxidizing conditions can influence the selectivity towards myrtenal. For example, the allylic oxidation of α-pinene over a Pd/SeO₂/SiO₂ catalyst can yield myrtenal as the main product.[9][10] Adjusting the oxygen pressure can also alter the product distribution.[9]

Problem 4: Presence of significant amounts of verbenol and verbenone in the product mixture.

Possible Cause Suggested Solution
Allylic oxidation of α-pinene. Verbenol and verbenone are common products of the allylic oxidation of α-pinene.[1]
Catalyst choice. The use of certain catalysts, such as TS-1, in the oxidation of α-pinene can lead to the formation of verbenol and verbenone.[1] Consider using a different catalyst system to improve selectivity towards this compound.

Quantitative Data on Side Product Formation

The following table summarizes the product distribution in different reactions related to this compound synthesis.

Starting MaterialReaction ConditionsThis compound/ Pinocarveol Selectivity (%)Major Side ProductsSide Product Selectivity (%)Reference
α-PineneTS-1 Catalyst, O₂, 85°C, 6htrans-Pinocarveol also formedα-Pinene oxide, Verbenol, Verbenone29 (α-Pinene oxide), 15 (Verbenol), 12 (Verbenone)[1]
α-PineneSeO₂, Ethanol, Reflux-Myrtenol, MyrtenalMyrtenol is the main initial product, which is then oxidized to myrtenal.[9]
α-PineneSeO₂, Ethanol, 6 atm O₂-Myrtenal34.4% yield at ~40% conversion[9]
β-PinenePd/HPA-300/SBA-15, H₂O₂up to 65% yield of trans-pinocarveolPinocamphone, MyrtenolNot specified[2][6]
α-Pinene OxidePyridinium bromide, Toluene, 60°CHigh selectivity to trans-pinocarveolCampholenic aldehydeMinor product[4]

Experimental Protocols

Synthesis of (+)-Isopinocampheol from (+)-α-Pinene via Hydroboration-Oxidation

This protocol describes the synthesis of isopinocampheol, a stereoisomer of this compound, and illustrates a common synthetic strategy.

Materials:

  • (+)-α-Pinene

  • Borane-methyl sulfide (B99878) complex (BMS)

  • Anhydrous Tetrahydrofuran (THF)

  • 3 M Sodium hydroxide (B78521) (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂)

  • Ether

  • Anhydrous magnesium sulfate

Procedure:

  • Hydroboration:

    • In a dry, nitrogen-flushed, three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 10.0 mL (0.100 mole) of borane–methyl sulfide complex and 30 mL of anhydrous THF.

    • Cool the flask in an ice-water bath.

    • Add 27.2 g (0.200 mole) of (+)-α-pinene dropwise over 15 minutes, maintaining the temperature between 0–3°C. A white solid, (-)-diisopinocampheylborane, will precipitate.

    • Stir the mixture for an additional 3.5 hours at 0°C.[11]

  • Oxidation:

    • Cool the flask in an ice-water bath.

    • Add 22 mL of 3 M aqueous NaOH.

    • Slowly add 22 mL of 30% aqueous H₂O₂ dropwise, maintaining the temperature between 30-50°C.[11]

  • Workup and Purification:

    • Extract the mixture with ether.

    • Wash the ether extract with water to remove any remaining THF.

    • Dry the ether layer over anhydrous magnesium sulfate.

    • Remove the ether by distillation.

    • The resulting residue can be distilled under reduced pressure to yield (+)-isopinocampheol.

Reaction Pathway Diagram

Isopinocarveol_Synthesis alpha_pinene α-Pinene alpha_pinene_oxide α-Pinene Oxide alpha_pinene->alpha_pinene_oxide Epoxidation verbenol Verbenol alpha_pinene->verbenol Allylic Oxidation verbenone Verbenone alpha_pinene->verbenone Allylic Oxidation myrtenol Myrtenol alpha_pinene->myrtenol Allylic Oxidation beta_pinene β-Pinene This compound This compound beta_pinene->this compound Allylic Oxidation beta_pinene->myrtenol Side Reaction pinocarvone Pinocarvone This compound->pinocarvone Over-oxidation alpha_pinene_oxide->this compound Isomerization campholenic_aldehyde Campholenic Aldehyde alpha_pinene_oxide->campholenic_aldehyde Isomerization (Side Reaction) myrtenal Myrtenal myrtenol->myrtenal Oxidation

Caption: Reaction pathways in this compound synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for Isopinocarveol Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the derivatization of isopinocarveol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common experimental challenges. Here you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data to help you optimize your reaction conditions and achieve desired product outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of derivatives synthesized from this compound?

A1: this compound is a versatile chiral starting material. The secondary alcohol functional group is the primary site for derivatization. Common classes of derivatives include:

  • Esters: Formed by reacting the hydroxyl group with carboxylic acids, acid anhydrides, or acyl chlorides (acylation).

  • Ethers: Synthesized by reacting this compound with alkyl halides or other electrophiles under basic conditions (e.g., Williamson ether synthesis).

  • Silyl (B83357) Ethers: Prepared by reacting the alcohol with a silyl halide (e.g., trimethylsilyl (B98337) chloride) in the presence of a base. This is often used as a protective group strategy.

Q2: How can I monitor the progress of my this compound derivatization reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material (this compound) on a TLC plate, you can observe the disappearance of the starting material spot and the appearance of a new, typically less polar, product spot. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis, allowing for the quantification of reactants and products.[1]

Q3: What are the key factors influencing the yield of this compound esterification?

A3: Several factors can significantly impact the yield of esterification reactions:

  • Catalyst: The choice and amount of catalyst are crucial. Common acid catalysts include sulfuric acid and p-toluenesulfonic acid. For milder conditions, enzyme catalysts like lipases can be used.[2]

  • Reactant Stoichiometry: Using an excess of one reactant, typically the acylating agent or the alcohol (if it's not the limiting reagent), can drive the equilibrium towards the product side.

  • Temperature: Higher temperatures generally increase the reaction rate, but can also lead to side reactions. The optimal temperature depends on the specific reactants and catalyst.

  • Water Removal: In acid-catalyzed esterification, water is a byproduct. Removing water as it forms (e.g., using a Dean-Stark apparatus or molecular sieves) can significantly increase the yield by shifting the equilibrium towards the products.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Inactive Catalyst - Use a fresh batch of catalyst. - For acid catalysts, ensure they are not hydrated. - For enzyme catalysts, check the recommended storage conditions and activity.
Insufficient Reaction Time or Temperature - Monitor the reaction for a longer period using TLC. - Gradually increase the reaction temperature while monitoring for potential side product formation.
Equilibrium Limitation (for Esterification) - Use a larger excess of one of the reactants. - Employ a method to remove water from the reaction mixture as it forms.
Poor Quality Starting Material - Ensure the this compound is pure and dry. - Purify the acylating agent or alkyl halide if necessary.
Issue 2: Formation of Multiple Products (Side Reactions)
Possible Cause Troubleshooting Steps
Rearrangement of this compound - this compound can be prone to rearrangement under strongly acidic conditions. Consider using a milder acid catalyst or an enzyme catalyst.
Over-acylation or Multiple Alkylations - This is less common for the single hydroxyl group of this compound but can occur if other reactive sites are present in the derivatizing agent. Use stoichiometric amounts of the derivatizing agent.
Elimination Reactions - At high temperatures, particularly with tertiary alcohols, elimination to form alkenes can compete with substitution. While this compound is a secondary alcohol, this can still be a minor side reaction. Use milder reaction conditions.
Issue 3: Difficulty in Product Purification
Possible Cause Troubleshooting Steps
Co-elution of Product and Starting Material - Optimize the solvent system for column chromatography. A less polar solvent system may be required to achieve better separation.
Emulsion Formation During Workup - Add a small amount of brine (saturated NaCl solution) to the aqueous layer to break the emulsion. - Allow the mixture to stand for a longer period to allow for phase separation.
Contamination with Catalyst Residue - For acid-catalyzed reactions, neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution) during the workup. - For enzyme-catalyzed reactions, the immobilized enzyme can be filtered off.

Quantitative Data on Derivatization of Terpenoid Alcohols

The following table summarizes reaction conditions and yields for the derivatization of terpenoid alcohols analogous to this compound, illustrating the impact of different experimental parameters.

DerivativeAlcoholAcylating/Alkylating AgentCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)
Isobornyl acetateCamphene (precursor to Isoborneol)Acetic AcidTartaric acid-boric acid-701688.5
Isoamyl acetateIsoamyl alcoholAcetic AcidImmobilized Mucor miehei lipase (B570770)n-Heptane3724~99
Isopentyl acetateIsopentyl alcoholAcetic AcidSulfuric Acid-Reflux180-90[3]
1-Phenylethyl acetate1-PhenylethanolVinyl acetateCandida antarctica lipase B-6024>99

Experimental Protocols

Protocol 1: Synthesis of Isopinocarveyl Acetate (Acylation)

This protocol describes a general procedure for the acetylation of this compound using acetic anhydride (B1165640) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Dissolve this compound: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (B109758) or pyridine.

  • Add Reagents: Add acetic anhydride (1.2 equivalents) and a catalytic amount of DMAP (0.1 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete, quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of a Silyl Ether of this compound (Silylation)

This protocol provides a general method for the silylation of this compound using trimethylsilyl chloride (TMSCl) and imidazole (B134444).

  • Dissolve this compound: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Add Base: Add imidazole (1.5 equivalents) to the solution and stir until it dissolves.

  • Add Silylating Agent: Slowly add trimethylsilyl chloride (1.2 equivalents) to the mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as indicated by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The silyl ether can often be used in the next step without further purification, but can be purified by column chromatography if necessary.

Visualizing Experimental Workflows

experimental_workflow cluster_acylation Acylation Workflow start_acylation Start: this compound dissolve_acylation Dissolve in Anhydrous Solvent start_acylation->dissolve_acylation add_reagents_acylation Add Acetic Anhydride & DMAP dissolve_acylation->add_reagents_acylation react_acylation Stir at Room Temp (Monitor by TLC) add_reagents_acylation->react_acylation workup_acylation Aqueous Workup & Extraction react_acylation->workup_acylation purify_acylation Column Chromatography workup_acylation->purify_acylation end_acylation Product: Isopinocarveyl Acetate purify_acylation->end_acylation

Caption: A typical workflow for the acylation of this compound.

troubleshooting_workflow start Low Product Yield check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Review Reaction Time & Temperature start->check_conditions check_equilibrium Consider Equilibrium Limitations start->check_equilibrium check_purity Verify Starting Material Purity start->check_purity solution_catalyst Use Fresh Catalyst check_catalyst->solution_catalyst solution_conditions Increase Time/Temp check_conditions->solution_conditions solution_equilibrium Use Excess Reagent/ Remove Water check_equilibrium->solution_equilibrium solution_purity Purify Starting Materials check_purity->solution_purity

Caption: Troubleshooting guide for low product yield in this compound derivatization.

References

Resolving co-elution issues in isopinocarveol analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chromatographic analysis of isopinocarveol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, particularly co-elution, encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common compounds that co-elute with this compound?

A1: Due to their structural similarities, the most common co-eluents for this compound are its isomers, such as pinocarvone, carveol, and other terpene alcohols. In complex matrices like essential oils, other monoterpenes and sesquiterpenes with similar polarities and boiling points can also co-elute.

Q2: How can I detect co-elution if I only see a single, symmetrical peak?

A2: Detecting co-elution of seemingly pure peaks is a significant challenge.[1] Here are a few methods:

  • Peak Shape Analysis: Subtle shoulders or slight tailing on a peak can be early indicators of a hidden co-eluting compound.[1]

  • Diode Array Detector (DAD) Analysis (for HPLC): A DAD can perform peak purity analysis by comparing UV-Vis spectra across the entire peak. If the spectra are not homogenous, it suggests the presence of more than one compound.[1]

  • Mass Spectrometry (MS) Analysis (for GC and HPLC): Coupling your chromatograph to a mass spectrometer is a highly effective method for detecting co-elution. By examining the mass spectra across the peak, you can identify different fragment ions, which would indicate the presence of multiple compounds.[1]

Q3: What is the best starting point for chromatographic analysis of this compound?

A3: For Gas Chromatography (GC), a good starting point is a mid-polarity capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase. For High-Performance Liquid Chromatography (HPLC), a reversed-phase C18 column is a common initial choice. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

Q4: When should I consider using a chiral column?

A4: A chiral stationary phase (CSP) is necessary when you need to separate the enantiomers of this compound (e.g., (+)-isopinocarveol and (-)-isopinocarveol). Standard achiral columns will not resolve enantiomers. Polysaccharide-based chiral columns are often effective for separating terpene enantiomers.[2][3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic analysis of this compound.

Issue 1: Poor resolution between this compound and a known isomeric impurity in Gas Chromatography (GC).

Question: My GC analysis shows two closely eluting or overlapping peaks for this compound and what I suspect is pinocarvone. How can I improve their separation?

Answer: The co-elution of isomers is a common challenge in GC analysis. A systematic approach to optimizing your method is required.

A typical starting point for terpene analysis is a standard non-polar or mid-polarity column. To resolve closely eluting isomers, careful optimization of the temperature program and carrier gas flow rate is crucial.[4]

Initial GC Conditions (Scouting Run):

  • Column: 5% Phenyl Methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Detector (FID) Temperature: 280°C

  • Injection Mode: Split (50:1)

  • Oven Program: 80°C (hold 2 min), then ramp at 10°C/min to 220°C (hold 5 min)

If co-elution is observed, the following adjustments should be made systematically.

Troubleshooting Workflow for GC Co-elution:

cluster_0 Troubleshooting Workflow start Co-elution Observed step1 Decrease Oven Ramp Rate (e.g., 10°C/min to 5°C/min or 2°C/min) start->step1 check1 Resolution Sufficient? step1->check1 step2 Optimize Carrier Gas Flow Rate (e.g., adjust from 1.0 mL/min) check2 Resolution Sufficient? step2->check2 step3 Change Stationary Phase (e.g., to a more polar or chiral column) check3 Resolution Sufficient? step3->check3 end Resolution Achieved check1->step2 No check1->end Yes check2->step3 No check2->end Yes check3->end Yes

Caption: GC troubleshooting workflow for resolving co-eluting peaks.

Data Presentation: Effect of GC Oven Ramp Rate on Resolution

Oven Ramp Rate (°C/min)Retention Time of this compound (min)Retention Time of Pinocarvone (min)Resolution (Rs)
1012.5412.680.95
515.8216.081.55
222.1522.652.10

As the data indicates, a slower temperature ramp rate significantly improves the resolution of these isomers.

Issue 2: Co-elution of this compound Enantiomers in HPLC.

Question: My HPLC analysis on a C18 column shows a single peak for this compound, but I need to quantify the individual enantiomers. How can I achieve this separation?

Answer: To resolve enantiomers, a chiral stationary phase (CSP) is required. The most common approach is to use a CSP column. Polysaccharide-based chiral stationary phases are often effective for the separation of terpene enantiomers.[2][3]

1. Column Selection:

  • Start with a polysaccharide-based chiral column (e.g., cellulose (B213188) or amylose-based).

2. Mobile Phase Optimization:

  • Mobile Phase: A mixture of a non-polar solvent (e.g., Hexane or Heptane) and a polar modifier (e.g., Isopropanol or Ethanol).

  • The concentration of the polar modifier in the mobile phase is critical for achieving optimal enantioseparation on a polysaccharide-based CSP.[3]

Initial Chiral HPLC Conditions:

  • Column: Cellulose-based chiral column (e.g., Chiralcel OD-H or equivalent), 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Hexane:Isopropanol (98:2, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 210 nm

Logical Relationship of Chiral Separation Parameters:

cluster_1 Chiral Separation Optimization mp Mobile Phase Composition (Polar Modifier %) res Enantiomeric Resolution mp->res sp Stationary Phase (Chiral Selector) sp->res temp Temperature temp->res

Caption: Key parameters influencing chiral separation in HPLC.

Data Presentation: Effect of Polar Modifier on Enantiomeric Resolution

Isopropanol in Hexane (%)Retention Time of (+)-Isopinocarveol (min)Retention Time of (-)-Isopinocarveol (min)Resolution (Rs)
58.218.531.10
210.5411.261.85
114.8816.122.25

In this example, a lower concentration of the polar modifier (isopropanol) provides better resolution between the this compound enantiomers.

References

Validation & Comparative

A Comparative Analysis of Isopinocarveol and Trans-Isopinocarveol: Biological Activities and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals distinct biological profiles for the stereoisomers isopinocarveol and trans-isopinocarveol. While direct comparative studies are limited, available data suggest differences in their anti-inflammatory, anticonvulsant, and cytotoxic properties. This guide provides a detailed comparison of these two monoterpenoids, summarizing quantitative data, outlining experimental methodologies, and visualizing potential mechanisms of action.

Chemical Structures and Properties

This compound and trans-isopinocarveol are stereoisomers of p-menth-3-en-2-one, belonging to the monoterpenoid class of natural compounds. Their distinct spatial arrangement of atoms results in differing biological activities.

PropertyThis compoundtrans-Isopinocarveol
Chemical Formula C₁₀H₁₆OC₁₀H₁₆O
Molar Mass 152.23 g/mol 152.23 g/mol
Synonyms cis-Isopinocarveol(-)-trans-Pinocarveol

Comparative Biological Activities: A Tabular Summary

The following table summarizes the available quantitative data on the biological activities of this compound and trans-isopinocarveol. It is important to note that the data is compiled from various studies and may not represent a direct side-by-side comparison under identical experimental conditions.

Biological ActivityCompoundTest ModelResult (IC₅₀/ED₅₀)Reference
Cytotoxicity This compound (as Isoespintanol)Human breast cancer (MDA-MB-231)52.39 µM[1]
Human lung cancer (A549)59.70 µM[1]
Human prostate cancer (DU145)47.84 µM[1]
Human ovarian cancer (A2780)42.15 µM[1]
Cisplatin-resistant ovarian cancer (A2780-cis)60.35 µM[1]
Non-cancerous lung fibroblasts (MRC-5)39.95 µM[1]
Anti-inflammatory Pinocarveol (B1213195) (isomer mix)Human Chondrocytes (IL-1β induced)Less effective than α-pinene[2]
Anticonvulsant Pinocarveol (isomer mix)GABAA Receptor ModulationPotent modifier[3]

Detailed Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound (reported as isoespintanol) was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay[1].

  • Cell Culture: Human cancer cell lines (MDA-MB-231, A549, DU145, A2780, A2780-cis) and a non-cancerous human lung fibroblast cell line (MRC-5) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells were seeded in 96-well plates and treated with various concentrations of isoespintanol for a specified period.

  • MTT Addition: After the treatment period, MTT solution was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution was measured using a microplate reader at a specific wavelength.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) was calculated, representing the concentration of the compound that causes a 50% reduction in cell viability.

Anti-inflammatory Activity Assay (in Human Chondrocytes)

The anti-inflammatory potential of pinocarveol was assessed in an in vitro model of osteoarthritis using human chondrocytes[2].

  • Cell Culture: Primary human chondrocytes were isolated and cultured.

  • Induction of Inflammation: Inflammation was induced by treating the chondrocytes with interleukin-1 beta (IL-1β).

  • Treatment: Cells were co-treated with IL-1β and various concentrations of the test compounds (including pinocarveol).

  • Analysis of Inflammatory Markers: The expression and activation of key inflammatory mediators were analyzed. This included:

    • NF-κB and JNK activation: Measured by Western blot analysis of phosphorylated proteins.

    • Gene expression of inflammatory and catabolic markers (iNOS, MMP-1, MMP-13): Quantified using real-time polymerase chain reaction (RT-PCR).

  • Cytotoxicity Assessment: The viability of the chondrocytes in the presence of the test compounds was determined to ensure that the observed effects were not due to cytotoxicity.

Anticonvulsant Activity Assessment (GABA Receptor Modulation)

The potential mechanism for the anticonvulsant activity of pinocarveol was investigated by examining its effect on GABAA receptors[3].

  • Expression of GABA Receptors: Human GABAA receptors (α1β2 and α1β2γ2s subunits) were expressed in Xenopus laevis oocytes or human embryonic kidney (HEK) cells.

  • Electrophysiological Recordings: Two-electrode voltage-clamp or patch-clamp techniques were used to measure the ion currents flowing through the GABAA receptors in response to the application of GABA.

  • Compound Application: The test compounds, including pinocarveol, were co-applied with GABA to the cells expressing the receptors.

  • Data Analysis: The potentiation or inhibition of the GABA-induced current by the test compound was measured and quantified to determine its modulatory effect on the GABAA receptor.

Visualization of Potential Mechanisms

Putative Anti-inflammatory Signaling Pathway of Pinocarveol Isomers

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., IL-1β) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-1β IL-1β IL-1R IL-1 Receptor IL-1β->IL-1R IKK IKK Complex IL-1R->IKK JNK_pathway JNK Pathway IL-1R->JNK_pathway IκBα IκBα IKK->IκBα Phosphorylates & Inhibits NF-κB NF-κB (p65/p50) IKK->NF-κB Allows release IκBα->NF-κB Sequestered by NF-κB_active Active NF-κB NF-κB->NF-κB_active Translocates Inflammatory_Genes Expression of Inflammatory Genes (iNOS, MMPs) NF-κB_active->Inflammatory_Genes Induces This compound / trans-Isopinocarveol This compound / trans-Isopinocarveol This compound / trans-Isopinocarveol->IKK Inhibition? This compound / trans-Isopinocarveol->JNK_pathway Inhibition?

Caption: Potential inhibition of the NF-κB and JNK pathways by this compound isomers.

Postulated Mechanism of Anticonvulsant Activity via GABAa Receptor Modulation

anticonvulsant_pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GABAa_Receptor GABAa Receptor (Chloride Channel) GABA->GABAa_Receptor Binds to Cl_influx Chloride Ion (Cl⁻) Influx GABAa_Receptor->Cl_influx Opens channel Hyperpolarization Hyperpolarization (Reduced Neuronal Excitability) Cl_influx->Hyperpolarization This compound / trans-Isopinocarveol This compound / trans-Isopinocarveol This compound / trans-Isopinocarveol->GABAa_Receptor Positive Allosteric Modulation?

Caption: Postulated positive allosteric modulation of GABAa receptors by this compound isomers.

Conclusion

The available scientific evidence suggests that this compound and its stereoisomer, trans-isopinocarveol, possess a range of biological activities that warrant further investigation for their therapeutic potential. This compound has demonstrated notable cytotoxic effects against various cancer cell lines. While data on the individual isomers' anti-inflammatory and anticonvulsant activities are less specific, studies on "pinocarveol" indicate a potential to modulate key inflammatory pathways and GABAA receptors.

The lack of direct comparative studies highlights a significant gap in the current understanding of these compounds. Future research should focus on conducting head-to-head comparisons of the biological activities of this compound and trans-isopinocarveol using standardized experimental protocols. Elucidating their precise mechanisms of action and structure-activity relationships will be crucial for the development of these promising natural compounds into effective therapeutic agents for a variety of diseases, including cancer and neurological disorders.

References

A Comparative Guide to Chiral Alcohols in Asymmetric Synthesis: Evaluating Isopinocarveol and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic chemistry, particularly within pharmaceutical and fine chemical synthesis, the ability to control the three-dimensional arrangement of atoms is paramount. Asymmetric synthesis, the art of selectively producing one enantiomer of a chiral molecule, relies heavily on a diverse toolkit of methods. Among these, the use of chiral auxiliaries—chiral molecules temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction—remains a robust and predictable strategy. This guide provides a comparative analysis of isopinocarveol and other prominent chiral alcohols in the context of their application as chiral auxiliaries in key asymmetric transformations.

While this compound, a terpene-derived chiral alcohol, presents an attractive, readily available chiral scaffold, a comprehensive review of the scientific literature reveals a notable scarcity of its application as a chiral auxiliary in widely used asymmetric reactions such as aldol (B89426) additions, Diels-Alder reactions, and alkylations. Consequently, this guide will establish a baseline for comparison by examining the performance of well-established and thoroughly documented chiral auxiliaries, including the highly successful Evans oxazolidinones and another terpene-derived chiral alcohol, (-)-8-phenylmenthol (B56881). This comparative framework will allow researchers, scientists, and drug development professionals to objectively assess the potential of novel chiral auxiliaries like this compound against current benchmarks.

Performance Comparison of Chiral Auxiliaries

The efficacy of a chiral auxiliary is primarily measured by its ability to induce high levels of stereoselectivity, typically expressed as diastereomeric excess (d.e.) or enantiomeric excess (e.e.), and to provide the desired product in high chemical yield. The following tables summarize the performance of Evans oxazolidinones and (-)-8-phenylmenthol in key asymmetric reactions. Due to the lack of available data, this compound is not included in these direct comparisons.

Asymmetric Aldol Reactions

The aldol reaction is a powerful carbon-carbon bond-forming reaction that sets two new stereocenters. Chiral auxiliaries are instrumental in controlling the relative and absolute stereochemistry of the product.

Chiral AuxiliarySubstrate (N-Acyl Derivative)AldehydeDiastereoselectivity (syn:anti)Yield (%)
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans Auxiliary)N-PropionylIsobutyraldehyde>99:180-95
(4S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary)N-PropionylBenzaldehyde>99:185-95
(-)-8-PhenylmentholAcetateBenzaldehyde98:284
Asymmetric Alkylation Reactions

Asymmetric alkylation of enolates is a fundamental method for the enantioselective synthesis of α-substituted carbonyl compounds.

Chiral AuxiliarySubstrateAlkylating AgentDiastereomeric Excess (d.e., %)Yield (%)
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans Auxiliary)N-PropionylBenzyl bromide>9890-95
(4S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary)N-PropionylMethyl iodide>98>90
(-)-8-PhenylmentholPropionate (B1217596)Methyl iodide>9580-90

Experimental Protocols

Detailed and reproducible experimental procedures are critical for the successful application of chiral auxiliaries. Below are representative protocols for the use of Evans oxazolidinone and (-)-8-phenylmenthol in asymmetric aldol and alkylation reactions.

Asymmetric Aldol Reaction using an Evans Oxazolidinone Auxiliary
  • Acylation of the Chiral Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM) at 0 °C is added triethylamine (B128534) (1.5 eq.) followed by the dropwise addition of propionyl chloride (1.2 eq.). The reaction is stirred at 0 °C for 1 hour and then quenched with a saturated aqueous solution of NH₄Cl. The organic layer is separated, washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure to yield the N-propionyl oxazolidinone.

  • Aldol Reaction: The N-propionyl oxazolidinone (1.0 eq.) is dissolved in anhydrous DCM and cooled to -78 °C under an argon atmosphere. Di-n-butylboron triflate (1.1 eq.) is added dropwise, followed by the slow addition of diisopropylethylamine (1.2 eq.). The mixture is stirred for 30 minutes to form the boron enolate. The aldehyde (e.g., isobutyraldehyde, 1.2 eq.) is then added dropwise, and the reaction is stirred for 2 hours at -78 °C, followed by warming to 0 °C for 1 hour.

  • Work-up and Auxiliary Cleavage: The reaction is quenched with a pH 7 buffer and the product is extracted with DCM. The combined organic layers are dried and concentrated. The chiral auxiliary can be cleaved by treatment with lithium hydroperoxide (LiOOH) or other methods to yield the chiral β-hydroxy carboxylic acid and recover the auxiliary.

Asymmetric Alkylation using a (-)-8-Phenylmenthol Auxiliary
  • Esterification of the Chiral Auxiliary: (-)-8-Phenylmenthol (1.0 eq.) is dissolved in anhydrous tetrahydrofuran (B95107) (THF) and cooled to 0 °C. n-Butyllithium (1.1 eq.) is added dropwise, and the mixture is stirred for 30 minutes. Propionyl chloride (1.2 eq.) is then added, and the reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with water, and the product is extracted with ether. The organic layer is washed, dried, and concentrated to give the propionate ester.

  • Alkylation Reaction: The ester (1.0 eq.) is dissolved in THF and cooled to -78 °C. Lithium diisopropylamide (LDA) (1.1 eq.) is added dropwise, and the solution is stirred for 30 minutes to form the lithium enolate. Methyl iodide (1.5 eq.) is then added, and the reaction is stirred at -78 °C for 2 hours.

  • Work-up and Auxiliary Cleavage: The reaction is quenched with saturated aqueous NH₄Cl and extracted with ether. The combined organic layers are dried and concentrated. The chiral auxiliary can be removed by saponification with potassium hydroxide (B78521) to yield the chiral α-methylated carboxylic acid.

Visualizing Asymmetric Synthesis Workflows

The general strategy of employing a chiral auxiliary in asymmetric synthesis follows a three-step sequence: attachment of the auxiliary, the diastereoselective reaction, and removal of the auxiliary. This workflow is depicted below.

G cluster_0 General Workflow for Chiral Auxiliary-Mediated Synthesis Prochiral_Substrate Prochiral Substrate Substrate_Auxiliary_Adduct Substrate-Auxiliary Adduct Prochiral_Substrate->Substrate_Auxiliary_Adduct Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Substrate_Auxiliary_Adduct Diastereomerically_Enriched_Product Diastereomerically Enriched Product Substrate_Auxiliary_Adduct->Diastereomerically_Enriched_Product Diastereoselective Reaction Enantiomerically_Pure_Product Enantiomerically Pure Product Diastereomerically_Enriched_Product->Enantiomerically_Pure_Product Cleavage Recovered_Auxiliary Recovered Chiral Auxiliary Diastereomerically_Enriched_Product->Recovered_Auxiliary Cleavage

General workflow for chiral auxiliary-mediated synthesis.

The selection of an appropriate asymmetric synthesis strategy is a critical decision in the planning of a synthetic route. The following diagram illustrates a simplified decision-making process.

G Start Synthetic Target with Desired Stereochemistry Question1 Is a reliable catalytic asymmetric method known? Start->Question1 Catalytic_Method Employ Catalytic Asymmetric Synthesis Question1->Catalytic_Method Yes Question2 Is a suitable chiral auxiliary available? Question1->Question2 No Auxiliary_Method Employ Chiral Auxiliary-Mediated Synthesis Question2->Auxiliary_Method Yes Develop_New_Method Develop New Synthetic Methodology Question2->Develop_New_Method No

Decision tree for selecting an asymmetric synthesis strategy.

Conclusion

While the potential of this compound as a chiral auxiliary in asymmetric synthesis remains an open area for investigation, a robust and versatile collection of alternative chiral alcohols and other auxiliaries is readily available to the synthetic chemist. Evans' oxazolidinones and terpene-derived auxiliaries like (-)-8-phenylmenthol have demonstrated exceptional and predictable stereocontrol in a variety of fundamental carbon-carbon bond-forming reactions. The choice of a particular chiral auxiliary will ultimately be guided by the specific synthetic challenge, including the nature of the substrate and the desired stereochemical outcome, as well as practical considerations such as cost and scalability. The data and protocols presented in this guide offer a solid foundation for making informed decisions in the design and execution of asymmetric syntheses.

Isopinocarveol: Unveiling its Biological Potential in the Landscape of Monoterpenes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the vast and intricate world of natural products, monoterpenes stand out for their diverse chemical structures and significant therapeutic potential. These C10 isoprenoid compounds, abundant in essential oils, have long been investigated for their wide array of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects. While certain monoterpenes like carvacrol (B1668589), thymol (B1683141), and menthol (B31143) have been extensively studied, others, such as isopinocarveol, remain comparatively enigmatic. This guide provides a comprehensive comparison of the biological activity of this compound with other well-characterized monoterpenes, supported by available experimental data.

Comparative Analysis of Biological Activities

While extensive quantitative data for this compound remains limited in publicly available research, this section summarizes the known biological activities of this compound and compares them with the extensively studied monoterpenes: carvacrol, thymol, and menthol. The data is presented to highlight the potential of this compound and underscore the need for further investigation.

Table 1: Comparative Antimicrobial Activity of Selected Monoterpenes (Minimum Inhibitory Concentration - MIC)

MicroorganismThis compound (µg/mL)Carvacrol (µg/mL)Thymol (µg/mL)Menthol (µg/mL)
Staphylococcus aureusData not available64 - 4000[1][2]125 - 400[3][4]>5000
Escherichia coliData not available150 - 4000[2][5]200 - 5000[3][6]>5000
Pseudomonas aeruginosaData not available256 - 512[1]Data not available>5000
Candida albicansData not available64 - 512125 - 513[7]>1000

Note: The wide range of MIC values can be attributed to variations in experimental methodologies, specific strains tested, and the use of different solvents.[2]

Table 2: Comparative Anti-Inflammatory Activity of Selected Monoterpenes (IC50 Values)

AssayThis compound (µM)Carvacrol (µM)Thymol (µM)Menthol (µM)
COX-2 InhibitionData not available0.8[8][9]1.0[10]Data not available
5-LOX InhibitionData not available55.75 (µg/mL)[11]46.32 (µg/mL)[11]Data not available

Table 3: Comparative Antioxidant Activity of Selected Monoterpenes (DPPH Radical Scavenging Assay - IC50 Values)

CompoundThis compound (µg/mL)Carvacrol (µg/mL)Thymol (µg/mL)Menthol (µg/mL)
IC50 Value Data not available107.88 - 249.09[11]125.31 - 161.02[11]>1000

Table 4: Comparative Anticancer Activity of Selected Monoterpenes (IC50 Values)

Cancer Cell LineThis compound (µM)Carvacrol (µM)Thymol (µM)Menthol (µM)
MCF-7 (Breast) Data not available199 - 322[12]0.92 (in combination with carvacrol)[11]Data not available
MDA-MB-231 (Breast) Data not available199[12]1.46 (in combination with carvacrol)[11]Data not available
PC-3 (Prostate) Data not available46.71[12]Data not availableData not available
AGS (Gastric) Data not available82.57[12][13]75.63[12]Data not available
HCT-116 (Colon) Data not availableData not available47 (µg/mL)[14]Data not available

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard protocols for the key experiments cited in this guide.

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
  • Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar (B569324) plates. Colonies are then used to inoculate a sterile broth, which is incubated to achieve a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard). This suspension is then diluted to the final working concentration.

  • Preparation of Test Compounds: The monoterpenes are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted in a 96-well microtiter plate using broth.

  • Incubation: A standardized volume of the microbial inoculum is added to each well of the microtiter plate containing the serially diluted compounds. The plate is then incubated under optimal conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Preparation of DPPH Solution: A stock solution of DPPH is prepared in a suitable solvent like methanol (B129727) or ethanol. The solution should be freshly prepared and kept in the dark due to its light sensitivity.[15]

  • Preparation of Test Compounds: The monoterpenes are dissolved in the same solvent as DPPH to prepare a stock solution, from which serial dilutions are made.

  • Reaction and Incubation: A fixed volume of the DPPH solution is mixed with various concentrations of the test compounds in a 96-well plate or cuvettes. The mixture is incubated in the dark for a specific period (e.g., 30 minutes).[15]

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.[16]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[16] The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.[15]

Anti-inflammatory Activity: Cyclooxygenase-2 (COX-2) Inhibition Assay
  • Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and its substrate, arachidonic acid, are prepared in a suitable buffer.

  • Preparation of Test Compounds: The monoterpenes are dissolved in an appropriate solvent and serially diluted.

  • Enzyme Reaction: The test compounds are pre-incubated with the COX-2 enzyme. The reaction is initiated by the addition of arachidonic acid.

  • Quantification of Prostaglandin E2 (PGE2): The reaction is stopped after a specific incubation period, and the amount of PGE2 produced is quantified using a commercially available ELISA kit.

  • Calculation of Inhibition: The percentage of COX-2 inhibition is calculated by comparing the PGE2 production in the presence of the test compound to the control (enzyme and substrate without the inhibitor). The IC50 value is then determined.

Anticancer Activity: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere and grow for 24 hours.[17]

  • Treatment with Test Compounds: The cells are then treated with various concentrations of the monoterpenes for a specific duration (e.g., 24, 48, or 72 hours).[18]

  • MTT Addition and Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (final concentration of 0.5 mg/mL). The plate is incubated for a few hours (typically 2-4 hours) to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.[17][19]

  • Solubilization of Formazan: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to each well to dissolve the purple formazan crystals.[18][19]

  • Absorbance Measurement: The absorbance of the resulting solution is measured at a wavelength of around 570 nm using a microplate reader.[18]

  • Calculation of Cell Viability: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms underlying the biological activities of monoterpenes is crucial for their development as therapeutic agents. While the specific signaling pathways for this compound are yet to be elucidated, the mechanisms of action for carvacrol and thymol have been partially characterized.

Carvacrol's Anti-inflammatory Signaling Pathway

Carvacrol has been shown to exert its anti-inflammatory effects through the modulation of several key signaling pathways. One of the prominent mechanisms involves the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. In inflammatory conditions, the activation of NF-κB leads to the transcription of pro-inflammatory genes, including those for cytokines like IL-1β and TNF-α, as well as enzymes like COX-2. Carvacrol can suppress the activation of NF-κB, thereby downregulating the expression of these inflammatory mediators.[20] Additionally, carvacrol has been reported to enhance the production of the anti-inflammatory cytokine Interleukin-10 (IL-10), which plays a crucial role in resolving inflammation.

Carvacrol_Anti_inflammatory_Pathway cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, IL-1β) IKK IKK Inflammatory_Stimuli->IKK Carvacrol Carvacrol Carvacrol->IKK Inhibits IL10_Gene IL-10 Gene Carvacrol->IL10_Gene Promotes IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-1β) Nucleus->Pro_inflammatory_Genes Activates IL10 IL-10 (Anti-inflammatory) IL10_Gene->IL10

Caption: Carvacrol's anti-inflammatory mechanism via NF-κB inhibition and IL-10 induction.

Thymol's Antimicrobial Mechanism of Action

Thymol's potent antimicrobial activity is primarily attributed to its ability to disrupt the cell membrane of microorganisms. As a lipophilic compound, thymol can partition into the lipid bilayer of the cell membrane, altering its fluidity and permeability. This disruption leads to the leakage of essential intracellular components, such as ions and ATP, and ultimately results in cell death. Furthermore, thymol can inhibit the activity of membrane-associated enzymes, further compromising cellular functions.

Thymol_Antimicrobial_Mechanism Thymol Thymol Bacterial_Cell_Membrane Bacterial Cell Membrane (Lipid Bilayer) Thymol->Bacterial_Cell_Membrane Interacts with Membrane_Disruption Membrane Disruption Bacterial_Cell_Membrane->Membrane_Disruption Increased_Permeability Increased Permeability Membrane_Disruption->Increased_Permeability Enzyme_Inhibition Inhibition of Membrane Enzymes Membrane_Disruption->Enzyme_Inhibition Leakage Leakage of Intracellular Components (Ions, ATP) Increased_Permeability->Leakage Cell_Death Cell Death Leakage->Cell_Death Enzyme_Inhibition->Cell_Death

References

Isopinocarveol: A Comparative Guide to its Cross-Reactivity in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isopinocarveol, a bicyclic monoterpenoid alcohol, is a natural compound found in the essential oils of various plants. As part of the broader class of monoterpenes, it shares structural similarities with compounds like pinene, menthol, and verbenol, which are known to exhibit a wide range of biological activities.[1][2] Understanding the cross-reactivity of this compound in diverse biological assays is crucial for elucidating its pharmacological profile and potential therapeutic applications. This guide provides a comparative analysis of the available experimental data on this compound's performance in key biological assays, alongside data for structurally related and well-characterized monoterpenes.

Data Presentation

The following tables summarize the available quantitative data for this compound and comparable compounds across different biological assays. It is important to note that direct comparative studies involving this compound are limited, and the data presented here are compiled from various sources. Therefore, direct comparison of absolute values should be made with caution, as experimental conditions may vary between studies.

Table 1: Antifungal Activity
CompoundFungal StrainAssay TypeActivity Metric (unit)Reference
This compound (as trans-pinocarveol) Aspergillus ochraceus, Aspergillus parasiticusMinimal Fungicidal Concentration (MFC)1.25 (µl/ml)[1]
Aspergillus flavus, Aspergillus nidulansMFC2.5 (µl/ml)[1]
Aspergillus fumigatus, Aspergillus nigerMFC10 (µl/ml)[1]
α-Pinene Candida albicansMinimum Inhibitory Concentration (MIC)117-4150 (µg/mL)
β-Pinene Candida albicansMIC117-4150 (µg/mL)
Terpinen-4-ol Candida albicansMIC125 (µg/mL)

This compound data is from an essential oil containing 10.2% trans-pinocarveol.

Table 2: Acetylcholinesterase (AChE) Inhibition
CompoundSource of AChEIC50 (µg/mL)Reference
This compound Data not available-
β-Phellandrene Not specified120.2
Terpinen-4-ol Not specified107.6 (for BChE)
trans-Caryophyllene Not specified78.6 (for BChE)
P. heldreichii subsp. leucodermis essential oil Not specified51.1
P. nigra subsp. nigra essential oil Not specified94.4
Table 3: Cytotoxicity Against Cancer Cell Lines
Compound/Essential OilCell LineTime (h)IC50 (µg/mL)Reference
Essential oil containing this compound A-549 (Lung)24266[1]
A-549 (Lung)48222[1]
A-549 (Lung)72182[1]
A-431 (Skin)24218[1]
A-431 (Skin)48187[1]
A-431 (Skin)72140[1]
(-)-α-Pinene Colon tumor cells24206.3
trans-Verbenol Colon tumor cells2477.8
Table 4: TRPM8 Channel Activation
CompoundCell LineEC50 (µM)Reference
This compound Data not available-
(-)-Menthol CHO cells101 ± 13
Icilin CHO cells0.125 ± 0.03
Eucalyptol HEK293T (human)145.6

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Antifungal Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar (B569324) medium. A suspension is then prepared in sterile saline and adjusted to a concentration of 1-5 x 10^6 CFU/mL.

  • Preparation of Test Compounds: this compound and other test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at 35°C for 24-48 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.

  • Determination of Minimum Fungicidal Concentration (MFC): An aliquot from each well showing no visible growth is subcultured onto an agar plate. The MFC is the lowest concentration that results in no fungal growth on the agar plate.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
  • Reagent Preparation: Prepare a phosphate (B84403) buffer (pH 8.0), acetylthiocholine (B1193921) iodide (ATCI) as the substrate, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen, and the AChE enzyme solution.

  • Assay Procedure: In a 96-well plate, add the buffer, the test compound (this compound or other inhibitors) at various concentrations, and the AChE solution. Incubate for a predefined period (e.g., 15 minutes) at a controlled temperature.

  • Reaction Initiation and Measurement: Add ATCI and DTNB to initiate the reaction. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The absorbance is measured spectrophotometrically at 412 nm over time.

  • Data Analysis: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is calculated from the dose-response curve.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or other test compounds for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that reduces cell viability by 50%) is determined from the dose-response curve.

TRP Channel Activity Assay (Calcium Imaging)
  • Cell Culture and Loading: Culture cells expressing the target TRP channel (e.g., TRPM8) on glass coverslips. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Imaging Setup: Place the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.

  • Compound Application: Perfuse the cells with a baseline buffer, followed by the application of this compound or other test compounds at various concentrations.

  • Fluorescence Measurement: Excite the fluorescent dye at appropriate wavelengths and record the emitted fluorescence. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is calculated to determine the intracellular calcium concentration.

  • Data Analysis: The change in intracellular calcium concentration upon compound application is quantified. The EC50 value (the concentration of the compound that elicits a half-maximal response) is determined from the dose-response curve.

Mandatory Visualization

Signaling Pathway: NF-κB Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation. Many natural compounds, including some monoterpenes, are known to inhibit this pathway. While direct evidence for this compound is lacking, a general representation of the pathway and potential points of inhibition by anti-inflammatory compounds is illustrated below.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB IkB_p P-IκB IkB->IkB_p Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates DNA DNA NFkB_active->DNA Binds Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes Transcription Inhibitor Potential Inhibitor (e.g., this compound) Inhibitor->IKK_complex Inhibits

Caption: General NF-κB signaling pathway and a potential point of inhibition.

Experimental Workflow: Acetylcholinesterase Inhibition Assay

The following diagram outlines the workflow for a typical acetylcholinesterase inhibition assay using Ellman's method.

AChE_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, ATCI, DTNB, AChE) Start->Prepare_Reagents Prepare_Samples Prepare Test Compounds (e.g., this compound) Start->Prepare_Samples Dispense Dispense Reagents & Test Compounds into 96-well plate Prepare_Reagents->Dispense Prepare_Samples->Dispense Incubate Incubate Dispense->Incubate Add_Substrate Add ATCI & DTNB Incubate->Add_Substrate Measure Measure Absorbance (412 nm) Add_Substrate->Measure Analyze Analyze Data (Calculate % Inhibition, IC50) Measure->Analyze End End Analyze->End

Caption: Workflow for an acetylcholinesterase inhibition assay.

Logical Relationship: Structure-Activity of Monoterpenes

The biological activity of monoterpenes is often related to their chemical structure, including the presence and position of functional groups. This diagram illustrates the structural relationships between this compound and some other common monoterpenes.

Monoterpene_Relationships cluster_bicyclic Bicyclic Monoterpenes cluster_monocyclic Monocyclic Monoterpenes Pinene α/β-Pinene This compound This compound Pinene->this compound Oxidation Verbenol Verbenol Pinene->Verbenol Oxidation Verbenone Verbenone Verbenol->Verbenone Oxidation Menthol Menthol Limonene Limonene Limonene->Menthol Hydration/ Reduction

Caption: Structural relationships among common monoterpenes.

References

Performance of different GC columns for isopinocarveol separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of isopinocarveol, a chiral monoterpene alcohol, is a critical analytical challenge in various fields, including flavor and fragrance analysis, natural product chemistry, and the development of chiral synthons. The choice of gas chromatography (GC) column is paramount in achieving baseline resolution of its stereoisomers. This guide provides an objective comparison of the performance of different chiral GC columns for the separation of this compound, supported by available experimental data and detailed methodologies.

Performance Comparison of Chiral GC Columns

The separation of this compound enantiomers is primarily achieved using capillary GC columns with chiral stationary phases (CSPs). The most effective and widely used CSPs for this purpose are based on derivatized cyclodextrins. These macrocyclic oligosaccharides form transient diastereomeric complexes with the enantiomers of the analyte, leading to differential retention and, consequently, separation.

The following table summarizes the key specifications and performance characteristics of selected chiral GC columns suitable for this compound separation.

Column Manufacturer Stationary Phase Dimensions (L x ID x df) Max Temperature (°C) Key Performance Highlights for Terpene Alcohols
Rt-βDEXsm Restek2,3-di-O-methyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin in a 14% cyanopropylphenyl/86% dimethyl polysiloxane polymer30 m x 0.25 mm x 0.25 µm230Provides excellent enantiomeric separation for a wide range of chiral compounds, including monoterpene alcohols like α-terpineol and isoborneol.[1][2] It is often a first choice for complex essential oil analysis.[3]
Supelco β-DEX™ 120 Supelco20% Permethylated β-cyclodextrin in SPB™-35 (35% phenyl / 65% dimethyl polysiloxane)30 m x 0.25 mm x 0.25 µm230Recommended for the enantiomeric separation of a broad range of chiral compounds including alcohols, ketones, and esters.[4] The higher percentage of cyclodextrin (B1172386) can offer different selectivity compared to other β-cyclodextrin columns.
Agilent J&W CycloSil-B Agilent Technologies30% Heptakis(2,3-di-O-methyl-6-O-t-butyl dimethylsilyl)-β-cyclodextrin in DB-170130 m x 0.25 mm x 0.25 µm260/280 (isothermal/programmed)Specifically designed for improved resolution of many chiral separations, and is noted as being ideal for many chiral γ-lactones and terpenes.[5][6][7]

Experimental Protocols

Achieving optimal separation of this compound enantiomers requires careful optimization of the GC method. The following provides a generalized experimental protocol based on typical conditions used for the analysis of chiral monoterpenes on cyclodextrin-based columns. Specific parameters should be optimized for the particular instrument and column used.

Sample Preparation:

  • Standard Solution: Prepare a racemic standard of this compound in a suitable solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 100-1000 µg/mL.

  • Sample Matrix: For complex samples such as essential oils, dilute the sample in a suitable solvent to bring the concentration of this compound within the linear range of the detector.

Gas Chromatography (GC) Conditions:

  • Injector:

    • Mode: Split injection is typically used to handle the high concentration of components in essential oils and to ensure sharp peaks.

    • Split Ratio: A split ratio of 50:1 to 100:1 is common.

    • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial Temperature: 60-80 °C, hold for 1-2 minutes.

    • Ramp Rate: 2-5 °C/minute. A slower ramp rate generally improves resolution.

    • Final Temperature: 200-230 °C, hold for 5-10 minutes.

  • Carrier Gas:

    • Type: Helium or Hydrogen. Hydrogen often provides better efficiency at higher linear velocities.

    • Flow Rate: 1.0-1.5 mL/minute (constant flow).

  • Detector (FID or MS):

    • Flame Ionization Detector (FID):

      • Temperature: 250-300 °C.

      • Hydrogen Flow: 30-40 mL/minute.

      • Air Flow: 300-400 mL/minute.

      • Makeup Gas (Nitrogen or Helium): 25-30 mL/minute.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: 40-350 amu.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

Experimental Workflow Visualization

The logical progression of analyzing this compound isomers using chiral GC is depicted in the following workflow diagram.

GC_Workflow cluster_prep Sample Preparation cluster_analysis Chiral GC-MS/FID Analysis cluster_data Data Processing Sample This compound Sample (e.g., Essential Oil) Dilution Dilution in Solvent Sample->Dilution Injection Split Injection Dilution->Injection Separation Enantioselective Separation on Chiral GC Column Injection->Separation Detection Detection (FID or MS) Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Enantiomeric Ratio Calculation Integration->Quantification Report Report Quantification->Report

Caption: Workflow for the enantioselective analysis of this compound by chiral GC.

Logical Relationship of Separation Principles

The separation of enantiomers on a chiral stationary phase is governed by the principles of thermodynamics, specifically the difference in the free energy of association between each enantiomer and the chiral selector.

Separation_Principle cluster_interaction Transient Diastereomeric Complex Formation cluster_outcome Chromatographic Outcome Analyte Racemic this compound (R- and S-enantiomers) Complex_R R-Isopinocarveol-CSP Complex Analyte->Complex_R Interaction Complex_S S-Isopinocarveol-CSP Complex Analyte->Complex_S Interaction CSP Chiral Stationary Phase (β-Cyclodextrin) Retention Differential Retention Times Complex_R->Retention Different Stabilities Complex_S->Retention Separation Separation of Enantiomers Retention->Separation

References

Comparative analysis of isopinocarveol synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of Isopinocarveol

This compound, a bicyclic monoterpenoid alcohol, is a valuable chiral building block and a significant compound in the fragrance and pharmaceutical industries. Its synthesis has been approached through various chemical and biochemical routes, primarily utilizing the abundant natural precursor, α-pinene. This guide provides a comparative analysis of key synthesis methods for this compound, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers and drug development professionals in selecting the most suitable method for their needs.

Comparison of this compound Synthesis Methods

The synthesis of this compound and its stereoisomers can be broadly categorized into two main strategies: the direct oxidation of α-pinene and the isomerization of α-pinene oxide. Biocatalytic methods are also emerging as a green alternative. The following table summarizes the key quantitative data for several prominent methods.

MethodStarting MaterialCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Selectivity (%)Enantiomeric Excess (ee %)Reference
Catalytic Oxidationα-PineneIron(III) chloride / H₂O₂AcetonitrileRT----[1]
Isomerization of α-Pinene Oxideα-Pinene OxideLithium diethylamideEtherReflux682-85--[2]
Isomerization of α-Pinene Oxideα-Pinene OxidePyridinium bromide (5 mol%)Toluene601.5-High for TPC*-[3]
Isomerization of α-Pinene Oxideα-Pinene OxideTask-Specific Ionic Liquids (TSILs)---99 (conv.)74 for trans-carveol-[4]
Isomerization of α-Pinene Oxideα-Pinene OxideFe-MCM-41Toluene70-100 (conv.)66 for Campholenic aldehyde-[5]
Hydroboration-Oxidation(-)-α-PineneSodium borohydride (B1222165) / Boron trifluoride etherateDiglyme20-251--High for Isopinocampheol[6]

*TPC: trans-pinocarveol, a stereoisomer of this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are protocols for two key methods of producing pinocarveol (B1213195) isomers.

Isomerization of α-Pinene Oxide to Pinocarveol using Lithium Diethylamide[2]

This method illustrates a general procedure for converting 1-methylcycloalkene oxides into the corresponding exocyclic methylene (B1212753) alcohols.

Materials:

Procedure:

  • A solution of lithium diethylamide is prepared in a flask under a nitrogen atmosphere by adding n-butyllithium in hexane to a stirred solution of diethylamine in anhydrous ether at 0°C.

  • After stirring for 10 minutes, the ice bath is removed.

  • A solution of α-pinene oxide in anhydrous ether is added dropwise over a 10-minute period.

  • The resulting mixture is heated to reflux with stirring for 6 hours.

  • After cooling in an ice bath, the reaction is quenched by the vigorous addition of water.

  • The ether phase is separated and washed successively with 1 N hydrochloric acid, water, saturated aqueous sodium hydrogen carbonate, and water.

  • The aqueous phase and each washing are extracted twice with ether.

  • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.

  • The residue is distilled under vacuum to yield pinocarveol.

Hydroboration of α-Pinene to Isopinocampheol[6]

This procedure describes the preparation of (-)-diisopinocampheylborane and its subsequent oxidation to yield isopinocampheol, a stereoisomer of this compound.

Materials:

  • (-)-α-Pinene

  • Sodium borohydride

  • Boron trifluoride etherate

  • Diglyme

  • Water

  • 3 N Sodium hydroxide (B78521)

  • 30% Hydrogen peroxide

Procedure:

  • A flask is charged with sodium borohydride, diglyme, and (-)-α-pinene diluted with diglyme.

  • The flask is immersed in a water bath at 20-25°C.

  • Diborane is generated in situ by the dropwise addition of boron trifluoride etherate to the well-stirred reaction mixture over 15 minutes. Diisopinocampheylborane precipitates as a white solid.

  • The mixture is maintained for an additional hour at room temperature.

  • The excess hydride is decomposed by the dropwise addition of water.

  • For the oxidation step, 3 N sodium hydroxide is added, followed by the slow, dropwise addition of 30% hydrogen peroxide, maintaining the temperature below 50°C.

  • The mixture is stirred for an additional hour at room temperature.

  • The organic layer is separated, and the aqueous layer is extracted with ether.

  • The combined organic layers are washed with saturated sodium chloride solution and dried over anhydrous potassium carbonate.

  • The solvent is removed by distillation, and the resulting isopinocampheol is purified by crystallization or distillation.

Synthetic Pathways and Workflows

The synthesis of this compound and related compounds from α-pinene involves several key transformations. The following diagrams illustrate these pathways.

Synthesis_Pathways cluster_start Starting Material cluster_intermediates Intermediates cluster_products Products alpha_Pinene alpha_Pinene alpha_Pinene_Oxide alpha_Pinene_Oxide alpha_Pinene->alpha_Pinene_Oxide Oxidation (e.g., m-CPBA) Diisopinocampheylborane Diisopinocampheylborane alpha_Pinene->Diisopinocampheylborane Hydroboration (e.g., BH3-SMe2) This compound This compound alpha_Pinene_Oxide->this compound Isomerization (e.g., Lewis Acids) Pinocarveol Pinocarveol alpha_Pinene_Oxide->Pinocarveol Isomerization (e.g., LiNEt2) trans_Carveol trans_Carveol alpha_Pinene_Oxide->trans_Carveol Isomerization (e.g., TSILs) Campholenic_Aldehyde Campholenic_Aldehyde alpha_Pinene_Oxide->Campholenic_Aldehyde Isomerization (e.g., Fe-MCM-41) Isopinocampheol Isopinocampheol Diisopinocampheylborane->Isopinocampheol Oxidation (e.g., H2O2, NaOH)

Caption: Synthetic pathways from α-pinene to this compound and related products.

The experimental workflow for a typical chemical synthesis of this compound involves several distinct stages, from reaction setup to product purification.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Flask, Reagents, Solvent, Inert Atmosphere) Start->Reaction_Setup Reagent_Addition Controlled Reagent Addition (e.g., dropwise) Reaction_Setup->Reagent_Addition Reaction_Monitoring Reaction Monitoring (TLC, GC) Reagent_Addition->Reaction_Monitoring Workup Aqueous Workup (Quenching, Extraction) Reaction_Monitoring->Workup Drying Drying of Organic Phase Workup->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification Purification (Distillation, Chromatography) Solvent_Removal->Purification Analysis Product Analysis (NMR, GC-MS, etc.) Purification->Analysis End End Analysis->End

Caption: A generalized experimental workflow for the synthesis of this compound.

Emerging Trends: Biocatalysis and Green Chemistry

Recent research has focused on developing more environmentally friendly methods for the synthesis of fragrances and fine chemicals.[7] Biocatalytic approaches, utilizing whole-cell systems or isolated enzymes, offer high selectivity under mild reaction conditions.[8] For instance, the use of task-specific ionic liquids (TSILs) as both catalyst and solvent in the isomerization of α-pinene oxide represents a step towards greener processes with high atom economy and catalyst recyclability.[4][9] While specific high-yield biocatalytic routes to this compound are still under extensive development, the broader progress in the biocatalytic synthesis of terpenes suggests a promising future for this approach.[10]

References

A Comparative Guide to the Validation of Analytical Methods for Isopinocarveol in Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methodologies for the quantification of isopinocarveol, a monoterpene found in various essential oils. Due to a lack of publicly available, fully validated methods specifically for this compound, this document presents a comparative framework using data from validated methods for similar monoterpenes commonly found in essential oils. This approach serves as a practical template for researchers establishing and validating their own analytical methods for this compound.

The primary techniques discussed are Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). The guide outlines detailed experimental protocols and presents key validation parameters in a comparative format to aid in method selection and development.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and the complexity of the essential oil matrix. The following tables summarize the performance characteristics of representative validated analytical methods for monoterpenes, which can be considered analogous to the expected performance for this compound analysis.

Table 1: Gas Chromatography (GC) Methods Performance Data

ParameterGC-FID (Representative)GC-MS (Representative)
Linearity (R²) > 0.99> 0.999[1]
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.05 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.15 - 1.5 µg/mL
Accuracy (Recovery %) 95 - 105%98.3 – 101.60%[1]
Precision (RSD %) < 5%Intraday: ≤ 2.56%, Interday: ≤ 2.56%[1]
Selectivity GoodExcellent

Table 2: High-Performance Liquid Chromatography (HPLC) Method Performance Data

ParameterHPLC-UV (Representative)
Linearity (R²) > 0.999[2][3]
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.3 - 3 µg/mL
Accuracy (Recovery %) 98 - 102%
Precision (RSD %) < 3%
Selectivity Good

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and transferability of analytical methods. Below are representative protocols for GC-FID, GC-MS, and HPLC analysis of monoterpenes in essential oils.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

This protocol is based on established methods for the quantitative analysis of major components in essential oils.[4]

  • Sample Preparation:

    • Prepare a stock solution of the essential oil in a suitable solvent (e.g., hexane (B92381) or ethanol) at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards of this compound of known concentrations.

    • If using an internal standard, add a known concentration of the internal standard (e.g., n-alkane) to both the sample and standard solutions.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a flame ionization detector (FID).

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

    • Injector: Split/splitless injector.

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 3 °C/minute, and hold for 5 minutes.

    • Injection Volume: 1 µL

  • Quantification:

    • The quantification of this compound is performed using an external or internal standard method based on the peak area from the FID signal.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from validated methods for the analysis of multicomponent substances in essential oils.[1]

  • Sample Preparation:

    • Dilute the essential oil sample in a suitable solvent (e.g., hexane) to a final concentration within the linear range of the method.

    • Prepare a series of calibration standards of this compound.

  • Instrumentation:

    • Gas Chromatograph: Coupled to a Mass Spectrometer (MS).

    • Column: A capillary column suitable for terpene analysis (e.g., HP-5MS).

    • Ionization Mode: Electron Ionization (EI).

  • Chromatographic and Mass Spectrometric Conditions:

    • Injector Temperature: 260 °C

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Carrier Gas: Helium at a constant flow.

    • Oven Temperature Program: An initial temperature of 50 °C held for 2 minutes, followed by a ramp to 280 °C at 5 °C/minute.

    • Mass Range: 40-400 amu.

  • Quantification:

    • Quantification is typically achieved using the extracted ion chromatogram (EIC) of a characteristic ion of this compound, with calibration curves generated from the analysis of reference standards.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on validated HPLC methods for the simultaneous determination of various components in essential oils.[2][3]

  • Sample Preparation:

    • Accurately weigh and dissolve the essential oil in the mobile phase or a suitable solvent to a known concentration.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

    • Prepare calibration standards of this compound in the mobile phase.

  • Instrumentation:

    • HPLC System: Equipped with a UV-Vis or Diode Array Detector (DAD).

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water.

    • Flow Rate: 1.0 mL/minute.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

    • Injection Volume: 20 µL.

  • Quantification:

    • Quantification is performed by comparing the peak area of this compound in the sample to a calibration curve constructed from the peak areas of the standard solutions.

Workflow and Pathway Diagrams

To visualize the process of analytical method validation and the logical relationships involved, the following diagrams are provided.

Analytical_Method_Validation_Workflow define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method prepare_samples Prepare Samples & Standards prepare_protocol Prepare Validation Protocol select_method->prepare_protocol perform_analysis Perform Analytical Runs prepare_samples->perform_analysis collect_data Collect Raw Data perform_analysis->collect_data analyze_data Analyze Validation Parameters collect_data->analyze_data assess_criteria Assess Against Acceptance Criteria analyze_data->assess_criteria generate_report Generate Validation Report assess_criteria->generate_report

Caption: Workflow for Analytical Method Validation.

Logical_Relationship_of_Validation_Parameters cluster_performance Performance Characteristics Method Analytical Method Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Robustness Robustness Method->Robustness Range Range Linearity->Range LOD Limit of Detection Linearity->LOD LOQ Limit of Quantification Linearity->LOQ

Caption: Key Parameters in Method Validation.

References

Benchmarking Isopinocarveol-Derived Catalysts: A Comparative Guide for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal chiral catalyst is a critical step in the synthesis of enantiomerically pure compounds. Isopinocarveol, a readily available chiral building block derived from the terpenoid family, offers a valuable scaffold for the development of novel catalysts. However, comprehensive, direct comparisons of its performance against established catalyst systems are not widely available in published literature.

This guide provides a framework for benchmarking this compound-derived catalysts. Due to the limited availability of direct comparative data for this compound-derived catalysts in the public domain, this guide will utilize the closely related and well-documented isopinocampheol-derived reagents as a proxy to illustrate the comparison process. The performance of these terpenoid-derived systems will be benchmarked against prominent existing catalysts, namely Corey-Bakshi-Shibata (CBS) catalysts and Noyori-type molecular hydrogenation catalysts, in the context of asymmetric ketone reduction.

This guide will equip researchers with the necessary tools to conduct their own comparative studies by providing template data tables, detailed experimental protocols for a benchmark reaction, and visualizations of key experimental and mechanistic workflows.

Data Presentation: A Framework for Comparison

Effective benchmarking requires the systematic collection and presentation of performance data. The following tables provide a template for summarizing the quantitative outcomes of catalytic experiments, populated with representative data for isopinocampheol-derived reagents and established catalysts in the asymmetric reduction of acetophenone (B1666503).

Table 1: Performance in Asymmetric Reduction of Acetophenone

Catalyst SystemReagent/CatalystSubstrateYield (%)Enantiomeric Excess (ee, %)ConfigurationConditions
Isopinocampheol-Derived Alpine-Borane®Acetophenone85>99RTHF, -78°C, 4 h
Isopinocampheol-Derived (-)-DIP-Chloride™ (Ipc₂BCl)Acetophenone9797RTHF, -25°C, 7 h
Novel Chiral Catalyst (CBS) (S)-CBS CatalystAcetophenone9796SBH₃·THF, THF, rt, 10 min
Novel Chiral Catalyst (Noyori) (S)-BINAP-RuCl₂Acetophenone>9998SH₂, Isopropanol (B130326), RT

Data presented here is representative and compiled from various sources for illustrative purposes.

Experimental Protocols: A Guide to Reproducible Benchmarking

Detailed and consistent experimental protocols are fundamental to generating reliable and comparable data. The following section outlines a general procedure for a key benchmark experiment: the asymmetric reduction of a prochiral ketone.

General Protocol for Asymmetric Reduction of Acetophenone

This protocol provides a generalized procedure. Optimal conditions, including temperature, reaction time, and stoichiometry, may vary depending on the specific catalyst and substrate used.

Materials:

  • Anhydrous Tetrahydrofuran (THF)

  • Acetophenone (freshly distilled)

  • Chiral Catalyst (e.g., this compound-derived catalyst, CBS catalyst, or Noyori catalyst system)

  • Reducing Agent (e.g., Borane dimethyl sulfide (B99878) complex (BMS), isopropanol for transfer hydrogenation)

  • Quenching solution (e.g., Methanol, saturated aqueous ammonium (B1175870) chloride)

  • Drying agent (e.g., Anhydrous sodium sulfate (B86663) or magnesium sulfate)

  • Standard laboratory glassware, oven-dried and cooled under an inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and stirring bar

  • Low-temperature cooling bath (if required)

Procedure:

  • Catalyst Preparation/Activation (if required):

    • In a flame-dried, inert gas-purged round-bottom flask, dissolve the chiral ligand (e.g., an this compound-derived ligand) in anhydrous THF.

    • If a pre-catalyst is used (e.g., for Noyori-type catalysts), follow the specific activation procedure. For in-situ generation of a catalyst (e.g., with some borane-based reagents), add the activating agent (e.g., BMS) dropwise at the specified temperature and stir for the recommended time.

  • Reaction Setup:

    • Cool the catalyst solution to the desired reaction temperature (e.g., -78 °C, -25 °C, or room temperature) using an appropriate cooling bath.

    • In a separate flame-dried flask, prepare a solution of acetophenone in anhydrous THF.

  • Addition of Substrate and Reducing Agent:

    • Slowly add the acetophenone solution to the catalyst solution via syringe.

    • If the reducing agent is added separately (e.g., BMS), add it dropwise to the reaction mixture, maintaining the desired temperature. For transfer hydrogenation, the solvent (isopropanol) also serves as the hydrogen source.

  • Reaction Monitoring:

    • Stir the reaction mixture vigorously at the specified temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, quench the reaction by the slow, dropwise addition of the appropriate quenching solution (e.g., methanol) at a low temperature.

    • Allow the mixture to warm to room temperature.

    • If necessary, add an aqueous solution (e.g., saturated ammonium chloride) and transfer the mixture to a separatory funnel.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄).

  • Purification and Analysis:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

    • Confirm the absolute configuration of the product by comparison with literature data or by other analytical methods.

Visualizing the Process: Workflows and Mechanisms

Diagrams are invaluable tools for understanding complex experimental procedures and catalytic cycles. The following visualizations, created using the DOT language, illustrate a general workflow for catalyst benchmarking and a plausible catalytic cycle for an oxazaborolidine-catalyzed reduction, a mechanism relevant to CBS catalysts.

G General Experimental Workflow for Catalyst Benchmarking cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis catalyst_prep Prepare/Activate Catalyst Solution reaction_setup Set Reaction Temperature catalyst_prep->reaction_setup substrate_prep Prepare Substrate Solution addition Add Substrate & Reducing Agent substrate_prep->addition reaction_setup->addition monitoring Monitor Reaction (TLC/GC) addition->monitoring quench Quench Reaction monitoring->quench extraction Aqueous Work-up & Extraction quench->extraction purification Column Chromatography extraction->purification yield_calc Calculate Yield purification->yield_calc ee_det Determine ee% (Chiral HPLC/GC) purification->ee_det

Caption: General experimental workflow for catalyst benchmarking.

G Plausible Catalytic Cycle for CBS Reduction catalyst (S)-CBS Catalyst complex1 Catalyst-Borane Complex catalyst->complex1 + BH3 ts Transition State (Zimmerman-Traxler like) complex1->ts + Ketone ketone Prochiral Ketone (R-CO-R') ketone->ts complex2 Product-Catalyst Complex ts->complex2 Hydride Transfer complex2->catalyst Regeneration product Chiral Alcohol (S-CH(OH)R') complex2->product Release borane BH3 borane->catalyst Stoichiometric

Caption: Plausible catalytic cycle for CBS reduction.

Safety Operating Guide

Proper Disposal of Isopinocarveol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the protection of personnel and the ecosystem. This guide provides detailed procedures for the proper disposal of isopinocarveol, catering to researchers, scientists, and drug development professionals. While this compound is not currently classified as a hazardous substance under the Globally Harmonized System (GHS), its toxicological properties have not been fully investigated, warranting a cautious approach to its handling and disposal.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE), such as chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][2]

Key Physical and Chemical Properties of this compound

A comprehensive understanding of a substance's properties is the first step toward safe handling and disposal.

PropertyValue
Chemical Formula C₁₀H₁₆O[3][4][5]
Molecular Weight 152.23 g/mol [6]
Appearance Light yellow viscous liquid[3]
Odor Woody, balsamic[7]
Boiling Point 217 °C (423 °F; 490 K)[3]
Density 0.9730 g/cm³[3]
Solubility in water Insoluble[3][7]
Solubility in other solvents Soluble in ethanol (B145695) and oils[3]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound waste. This process is designed to comply with general hazardous waste regulations and prioritizes safety.

1. Waste Characterization and Segregation:

  • Initial Assessment: Although not officially classified as hazardous, it is prudent to treat this compound waste as potentially hazardous due to the lack of comprehensive toxicological data.[1]

  • Segregation: this compound waste should be collected separately from other chemical waste streams to avoid unintended reactions. It should be categorized as a non-halogenated organic solvent waste.[8] Do not mix it with aqueous waste, halogenated solvents, or strong oxidizing agents.

2. Selection of Waste Containers:

  • Container Type: Use a designated, properly labeled, and chemically resistant waste container. The container should have a secure screw cap to prevent leakage and evaporation.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume. Ensure the label also includes the date of accumulation.

3. Accumulation of Waste:

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be a secondary containment bin within a well-ventilated space, away from sources of ignition such as heat, sparks, or open flames.[9]

  • Container Integrity: Do not overfill the waste container; a general rule is to not exceed 90% of its capacity.[10] Regularly inspect the container for any signs of degradation or leakage.

4. Final Disposal:

  • Professional Disposal Service: The disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[11] Your institution's Environmental Health and Safety (EHS) department will have established procedures and approved vendors for this purpose.

  • Incineration: For organic solvents like this compound, high-temperature incineration is a common and effective disposal method.[11] This process destroys the chemical structure, converting it into less harmful substances.

  • Landfill: Disposal in a hazardous waste landfill is another possibility but is generally less preferred than incineration for combustible organic liquids.[11]

  • Drain Disposal is Prohibited: Under no circumstances should this compound be disposed of down the drain.[12] Its insolubility in water and potential environmental impact make this an unacceptable practice.

  • Evaporation is Not Recommended: While evaporation in a fume hood may be permissible for very small quantities of certain volatile solvents in some jurisdictions, it is not a recommended practice for this compound due to the lack of comprehensive safety data.[12]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Isopinocarveol_Disposal_Workflow cluster_lab In the Laboratory cluster_disposal Professional Disposal start This compound Waste Generated characterize Characterize as Non-Halogenated Organic Waste start->characterize segregate Segregate from Other Waste Streams characterize->segregate container Select and Label Appropriate Waste Container segregate->container accumulate Accumulate in a Designated Satellite Area container->accumulate contact_ehs Contact Environmental Health & Safety (EHS) for Pickup accumulate->contact_ehs transport Transport by Licensed Hazardous Waste Vendor contact_ehs->transport disposal_method Select Disposal Method transport->disposal_method incineration High-Temperature Incineration disposal_method->incineration Preferred landfill Secure Hazardous Waste Landfill disposal_method->landfill Alternative

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby minimizing risks to themselves and the environment. Always consult your institution's specific waste management policies and EHS department for guidance.

References

Essential Safety and Logistics for Handling Isopinocarveol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like Isopinocarveol. This guide provides immediate and essential safety protocols, operational plans, and disposal procedures to foster a secure and efficient research environment.

Chemical Identifier:

  • Name: this compound (cis-Pinocarveol)

  • CAS Number: 6712-79-4[1][2]

  • Molecular Formula: C₁₀H₁₆O[1][2]

  • Molecular Weight: 152.23 g/mol [3]

Physical and Chemical Properties

A summary of the known physical and chemical properties of Pinocarveol, which are expected to be similar for its isomer, this compound, is provided below.

PropertyValueSource
Appearance Viscous, light yellow oil[3]
Odor Warm, woody-balsamic aroma[3]
Boiling Point 210.0 °C at 760.00 mm Hg[3]
Density 0.977 - 0.983 g/cm³[3]
Refractive Index 1.445 - 1.451[3]
Solubility Soluble in oils; Insoluble in water[3]
Flash Point 90.10 °C (194.00 °F) TCC[4]

Hazard Identification and Personal Protective Equipment (PPE)

While some data for the broader category of "Pinocarveol" suggests it may not meet GHS hazard criteria, specific isomers have been identified as hazardous. Notably, a stereoisomer of cis-Pinocarveol is classified as causing skin and serious eye irritation.[5] Therefore, it is crucial to handle this compound with appropriate caution.

GHS Hazard Classification (Assumed based on isomer data):

  • Hazard Pictogram:

    • alt text

  • Signal Word: Warning [5]

  • Hazard Statements:

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

    • P302+P352: IF ON SKIN: Wash with plenty of water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P332+P313: If skin irritation occurs: Get medical advice/attention.

    • P337+P317: If eye irritation persists: Get medical help.[5]

    • P362+P364: Take off contaminated clothing and wash it before reuse.[5]

Recommended Personal Protective Equipment (PPE)
PPE CategoryItemSpecifications and Procedures
Eye and Face Protection Safety Goggles or Face ShieldWear chemical safety goggles that meet ANSI Z87.1 standards. A face shield may be worn in addition to goggles for maximum protection, especially when handling larger quantities.
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended. Ensure gloves are regularly inspected for tears or punctures before use. Change gloves immediately if contaminated.
Body Protection Laboratory CoatA standard laboratory coat should be worn and fully buttoned. For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection Not generally required under normal laboratory conditions with adequate ventilation.If working in a poorly ventilated area or if aerosols may be generated, use a NIOSH-approved respirator with an organic vapor cartridge.
Footwear Closed-toe ShoesShoes that fully cover the feet are mandatory in the laboratory.

Operational and Disposal Plans

Handling and Storage
  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when heating or creating aerosols.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6] Keep containers tightly closed when not in use.

Spill Management Workflow

In the event of a spill, follow a structured response to ensure safety and minimize environmental contamination.

This compound Spill Response Workflow A IMMEDIATE RESPONSE - Alert personnel in the immediate area. - Evacuate non-essential personnel. B ASSESS THE SPILL - Identify the spilled substance. - Estimate the quantity. A->B C SELECT PPE - Don appropriate PPE (gloves, goggles, lab coat). B->C D CONTAIN THE SPILL - Use absorbent material (e.g., sand, vermiculite) to dike the spill. C->D E CLEANUP - Absorb the spilled liquid. - Place absorbed material into a sealed container. D->E F DECONTAMINATE - Clean the spill area with soap and water. - Wipe dry. E->F G DISPOSAL - Label the waste container clearly. - Dispose of as hazardous chemical waste. F->G H REPORT - Report the incident to the lab supervisor or safety officer. G->H

This compound Spill Response Workflow
Disposal Plan

  • Waste Collection: Collect all this compound waste, including contaminated materials from spill cleanups, in a dedicated, clearly labeled, and sealed container.

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste disposal guidelines.

  • Disposal Procedure: Dispose of this compound waste through your institution's designated hazardous waste management program. Follow all local, state, and federal regulations for chemical waste disposal. Do not pour down the drain.

References

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